molecular formula C20H32O5 B1221962 13,14-Dihydro-15-keto prostaglandin D2

13,14-Dihydro-15-keto prostaglandin D2

货号: B1221962
分子量: 352.5 g/mol
InChI 键: VSRXYLYXIXYEST-KURKYZTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13,14-Dihydro-15-keto prostaglandin D2, also known as this compound, is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H32O5

分子量

352.5 g/mol

IUPAC 名称

7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1

InChI 键

VSRXYLYXIXYEST-KURKYZTESA-N

手性 SMILES

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CC=CCCCC(=O)O

规范 SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O

同义词

13,14-dihydro-15-keto-PGD2
13,14-dihydro-15-keto-prostaglandin D2
13,14-dihydro-15-ketoprostaglandin D2

产品来源

United States

Foundational & Exploratory

Endogenous Synthesis of 13,14-dihydro-15-keto PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of Prostaglandin D2 (PGD2). DK-PGD2 is a potent agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, playing a significant role in inflammatory and allergic responses. This document details the enzymatic pathway of its formation, presents quantitative data on enzyme kinetics and cellular concentrations, provides detailed experimental protocols for its study, and visualizes the key pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of pro-inflammatory signaling pathways and the development of novel therapeutics targeting these processes.

Introduction

Prostaglandin D2 (PGD2) is a major prostanoid primarily produced by mast cells and is involved in a wide array of physiological and pathological processes, including sleep regulation, bronchoconstriction, and allergic inflammation.[1][2] The biological activity of PGD2 is tightly regulated through its rapid metabolism into various downstream products. One of the key metabolic pathways involves the oxidation of PGD2 to 13,14-dihydro-15-keto PGD2 (DK-PGD2). This conversion is a two-step process initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of prostaglandins (B1171923) to form a 15-keto intermediate.[3] This is followed by the reduction of the C13-C14 double bond. DK-PGD2 is a stable metabolite and serves as a selective agonist for the CRTH2/DP2 receptor, mediating the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[4][5] Understanding the endogenous synthesis of DK-PGD2 is therefore crucial for elucidating its role in inflammatory diseases and for the development of targeted therapies.

The Enzymatic Synthesis Pathway

The endogenous synthesis of DK-PGD2 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane.

Step 1: Arachidonic Acid Release Upon cellular stimulation by various stimuli, such as allergens or inflammatory cytokines, phospholipase A2 (PLA2) is activated. PLA2 cleaves membrane phospholipids (B1166683) to release arachidonic acid into the cytoplasm.[6]

Step 2: Conversion of Arachidonic Acid to PGH2 The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[6]

Step 3: Isomerization of PGH2 to PGD2 PGH2 is subsequently isomerized to PGD2 by the action of PGD synthases (PGDS). Two main isoforms of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). H-PGDS is primarily found in immune cells like mast cells and Th2 lymphocytes.[7]

Step 4: Metabolism of PGD2 to 13,14-dihydro-15-keto PGD2 The final steps in the synthesis of DK-PGD2 involve the catabolism of PGD2. The key enzyme in this process is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH oxidizes the 15-hydroxyl group of PGD2 to yield 15-keto-PGD2. Although PGD2 is considered a relatively poor substrate for 15-PGDH compared to other prostaglandins like PGE2 and PGF2α, this enzymatic conversion is a critical step in its inactivation and metabolism.[3][8] Following the formation of the 15-keto intermediate, a reductase acts on the C13-C14 double bond to produce the stable metabolite, 13,14-dihydro-15-keto PGD2.

The synthesis pathway is subject to tight regulation at multiple levels. The expression and activity of COX-2 and PGDS are often upregulated by pro-inflammatory signals.[9][10] Conversely, the activity of 15-PGDH can be regulated by factors such as TGF-β and can be suppressed by pro-inflammatory cytokines like TNF-α.[11][12][13]

G cluster_synthesis PGD2 Synthesis cluster_metabolism PGD2 Metabolism Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase (H-PGDS/L-PGDS) 15-keto-PGD2 15-keto-PGD2 PGD2->15-keto-PGD2 15-PGDH DK_PGD2 13,14-dihydro-15-keto PGD2 15-keto-PGD2->DK_PGD2 13,14-reductase CRTH2/DP2 Receptor CRTH2/DP2 Receptor DK_PGD2->CRTH2/DP2 Receptor activates Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Phospholipase A2->Arachidonic Acid releases Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->Phospholipase A2 Biological Effects Biological Effects CRTH2/DP2 Receptor->Biological Effects leads to

Caption: Signaling pathway for the endogenous synthesis of DK-PGD2.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the DK-PGD2 synthesis pathway is essential for understanding its regulation and biological significance.

Table 1: Kinetic Parameters of Human 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
SubstrateK_M_ (µM)V_max_ (nmol/min/mg protein)Reference
Prostaglandin E23.413,100[14][15]
Prostaglandin F2α--[15]
(5Z,8Z,11Z,13E,15S)-hydroxyeicosatetraenoate1.65403.8[14]
(11R)-hydroxy-(5Z,8Z,12E,14Z)-eicosatetraenoate-296[14]
Note: Specific kinetic data for PGD2 as a substrate for human 15-PGDH is not readily available in summarized databases but is suggested to be a poorer substrate than PGE2 and PGF2α. Further investigation of primary literature is recommended.
Table 2: Cellular and Plasma Concentrations of 13,14-dihydro-15-keto Prostaglandins
MetaboliteBiological MatrixConcentrationConditionReference
13,14-dihydro-15-keto-PGE2Human Plasma33 ± 10 pg/mLNormal[16]
13,14-dihydro-15-keto-PGF2αHuman Plasma40 ± 16 pg/mLNormal[16]
13,14-dihydro-15-keto-PGF2αPig PlasmaSeveral-fold increaseEndotoxin-induced inflammation[17]
Note: Data for DK-PGD2 specifically is limited. The provided data for structurally similar metabolites of PGE2 and PGF2α offer a reference for expected concentration ranges.

Experimental Protocols

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.[18][19]

Principle: The activity of 15-PGDH is determined by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidation of the prostaglandin substrate. The resulting NADH reduces a fluorometric probe, leading to a stable and enhanced fluorescence signal that is proportional to the enzyme activity.

Materials:

  • Recombinant human 15-PGDH

  • PGD2 substrate solution

  • NAD+ solution

  • Fluorometric probe

  • Assay buffer

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of PGD2 substrate, NAD+, and the fluorometric probe in the assay buffer according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve of NADH to correlate fluorescence units with the amount of product formed.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • PGD2 substrate solution

    • NAD+ solution

    • Fluorometric probe

  • Enzyme Addition: Initiate the reaction by adding the 15-PGDH enzyme solution to each well. For control wells, add assay buffer instead of the enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm using a microplate reader.

  • Calculation: Calculate the 15-PGDH activity from the standard curve, expressed as nmol/min/mg protein or other appropriate units.

Quantification of 13,14-dihydro-15-keto PGD2 by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods for prostaglandin analysis.[20]

Principle: DK-PGD2 is extracted from biological samples, derivatized to increase its volatility, and then separated and quantified using GC-MS with a stable isotope-labeled internal standard.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Deuterated DK-PGD2 internal standard (e.g., DK-PGD2-d4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization reagents (e.g., PFBBr, BSTFA)

  • Organic solvents (e.g., methanol (B129727), acetonitrile, ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To the biological sample, add the deuterated internal standard and an antioxidant (e.g., BHT). Acidify the sample to pH 3-4.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% ethanol) to remove polar impurities.

    • Elute the prostaglandins with a more nonpolar solvent (e.g., ethyl acetate).

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Derivatize the carboxyl group to a pentafluorobenzyl (PFB) ester using PFBBr.

    • Derivatize the hydroxyl and keto groups to trimethylsilyl (B98337) (TMS) ethers/oximes using a silylating agent like BSTFA.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

    • Inject an aliquot into the GC-MS system.

    • Use a suitable capillary column for separation (e.g., DB-5ms).

    • Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

    • Monitor the characteristic ions for both the native DK-PGD2 and the deuterated internal standard.

  • Quantification: Calculate the concentration of DK-PGD2 in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Experimental and Logical Workflows

Visualizing experimental workflows helps in planning and executing research on DK-PGD2 synthesis.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Cell Culture Cell Culture Stimulation Stimulation Cell Culture->Stimulation Supernatant Collection Supernatant Collection Stimulation->Supernatant Collection Internal Standard Spiking Internal Standard Spiking Supernatant Collection->Internal Standard Spiking SPE SPE Internal Standard Spiking->SPE Elution Elution SPE->Elution Derivatization Derivatization Elution->Derivatization GC_MS GC_MS Derivatization->GC_MS Data Analysis Data Analysis GC_MS->Data Analysis

Caption: A typical experimental workflow for quantifying DK-PGD2.

Conclusion

The endogenous synthesis of 13,14-dihydro-15-keto PGD2 represents a critical pathway in the metabolism of PGD2 and the generation of a potent pro-inflammatory mediator. A thorough understanding of the enzymes involved, their kinetics, and the methods for quantifying the metabolites is paramount for researchers in inflammation, immunology, and drug development. This technical guide provides a foundational resource for designing and conducting experiments aimed at elucidating the role of DK-PGD2 in health and disease and for the identification of novel therapeutic targets within this pathway. The provided protocols and workflows offer a starting point for the investigation of this important signaling molecule.

References

Unraveling the Pro-Inflammatory Role of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2) that has emerged as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides a comprehensive overview of the biological role of DK-PGD2, with a focus on its synthesis, metabolism, signaling pathways, and its implications in inflammatory and allergic diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction

Prostaglandins (B1171923) are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin D2 (PGD2) is a major prostanoid released from activated mast cells and is implicated in the pathophysiology of various allergic diseases, including asthma and allergic rhinitis. While PGD2 itself has a short half-life, its stable metabolite, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2), has been identified as a crucial mediator of sustained pro-inflammatory responses. This guide delves into the intricate biological functions of DK-PGD2, providing a technical resource for researchers in the field.

Synthesis and Metabolism of DK-PGD2

DK-PGD2 is not synthesized de novo but is a product of the metabolic breakdown of PGD2. The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGD2 synthase then isomerizes PGH2 to PGD2.[1]

The primary metabolic pathway for PGD2 leading to the formation of DK-PGD2 involves two key enzymatic steps. Initially, the 15-hydroxyl group of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 15-keto-PGD2. Subsequently, the 13,14-double bond of 15-keto-PGD2 is reduced by prostaglandin reductase 1 (PTGR1), yielding 13,14-dihydro-15-keto PGD2.[2][3] In humans, DK-PGD2 is further metabolized before excretion in the urine.[4][5]

G Synthesis and Metabolism of DK-PGD2 AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase Keto_PGD2 15-keto-PGD2 PGD2->Keto_PGD2 15-hydroxy PGDH DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) Keto_PGD2->DK_PGD2 Prostaglandin Reductase 1 Metabolites Further Metabolites DK_PGD2->Metabolites

Caption: Biosynthetic pathway of DK-PGD2 from arachidonic acid.

Molecular Mechanism of Action: The CRTH2/DP2 Receptor

DK-PGD2 exerts its biological effects primarily through its interaction with the CRTH2 receptor, a G protein-coupled receptor (GPCR).[2][3] Unlike its precursor PGD2, which can also bind to the DP1 receptor, DK-PGD2 is a highly selective agonist for CRTH2, making it a valuable tool for studying the specific functions of this receptor.[4][6]

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to determine the binding affinity of DK-PGD2 for the human CRTH2 receptor. These studies consistently demonstrate a high affinity, with reported Ki values in the low nanomolar range.

LigandReceptorKi (nM)Reference
13,14-dihydro-15-keto PGD2 hCRTH22.91 ± 0.29 [4]
PGD2hCRTH22.4 ± 0.2[4]
15-deoxy-Δ12,14-PGJ2hCRTH23.15 ± 0.32[4]
Downstream Signaling Pathways

Upon binding of DK-PGD2, the CRTH2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor is coupled to the inhibitory G protein, Gαi.[7] Activation of Gαi leads to the dissociation of its subunits (Gαi and Gβγ).

The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8] The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7][10] This increase in intracellular calcium is a critical event in the activation of downstream effector proteins.

Further downstream, the signaling cascade involves the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the subsequent inactivation of glycogen (B147801) synthase kinase 3β (GSK-3β). This leads to the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor involved in the expression of pro-inflammatory cytokines. While the involvement of mitogen-activated protein kinase (MAPK) pathways in CRTH2 signaling has been suggested, the specific role in DK-PGD2-mediated activation requires further elucidation. The role of β-arrestin in DK-PGD2-mediated CRTH2 signaling is also an area of ongoing investigation.[11]

G DK-PGD2 Signaling Pathway via CRTH2 Receptor DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 G_protein Gαiβγ CRTH2->G_protein G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC PLC Phospholipase C (PLC) G_beta_gamma->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ IP3->Ca_ER Release Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto PI3K PI3K Ca_cyto->PI3K AKT Akt PI3K->AKT GSK3b GSK-3β AKT->GSK3b NFAT NFAT GSK3b->NFAT Cytokines Pro-inflammatory Cytokine Expression NFAT->Cytokines

Caption: Downstream signaling cascade of the CRTH2 receptor activated by DK-PGD2.

Biological Effects on Key Immune Cells

DK-PGD2 plays a significant role in the activation and recruitment of key immune cells involved in type 2 inflammatory responses, particularly eosinophils and type 2 innate lymphoid cells (ILC2s).

Eosinophil Activation

Eosinophils are granulocytes that are central to the pathogenesis of allergic diseases. DK-PGD2 is a potent activator of eosinophils, inducing a range of pro-inflammatory responses, including chemotaxis, shape change, and degranulation.

Cellular ResponseEC50 (nM)Reference
Eosinophil Shape Change 2.7 ± 2.3 [2]
Eosinophil Chemotaxis~10 (for PGD2)[12]
Type 2 Innate Lymphoid Cell (ILC2) Activation

ILC2s are a subset of innate lymphoid cells that produce type 2 cytokines, such as IL-5 and IL-13, which are critical for anti-helminth immunity and also contribute to allergic inflammation. DK-PGD2 has been shown to induce the migration and cytokine production of ILC2s.

Cellular ResponseEC50 (nM)Reference
ILC2 Migration 14.2 ± 3.4 [2]
ILC2 IL-5 Secretion-[2]
ILC2 IL-13 Secretion-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of DK-PGD2.

Quantification of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the sensitive and specific quantification of DK-PGD2 in biological matrices such as plasma.

Materials:

  • Plasma sample

  • Deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)

  • Formic acid

  • Liquid chromatograph coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation: a. Thaw plasma samples on ice. b. Spike a known amount of the deuterated internal standard into a defined volume of plasma. c. Precipitate proteins by adding 3 volumes of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE): a. Condition the C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the prostaglandins with methanol or ethyl acetate. e. Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable mobile phase. b. Inject the sample onto a reverse-phase C18 column. c. Perform chromatographic separation using a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Detect and quantify DK-PGD2 and its internal standard using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer. The specific precursor-to-product ion transitions for DK-PGD2 should be optimized.

  • Data Analysis: a. Generate a standard curve using known concentrations of DK-PGD2. b. Calculate the concentration of DK-PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G Workflow for LC-MS/MS Quantification of DK-PGD2 Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis LC_MS->Data

Caption: Experimental workflow for the quantification of DK-PGD2 by LC-MS/MS.
Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon stimulation with DK-PGD2, which is indicative of cellular activation.

Materials:

  • Isolated human eosinophils

  • DK-PGD2

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Formaldehyde (B43269) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the cells in HBSS.

  • Stimulation: a. Pre-warm the eosinophil suspension to 37°C. b. Add varying concentrations of DK-PGD2 to the cell suspension. Include a vehicle control. c. Incubate for 15 minutes at 37°C.

  • Fixation: Stop the reaction by adding an equal volume of cold 4% formaldehyde solution.

  • Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer. b. Eosinophil shape change is measured as an increase in the forward scatter (FSC) signal, which reflects an increase in cell size and complexity.

  • Data Analysis: a. Determine the percentage of cells that have undergone a shape change for each concentration of DK-PGD2. b. Plot the percentage of shape change against the log concentration of DK-PGD2 to determine the EC50 value.

ILC2 Migration Assay (Transwell Assay)

This assay quantifies the chemotactic response of ILC2s towards a gradient of DK-PGD2.

Materials:

  • Isolated human ILC2s

  • DK-PGD2

  • RPMI 1640 medium with 0.5% BSA

  • Transwell inserts (5 µm pore size)

  • 24-well plate

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Preparation: Isolate ILC2s from human peripheral blood or other tissues. Resuspend the cells in RPMI 1640 medium with 0.5% BSA.

  • Assay Setup: a. Add RPMI 1640 medium containing varying concentrations of DK-PGD2 to the lower chambers of a 24-well plate. Include a medium-only control. b. Place the Transwell inserts into the wells. c. Add the ILC2 suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-3 hours to allow for cell migration.

  • Quantification of Migrated Cells: a. Carefully remove the Transwell inserts. b. Add a cell viability reagent to the lower chambers and incubate according to the manufacturer's instructions. c. Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of migrated cells.

  • Data Analysis: a. Subtract the background signal (medium-only control) from all readings. b. Plot the luminescence signal against the log concentration of DK-PGD2 to determine the EC50 for migration.

Conclusion and Future Directions

This compound is a stable and potent metabolite of PGD2 that plays a critical role in the orchestration of type 2 inflammatory responses through its selective activation of the CRTH2 receptor. Its ability to induce the chemotaxis and activation of eosinophils and ILC2s highlights its significance in the pathophysiology of allergic diseases such as asthma. The detailed understanding of its synthesis, signaling pathways, and biological effects provides a solid foundation for the development of novel therapeutic strategies targeting the DK-PGD2/CRTH2 axis. Future research should focus on further elucidating the downstream signaling events, including the precise roles of MAPK and β-arrestin, and on translating the preclinical findings into effective clinical interventions for patients with allergic and inflammatory conditions.

References

The 13,14-dihydro-15-keto PGD2 Signaling Pathway in Th2 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) signaling pathway in T helper 2 (Th2) cells. DK-PGD2, a stable metabolite of prostaglandin D2 (PGD2), is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of this pathway is a critical event in the orchestration of type 2 immune responses, which are central to allergic diseases such as asthma and atopic dermatitis. This document outlines the core signaling cascade, presents quantitative data on its functional consequences, details relevant experimental protocols, and provides visual representations of the key processes.

Core Signaling Pathway

The binding of DK-PGD2 to its G protein-coupled receptor, CRTH2, on the surface of Th2 cells initiates a signaling cascade that leads to characteristic Th2 effector functions. This pathway is primarily mediated by the Gαi subunit of the heterotrimeric G protein.

Upon ligand binding, CRTH2 undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ dimer can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to the downstream cellular responses.

The key outcomes of DK-PGD2-CRTH2 signaling in Th2 cells include:

  • Chemotaxis: The signaling pathway promotes the migration of Th2 cells towards gradients of DK-PGD2, a crucial step for their recruitment to sites of allergic inflammation.

  • Cytokine Production: It enhances the production and secretion of hallmark Th2 cytokines, namely interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[1][2] These cytokines are instrumental in driving the characteristic features of allergic inflammation, including IgE production, eosinophil activation, and mucus hypersecretion.

  • Inhibition of Apoptosis: The pathway can also promote the survival of Th2 cells, thereby sustaining the inflammatory response.

Quantitative Data

The following tables summarize quantitative data regarding the interaction of DK-PGD2 with the CRTH2 receptor and its effects on Th2 cell function.

Table 1: Ligand-Receptor Binding and Activation

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell TypeAssayReference
PGD2CRTH22.5 - 1254 - 195 (Cytokine Production)Human Th2 cells, ILC2sRadioligand Binding, ELISA[3][4]
DK-PGD2CRTH2~1602.7 (Eosinophil Shape Change)Human EosinophilsRadioligand Binding, Flow Cytometry[5]

Table 2: Effect of DK-PGD2 and PGD2 on Th2 Cytokine Production

LigandConcentrationIL-4 Release (pg/mL)IL-5 Release (pg/mL)IL-13 Release (pg/mL)Cell TypeAssayReference
PGD2100 nM~150~800~1200Human Th2 cellsELISA[4]
DK-PGD21 µMMimics PGD2 effectMimics PGD2 effectMimics PGD2 effectHuman Th2 cellsELISA[2]
Control-<50<100<200Human Th2 cellsELISA[4]

Note: Direct comparative quantitative data for DK-PGD2 on Th2 cytokine release is often described as mimicking PGD2's effect without providing specific parallel values. The data presented is a synthesis from available literature.

Signaling Pathway and Experimental Workflow Diagrams

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds G_protein Gαiβγ CRTH2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Release TF_activation Transcription Factor Activation (e.g., NFAT) Ca2_cyto->TF_activation Activates Chemotaxis Chemotaxis Ca2_cyto->Chemotaxis Induces PKC->TF_activation Activates Cell_survival Cell Survival PKC->Cell_survival Promotes Gene_expression Gene Expression (IL-4, IL-5, IL-13) TF_activation->Gene_expression Promotes Cytokine_secretion Cytokine Secretion Gene_expression->Cytokine_secretion Leads to

Caption: DK-PGD2 Signaling Pathway in Th2 Cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis PBMC_isolation 1. Isolate PBMCs from whole blood Naive_T_isolation 2. Isolate Naive CD4+ T cells (e.g., magnetic beads) PBMC_isolation->Naive_T_isolation Th2_differentiation 3. In vitro Th2 Differentiation (Anti-CD3/CD28, IL-2, IL-4) Naive_T_isolation->Th2_differentiation Stimulation 4. Stimulate Th2 cells with DK-PGD2 or PGD2 Th2_differentiation->Stimulation Cytokine_ELISA 5a. Cytokine Quantification (ELISA) Stimulation->Cytokine_ELISA Chemotaxis_assay 5b. Chemotaxis Assay (Transwell) Stimulation->Chemotaxis_assay Calcium_flux 5c. Calcium Mobilization (Flow Cytometry) Stimulation->Calcium_flux Western_blot 5d. Protein Analysis (Western Blot) Stimulation->Western_blot Data_analysis 6. Analyze and compare quantitative data Cytokine_ELISA->Data_analysis Chemotaxis_assay->Data_analysis Calcium_flux->Data_analysis Western_blot->Data_analysis

Caption: Experimental Workflow for Studying DK-PGD2 Signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and should be optimized for specific experimental conditions.

In Vitro Differentiation of Human Th2 Cells

This protocol describes the generation of Th2 cells from naive CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • Human Naive CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • Recombinant human IL-2

  • Recombinant human IL-4

  • Anti-human IFN-γ antibody

Procedure:

  • Isolate PBMCs: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate Naive CD4+ T cells: Enrich for naive CD4+ T cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.

  • Plate Coating: Coat a 24-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Cell Seeding: Wash the coated plate with PBS. Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Differentiation Cocktail: Add the following to each well:

    • Anti-human CD28 antibody (e.g., 1-2 µg/mL)

    • Recombinant human IL-2 (e.g., 10 ng/mL)

    • Recombinant human IL-4 (e.g., 20 ng/mL)

    • Anti-human IFN-γ antibody (e.g., 1 µg/mL)

  • Incubation: Culture the cells for 7-10 days at 37°C in a 5% CO2 incubator.

  • Medium Change: Every 2-3 days, gently aspirate half of the medium and replace it with fresh medium containing the differentiation cocktail.

  • Verification: After the differentiation period, verify the Th2 phenotype by intracellular cytokine staining for IL-4 and by assessing the expression of CRTH2 via flow cytometry.

Cytokine Quantification by ELISA

This protocol outlines the measurement of IL-4, IL-5, and IL-13 in the supernatant of stimulated Th2 cells using a sandwich ELISA.

Materials:

  • ELISA kits for human IL-4, IL-5, and IL-13

  • Cell culture supernatant from stimulated and control Th2 cells

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit)

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare the antibody-coated microplate according to the kit instructions.

  • Standard Curve: Prepare a serial dilution of the recombinant cytokine standard provided in the kit to generate a standard curve.

  • Sample Addition: Add 100 µL of standards and cell culture supernatants (appropriately diluted, if necessary) to the wells.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Washing: Wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of cytokines in the samples by interpolating from the standard curve.

Chemotaxis Assay

This protocol describes a transwell migration assay to assess the chemotactic response of Th2 cells to DK-PGD2.

Materials:

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Differentiated Th2 cells

  • RPMI-1640 medium with 0.5% BSA

  • DK-PGD2

  • Calcein-AM or other cell viability dye

Procedure:

  • Cell Preparation: Resuspend differentiated Th2 cells in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Chemoattractant Preparation: Prepare serial dilutions of DK-PGD2 in RPMI-1640 with 0.5% BSA in the lower chambers of the 24-well plate. Use medium without DK-PGD2 as a negative control.

  • Cell Seeding: Add 100 µL of the Th2 cell suspension to the upper chamber of each transwell insert.

  • Incubation: Place the inserts into the wells of the 24-well plate containing the chemoattractant and incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Cell Quantification:

    • Carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter or by staining with a viability dye like Calcein-AM and measuring fluorescence.

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in Th2 cells upon stimulation with DK-PGD2 using a fluorescent calcium indicator and flow cytometry.

Materials:

  • Differentiated Th2 cells

  • Fluo-4 AM or Indo-1 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • DK-PGD2

  • Ionomycin (B1663694) (positive control)

  • Flow cytometer

Procedure:

  • Cell Loading: Resuspend Th2 cells at 1-2 x 10^6 cells/mL in HBSS. Add Fluo-4 AM (e.g., 1-5 µM) and an equal volume of Pluronic F-127.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Resting: Resuspend the cells in HBSS and allow them to rest for 15-30 minutes at room temperature.

  • Baseline Measurement: Acquire a baseline fluorescence signal of the cell suspension on the flow cytometer for approximately 30-60 seconds.

  • Stimulation: Briefly pause the acquisition, add DK-PGD2 to the cell suspension, and immediately resume acquisition.

  • Data Acquisition: Continue acquiring data for several minutes to record the peak fluorescence and the subsequent return to baseline.

  • Positive Control: At the end of the acquisition, add ionomycin to confirm cell viability and proper dye loading.

  • Data Analysis: Analyze the data as a function of fluorescence intensity over time. The increase in fluorescence intensity reflects the rise in intracellular calcium concentration.

Western Blot for Gαi Activation

This protocol provides a general framework for detecting the activation of the Gαi subunit following CRTH2 stimulation. Activation can be inferred by downstream signaling events.

Materials:

  • Differentiated Th2 cells

  • DK-PGD2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, total ERK1/2, as a downstream indicator of Gβγ signaling)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation: Stimulate Th2 cells with DK-PGD2 for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and total protein levels.

This guide provides a comprehensive technical overview of the DK-PGD2 signaling pathway in Th2 cells, intended to support further research and drug development efforts in the field of allergic and inflammatory diseases.

References

The Role of DK-PGD2 as a Selective CRTH2 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of allergic inflammation, such as asthma and allergic rhinitis.[1][2][3][4][5][6] It exerts its biological effects through two primary G-protein-coupled receptors: the D prostanoid (DP) receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3][6][7][8][9][10] While both receptors are activated by PGD2, they often mediate opposing effects, with CRTH2 predominantly driving pro-inflammatory responses.[3][7][11] 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of PGD2, has emerged as a potent and highly selective agonist for the CRTH2 receptor, making it an invaluable tool for elucidating the specific roles of CRTH2 in inflammatory cascades.[1][7][11][12] This technical guide provides an in-depth overview of the function of DK-PGD2, its interaction with CRTH2, and the experimental methodologies used to characterize its activity.

DK-PGD2 and CRTH2 Interaction: Binding and Selectivity

DK-PGD2 demonstrates high-affinity binding to the CRTH2 receptor while exhibiting significantly lower affinity for the DP receptor, establishing its credentials as a selective CRTH2 agonist.[1][11] This selectivity is crucial for dissecting the distinct signaling pathways and cellular responses mediated by CRTH2.

Quantitative Binding and Potency Data

The following tables summarize the quantitative data for DK-PGD2 and related compounds, highlighting its selectivity and potency.

CompoundReceptorBinding Affinity (Ki)Selectivity (fold)Reference
DK-PGD2CRTH22.91 ± 0.29 nM~2000-fold vs DP[11]
DK-PGD2DP>30,000 nM-[11]
PGD2CRTH22.4 ± 0.2 nM-[11]
PGD2DP0.3 nM-[11]
CompoundAssayPotency (pEC50 / EC50)Cell TypeReference
DK-PGD2Eosinophil Shape Change2.7 ± 2.3 nM (EC50)Human Eosinophils[12]
DK-PGD2Calcium Mobilization7.33 (pEC50)Recombinant Cells[13]
PGD2Eosinophil Shape Change0.7 ± 0.2 nM (EC50)Human Eosinophils[12]
15R-methyl-PGD2Eosinophil Chemoattraction1.7 nM (EC50)Human Eosinophils[14]

CRTH2 Signaling Pathway Activated by DK-PGD2

Activation of CRTH2 by DK-PGD2 initiates a distinct intracellular signaling cascade. CRTH2 is coupled to a pertussis toxin-sensitive Gαi protein.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][11] Concurrently, the Gβγ subunit complex dissociates and activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7] This calcium influx is a key event that drives various cellular responses.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) DK_PGD2->CRTH2 G_protein Gαiβγ CRTH2->G_protein Activation G_alpha_i Gαi G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC IP3 IP3 AC Adenylyl Cyclase cAMP cAMP G_alpha_i->AC Inhibition G_beta_gamma->PLC Activation ATP ATP ATP->cAMP Conversion PIP2 PIP2 PIP2->IP3 Hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Ca_release->Cellular_Response

Caption: CRTH2 signaling cascade initiated by DK-PGD2.

Cellular Functions Mediated by DK-PGD2/CRTH2 Activation

The activation of CRTH2 by DK-PGD2 triggers pro-inflammatory responses in key immune cells involved in type 2 immunity.

  • Eosinophils: DK-PGD2 induces eosinophil activation, characterized by shape change, chemotaxis, degranulation, and upregulation of adhesion molecules like CD11b.[1][4][12][14][15]

  • Th2 Lymphocytes: It promotes the migration and activation of Th2 cells, leading to the production of type 2 cytokines such as IL-4, IL-5, and IL-13.[1][3][4][7]

  • Basophils: CRTH2 activation on basophils also leads to their migration and activation.[3][7]

  • Innate Lymphoid Cells (ILC2s): DK-PGD2 and other PGD2 metabolites activate ILC2s, inducing their migration and the secretion of IL-5 and IL-13.[12][16]

These cellular events orchestrated by DK-PGD2 via CRTH2 contribute to the amplification of the allergic inflammatory cascade.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of DK-PGD2's function. Below are summaries of key experimental protocols cited in the literature.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DK-PGD2 for the CRTH2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).

  • Incubation: Cell membranes are incubated with a radiolabeled ligand (e.g., [3H]PGD2) at a fixed concentration and varying concentrations of the unlabeled competitor (DK-PGD2).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of DK-PGD2 in activating CRTH2-mediated signaling.

Methodology:

  • Cell Loading: CRTH2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence intensity is recorded using a fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.

  • Agonist Addition: Varying concentrations of DK-PGD2 are added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow start Start: CRTH2-expressing cells load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye wash Wash to remove extracellular dye load_dye->wash baseline Measure baseline fluorescence wash->baseline add_agonist Add varying concentrations of DK-PGD2 baseline->add_agonist measure_response Monitor fluorescence change (increase in intracellular Ca²⁺) add_agonist->measure_response analyze Generate dose-response curve and calculate EC50 measure_response->analyze end_point End: Determine functional potency analyze->end_point

Caption: Workflow for a calcium mobilization assay.

Eosinophil Shape Change Assay

Objective: To assess the biological activity of DK-PGD2 on a primary immune cell type.

Methodology:

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection techniques.

  • Incubation: Isolated eosinophils are incubated with varying concentrations of DK-PGD2 for a short period (e.g., 10-15 minutes) at 37°C.

  • Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.

  • Analysis: The change in cell morphology from a spherical to an irregular, polarized shape is quantified by flow cytometry, measuring the change in forward scatter (FSC).

  • Data Analysis: The percentage of cells that have undergone a shape change is plotted against the agonist concentration to determine the EC50 value.

Conclusion

DK-PGD2 is a potent and selective CRTH2 agonist that plays a pivotal role in activating key effector cells of type 2 inflammation, including eosinophils, Th2 cells, and ILC2s. Its high selectivity makes it an indispensable research tool for investigating the specific contributions of the CRTH2 pathway to allergic diseases. The well-defined signaling cascade, initiated by Gαi coupling and leading to calcium mobilization, provides clear endpoints for in vitro characterization. The experimental protocols outlined in this guide offer robust methods for quantifying the binding and functional activity of DK-PGD2 and other CRTH2 modulators, thereby facilitating the discovery and development of novel therapeutics targeting this important pro-inflammatory receptor.

References

The Biosynthesis of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Enzymatic Conversion of PGD2 and its Physiological Significance

Abstract

Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator derived from arachidonic acid, plays a pivotal role in various physiological and pathological processes, including allergic inflammation and immune responses. Its biological activity is tightly regulated through metabolic inactivation. This technical guide provides a comprehensive overview of the biosynthesis of 13,14-dihydro-15-keto PGD2 (DK-PGD2), a significant metabolite of PGD2. We delve into the core enzymatic steps, the key enzymes involved—15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase (PTGR1)—their kinetics, and the downstream signaling pathways activated by DK-PGD2, primarily through the CRTH2/DP2 receptor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic pathway.

Introduction

Prostaglandin D2 (PGD2) is a major prostanoid released by activated mast cells and other immune cells, contributing significantly to the inflammatory cascade.[1] The biological effects of PGD2 are mediated by its interaction with specific receptors, but its signaling is also modulated by its rapid conversion to various metabolites. One of the primary metabolic pathways for PGD2 inactivation involves a two-step enzymatic conversion to 13,14-dihydro-15-keto PGD2 (DK-PGD2).[2] This metabolite is not merely an inactive byproduct but has been identified as a selective agonist for the CRTH2/DP2 receptor, thus perpetuating downstream signaling events.[2][3] Understanding the biosynthesis of DK-PGD2 is therefore crucial for elucidating the full spectrum of PGD2-mediated effects and for the development of novel therapeutic strategies targeting inflammatory and allergic diseases.

The Biosynthetic Pathway: From PGD2 to DK-PGD2

The conversion of PGD2 to 13,14-dihydro-15-keto PGD2 is a sequential two-step enzymatic process that occurs in the cytoplasm.[4]

Step 1: Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-PGD2. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of various prostaglandins.[5]

Step 2: Reduction by 15-oxoprostaglandin 13-reductase (PTGR1)

The intermediate, 15-keto-PGD2, is then rapidly converted to the final product, 13,14-dihydro-15-keto PGD2. This reaction involves the reduction of the double bond at the C13-C14 position and is catalyzed by 15-oxoprostaglandin 13-reductase, also known as prostaglandin reductase 1 (PTGR1) or leukotriene B4 12-hydroxydehydrogenase.[2]

PGD2 Prostaglandin D2 (PGD2) 15_keto_PGD2 15-keto-PGD2 PGD2->15_keto_PGD2 NAD+ → NADH DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) 15_keto_PGD2->DK_PGD2 NADPH → NADP+ enzyme1 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme1->15_keto_PGD2 enzyme2 15-oxoprostaglandin 13-reductase (PTGR1) enzyme2->DK_PGD2

Biosynthetic pathway of DK-PGD2 from PGD2.

Key Enzymes and Their Properties

A detailed understanding of the enzymes driving this pathway is fundamental for targeted drug development.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
  • Function: 15-PGDH is the principal enzyme responsible for the biological inactivation of prostaglandins. It catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins, including PGD2, PGE2, and PGF2α.[4][6]

  • Cofactor: Requires NAD+ as a cofactor.[7]

  • Cellular Localization: Primarily a cytosolic enzyme.[4]

  • Gene and Regulation: The human gene for 15-PGDH is HPGD. Its expression can be regulated by various factors, including transforming growth factor-beta (TGF-β) and non-steroidal anti-inflammatory drugs (NSAIDs).[5]

15-Oxoprostaglandin 13-Reductase (PTGR1)
  • Function: PTGR1 catalyzes the reduction of the C13-C14 double bond of 15-keto-prostaglandins.[2] It also exhibits leukotriene B4 12-hydroxydehydrogenase activity.

  • Cofactor: Utilizes NADPH as a cofactor.

  • Cellular Localization: Cytosolic.

  • Gene: The human gene is PTGR1.

Quantitative Data

While extensive kinetic data for the conversion of PGD2 to DK-PGD2 by human enzymes is limited in the literature, the following table summarizes available relevant quantitative information.

ParameterValueEnzyme/ReceptorSubstrate/LigandOrganism/SystemReference
Km (HHT) 9.68 µM15-PGDHHHTHuman Placenta[8]
Vi (HHT) 12.78 mU/µg15-PGDHHHTHuman Placenta[8]
Kd 8.8 ± 0.8 nMCRTH2PGD2Mouse[9]
Ki (Indomethacin) 1.04 ± 0.13 µMCRTH2PGD2Mouse[9]

Note: HHT (12-hydroxy-5,8,10-heptadecatrienoic acid) is a substrate for 15-PGDH, and its kinetic parameters are provided as a reference for the enzyme's activity.

Downstream Signaling of 13,14-dihydro-15-keto PGD2

13,14-dihydro-15-keto PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3]

The CRTH2/DP2 Receptor

CRTH2 is a G protein-coupled receptor (GPCR) preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[10][11] Its activation by DK-PGD2 and PGD2 mediates a range of pro-inflammatory responses.

Signaling Cascade

Upon ligand binding, CRTH2 couples to the Gαi subunit of the heterotrimeric G protein.[10][11] This leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • Activation of phospholipase C (PLC): The Gβγ subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[12]

The subsequent increase in intracellular Ca2+ triggers various cellular responses, including chemotaxis, degranulation, and cytokine production.[10][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 G_protein Gαiβγ CRTH2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP inhibited IP3 IP3 PIP2->IP3 hydrolyzes Ca2 Ca2+ release IP3->Ca2 Response Cellular Responses (Chemotaxis, Degranulation) Ca2->Response start Start: Biological Sample (e.g., cell supernatant, plasma) extraction Solid-Phase Extraction (SPE) of Prostaglandins start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Analysis extraction->analysis Directly for LC-MS/MS or ELISA derivatization->analysis gcms GC-MS analysis->gcms lcms LC-MS/MS analysis->lcms elisa ELISA analysis->elisa quantification Data Analysis and Quantification gcms->quantification lcms->quantification elisa->quantification

References

An In-depth Technical Guide to the Mechanism of Action of 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and major metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Unlike its parent molecule, PGD2, which signals through both the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), DK-PGD2 exhibits remarkable selectivity as an agonist for the CRTH2/DP2 receptor.[1][2][3] This selectivity makes it a valuable pharmacological tool for investigating the specific roles of the CRTH2/DP2 pathway. This receptor is a key player in orchestrating type 2 immune responses, particularly in the context of allergic diseases like asthma.[4][5] Activation of CRTH2/DP2 by DK-PGD2 initiates a pro-inflammatory cascade, primarily involving the recruitment and activation of eosinophils, T helper type 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s).[4][6] This guide provides a comprehensive overview of the binding characteristics, signaling pathways, biological effects, and experimental methodologies associated with DK-PGD2's mechanism of action.

Receptor Binding and Selectivity

DK-PGD2 is distinguished by its high-affinity binding and functional selectivity for the CRTH2/DP2 receptor over the DP1 receptor. This property is critical to its function as a specific mediator of CRTH2-driven biological effects.

2.1 Binding Affinity

Equilibrium competition binding assays have demonstrated that DK-PGD2 binds to the human CRTH2 receptor with an affinity comparable to that of PGD2 itself. In contrast, its affinity for the DP1 receptor is negligible, highlighting its specificity.[3] Studies using membrane-based binding assays have shown a selectivity for CRTH2 over DP1 of approximately 2000-fold.[3]

Data Presentation: Receptor Binding Affinities

LigandReceptorBinding Affinity (Ki)Selectivity (over DP1)Reference
DK-PGD2 hCRTH2/DP22.91 ± 0.29 nM~2000-fold[3]
DK-PGD2 hDP1>30,000 nM-[3]
PGD2hCRTH2/DP22.4 ± 0.2 nM~8-fold less than DP1[3]
PGD2hDP1High Affinity (KD lower than for CRTH2)-[3]

Signaling Pathways

The biological effects of DK-PGD2 are mediated through the CRTH2/DP2 receptor, a G-protein-coupled receptor (GPCR) belonging to the chemoattractant receptor family.[5] Its signaling mechanism is distinct from the DP1 receptor, which typically couples to Gαs to increase cyclic AMP (cAMP) levels.

3.1 CRTH2/DP2 Signaling Cascade

The CRTH2 receptor couples to the Gαi subunit of the heterotrimeric G-protein complex.[5] Upon binding of DK-PGD2, the following downstream events are initiated:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[5]

  • Calcium Mobilization: The Gβγ subunits, dissociated from Gαi, activate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[5]

This signaling cascade is characteristic of chemoattractant receptors and is central to mediating cellular responses such as chemotaxis and activation.

Mandatory Visualization: DK-PGD2 Signaling Pathway

DK_PGD2_Signaling cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαiβγ CRTH2->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Response Cellular Responses (Chemotaxis, Activation, Cytokine Release) cAMP->Response Reduced levels contribute to PLC Phospholipase C (PLC) Ca2 Intracellular Ca²⁺ PLC->Ca2 Increases Ca2->Response G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates

Caption: DK-PGD2 activates the Gαi-coupled CRTH2/DP2 receptor.

Biological Effects and Cellular Responses

DK-PGD2 is a pro-inflammatory mediator that plays a significant role in type 2 immunity and allergic inflammation.[4] Its effects are concentrated on specific immune cell populations that express the CRTH2/DP2 receptor.

  • Eosinophils, Th2 Cells, and ILC2s: DK-PGD2 is a potent chemoattractant for these key cells of the allergic inflammatory cascade.[4][5][6] It induces their migration to sites of inflammation.

  • Cell Activation: Beyond chemotaxis, DK-PGD2 activates these cells, leading to responses such as eosinophil shape change and degranulation.[6]

  • Cytokine Production: DK-PGD2 can enhance the production of type 2 cytokines, such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13), from ILC2s and Th2 cells, further amplifying the inflammatory response.[6][7]

Data Presentation: Functional Potency of DK-PGD2

Cellular ResponseCell TypePotency (pEC50 / EC50)Reference
ILC2 MigrationHuman ILC2sEC50: 17.4 to 91.7 nM (range for PGD2 metabolites)[8]
Eosinophil Shape ChangeHuman EosinophilspEC50: 7.33[9]

Metabolism of DK-PGD2

DK-PGD2 is not a primary prostanoid but a product of PGD2 metabolism.

  • Formation: PGD2 is converted to 13,14-dihydro-15-keto PGD2 via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2]

  • Further Metabolism: In humans, DK-PGD2 is subsequently metabolized into other compounds, including 11β-hydroxy compounds, which may undergo further β-oxidation. Very little intact DK-PGD2 is found in the urine.[1][2]

Mandatory Visualization: PGD2 Metabolic Pathway to DK-PGD2

PGD2_Metabolism PGD2 Prostaglandin D2 (PGD2) Enzyme 15-hydroxy PGDH Pathway PGD2->Enzyme DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) Enzyme->DK_PGD2 Metabolites Further Metabolites (e.g., 11β-hydroxy compounds) DK_PGD2->Metabolites Further processing in vivo

Caption: Metabolic conversion of PGD2 to DK-PGD2.

Experimental Protocols

The study of DK-PGD2's mechanism of action relies on a variety of established in vitro assays.

6.1 Receptor Binding Assay (Membrane-based Competition) This protocol is used to determine the binding affinity (Ki) of DK-PGD2 for the CRTH2 receptor.

  • Membrane Preparation: HEK293 cells stably expressing the recombinant human CRTH2 receptor are cultured, harvested, and homogenized to isolate cell membranes.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to CRTH2 (e.g., [3H]PGD2) is incubated with the cell membranes.

  • Competition: Increasing concentrations of unlabeled DK-PGD2 are added to the reaction to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of DK-PGD2 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

6.2 Eosinophil Shape Change Assay This functional assay measures cell activation in response to DK-PGD2.

  • Cell Isolation: Eosinophils are isolated from the peripheral blood of human donors (e.g., asthmatic patients) using density gradient centrifugation.[6]

  • Stimulation: Isolated eosinophils are incubated with increasing concentrations of DK-PGD2 for a short period (e.g., 10-15 minutes) at 37°C.

  • Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. Cell activation and shape change result in an alteration of the forward scatter (FSC) properties of the cells.[6]

  • Data Analysis: The mean fluorescence intensity of the forward scatter is measured. The percentage of shape change relative to a positive control is calculated, and dose-response curves are generated to determine the EC50 value.[6]

6.3 Chemotaxis Assay (Boyden Chamber) This assay quantifies the ability of DK-PGD2 to induce directed cell migration.

  • Cell Preparation: A target cell population (e.g., ILC2s, Th2 cells, or eosinophils) is isolated and resuspended in an appropriate assay buffer.

  • Chamber Setup: A Boyden chamber or a similar multi-well migration plate is used. The lower chamber is filled with buffer containing various concentrations of DK-PGD2 (the chemoattractant). The upper chamber contains the cell suspension. The two chambers are separated by a microporous membrane.

  • Incubation: The chamber is incubated for several hours at 37°C to allow cells to migrate through the membrane pores towards the chemoattractant.

  • Cell Counting: The number of cells that have migrated to the lower chamber or adhered to the underside of the membrane is quantified, typically by manual counting under a microscope or by using a fluorescent plate reader after labeling the cells.

  • Data Analysis: The number of migrated cells is plotted against the concentration of DK-PGD2 to determine the chemotactic index and potency (EC50).

Mandatory Visualization: Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Isolate Target Cells (e.g., Eosinophils) D 4. Add Cells to Upper Chamber A->D B 2. Prepare DK-PGD2 Dilutions C 3. Add DK-PGD2 to Lower Chamber B->C E 5. Incubate at 37°C (Allow Migration) C->E D->E F 6. Quantify Migrated Cells E->F G 7. Plot Dose-Response Curve & Calculate EC50 F->G

Caption: Workflow for a typical Boyden chamber chemotaxis assay.

References

An In-depth Technical Guide to the Regulation of 13,14-dihydro-15-keto Prostaglandin D2 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) that has emerged as a critical signaling molecule in various physiological and pathological processes. Unlike its unstable precursor, DK-PGD2 has a longer half-life, making it a more reliable biomarker for PGD2-mediated pathways. This technical guide provides a comprehensive overview of the regulation of DK-PGD2 production, including its biosynthetic pathways, enzymatic control, and downstream signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development targeting this important signaling axis.

Biosynthesis of 13,14-dihydro-15-keto Prostaglandin D2

The production of DK-PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

digraph "DK-PGD2_Biosynthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [arrowhead=normal, color="#5F6368", fontname="Arial", fontsize=9];

Arachidonic_Acid [label="Arachidonic Acid"]; PGH2 [label="PGH2"]; PGD2 [label="PGD2"]; "15-keto-PGD2" [label="15-keto PGD2"]; DK_PGD2 [label="13,14-dihydro-15-keto\nPGD2"];

Arachidonic_Acid -> PGH2 [label="COX-1/2"]; PGH2 -> PGD2 [label="PGDS"]; PGD2 -> "15-keto-PGD2" [label="15-PGDH (HPGD)"]; "15-keto-PGD2" -> DK_PGD2 [label="PGR"]; }

Fig 2. Competing enzymatic pathways for PGD2 metabolism.

Quantitative Data

Precise concentrations of DK-PGD2 in human tissues and fluids are not widely reported. However, levels of the analogous metabolites of PGE2 and PGF2α provide a valuable reference for expected physiological and pathological ranges.

MetaboliteMatrixConditionConcentration (pg/mL)Reference(s)
13,14-dihydro-15-keto-PGE2PlasmaHealthy33 ± 10[1]
13,14-dihydro-15-keto-PGF2αPlasmaHealthy40 ± 16[1]
13,14-dihydro-15-keto-PGF2αPlasmaCycling Women63.6 ± 10.3[2]
13,14-dihydro-15-keto-PGE2PlasmaDiabetic Ketoacidosis~3 times above normal[3]

Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)VmaxReference(s)
15-PGDH (Human)PGE23.4-[4]
15-PGDH (Human)PGE15.5-[4]
15-PGDH (Human)PGF2α22-[4]
AKR1C3 (Human)S-tetralol27.2 ± 4.21.9 ± 0.1 µmol/min[5]

Signaling Pathways of DK-PGD2

DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[6] Activation of CRTH2 by DK-PGD2 initiates several downstream signaling cascades, primarily through Gαi/o proteins, leading to:

  • Inhibition of adenylyl cyclase and decreased cyclic AMP (cAMP) levels.

  • Activation of phospholipase C (PLC), leading to inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) production, which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

  • Activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7]

These signaling events mediate the biological effects of DK-PGD2, which include chemotaxis of eosinophils, basophils, and Th2 lymphocytes, and the release of pro-inflammatory mediators.

```dot digraph "DK_PGD2_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#5F6368", fontname="Arial", fontsize=9];

DK_PGD2 [label="13,14-dihydro-15-keto\nPGD2"]; CRTH2 [label="CRTH2 (DP2) Receptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi/o", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase"]; PLC [label="Phospholipase C"]; PI3K [label="PI3K"]; cAMP [label="↓ cAMP"]; IP3_DAG [label="↑ IP3 & DAG"]; Akt [label="↑ Akt Phosphorylation"]; Cellular_Response [label="Cellular Response\n(Chemotaxis, Cytokine Release)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

DK_PGD2 -> CRTH2; CRTH2 -> G_protein; G_protein -> AC [arrowhead=tee]; G_protein -> PLC; G_protein -> PI3K; AC -> cAMP; PLC -> IP3_DAG; PI3K -> Akt; cAMP -> Cellular_Response; IP3_DAG -> Cellular_Response; Akt -> Cellular_Response; }

Fig 5. Workflow for 15-PGDH activity assay.
  • Protocol Details:

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), 0.1 mM DTT, and 0.25 mM NAD+. [8] 2. Enzyme Addition: Add the purified 15-PGDH enzyme to the wells.

    • Reaction Initiation: Start the reaction by adding the PGD2 substrate (e.g., 20 µM final concentration).

    • Measurement: Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 468 nm) due to the formation of NADH over time. [8][9] 5. Calculation: Calculate the initial reaction velocity and determine the enzyme activity based on an NADH standard curve.

2. Aldo-Keto Reductase 1C3 (AKR1C3) Activity Assay

This assay measures the NADPH-dependent reduction of PGD2.

  • Protocol Details:

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate (B84403) buffer (100 mM, pH 7.4) and the AKR1C3 enzyme. [10] 2. Inhibitor Incubation (if applicable): Add any test inhibitors and incubate for 15 minutes at 37°C.

    • Reaction Initiation: Start the reaction by adding a mixture of PGD2 and NADPH.

    • Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. [11] 5. Calculation: Calculate the initial reaction velocity to determine the enzyme activity.

Conclusion

The regulation of this compound production is a complex process involving multiple enzymes and signaling pathways. As a stable and bioactive metabolite of PGD2, DK-PGD2 plays a significant role in inflammatory responses and represents a promising target for therapeutic intervention in a range of diseases. This guide provides a foundational understanding and practical protocols to aid researchers in further elucidating the roles of DK-PGD2 and developing novel therapeutic strategies. Further research is warranted to establish the precise concentrations of DK-PGD2 in various human tissues and disease states to fully understand its clinical relevance.

References

Methodological & Application

Application Note: Quantification of 13,14-dihydro-15-keto PGD2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important signaling molecule in various physiological and pathological processes, including allergic inflammation and asthma.[1][2] DK-PGD2 is formed from PGD2 through the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1][2] It acts as a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Accurate quantification of DK-PGD2 is crucial for studying its role in inflammatory diseases and for the development of novel therapeutics targeting the PGD2 pathway. This application note provides a detailed protocol for the quantification of DK-PGD2 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Analyte Information

AnalyteChemical FormulaMolecular WeightCAS Number
13,14-dihydro-15-keto PGD2C₂₀H₃₂O₅352.559894-07-4

Signaling Pathway

DK-PGD2 exerts its biological effects primarily through the CRTH2 receptor, which is a G-protein coupled receptor (GPCR). Upon binding of DK-PGD2, the CRTH2 receptor signals through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the activation of downstream pathways that mediate inflammatory responses, including calcium mobilization, chemotaxis, and cytokine release from immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils.

DK-PGD2 Signaling Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2) Receptor G_protein G-protein (Gαi) CRTH2->G_protein activates DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) DK_PGD2->CRTH2 binds AC Adenylyl Cyclase G_protein->AC inhibits Inflammatory_Response Inflammatory Response (Calcium mobilization, Chemotaxis, Cytokine Release) G_protein->Inflammatory_Response leads to cAMP ↓ cAMP AC->cAMP

Figure 1. Simplified signaling pathway of 13,14-dihydro-15-keto PGD2 via the CRTH2 receptor.

Experimental Workflow

The quantification of DK-PGD2 by LC-MS/MS involves several key steps: sample preparation, including solid-phase extraction (SPE) to isolate the analyte from the biological matrix; chromatographic separation using a C18 reversed-phase column; and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Workflow for DK-PGD2 Quantification Sample Biological Sample (e.g., Plasma, Cell Supernatant) Spike Spike with Internal Standard (DK-PGD2-d4) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Analysis & Quantification LC_MS->Data

Figure 2. Overview of the experimental workflow for the quantification of DK-PGD2.

Detailed Experimental Protocol

This protocol is a recommended starting point for the quantification of DK-PGD2 and should be optimized for specific matrices and instrumentation.

Materials and Reagents
  • 13,14-dihydro-15-keto PGD2 analytical standard

  • 13,14-dihydro-15-keto PGD2-d4 (internal standard)[3]

  • HPLC-grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., plasma, cell culture supernatant)

Sample Preparation
  • Thaw biological samples on ice.

  • To 500 µL of the sample, add 10 µL of the internal standard solution (13,14-dihydro-15-keto PGD2-d4) at a suitable concentration (e.g., 100 ng/mL).

  • Acidify the sample to approximately pH 3 with 0.1 M hydrochloric acid.[4]

  • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[5]

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 15% (v/v) methanol in water, followed by 2 mL of hexane.[4]

  • Elute the analyte with 2 mL of methyl formate (B1220265) or ethyl acetate.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).[5]

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for your specific system.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a suitable percentage of B, ramp to a higher percentage to elute the analyte, then return to initial conditions for re-equilibration. A starting point could be a linear gradient from 20% to 95% B over 15 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for the specific instrument
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The following MRM transitions are proposed based on the molecular weight of DK-PGD2 and its deuterated internal standard, and common fragmentation patterns of prostaglandins.[6] These should be optimized by direct infusion of the analytical standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
13,14-dihydro-15-keto PGD2 351.2To be determined (e.g., loss of H₂O, CO₂, or fragments of the alkyl chains)To be optimized
13,14-dihydro-15-keto PGD2-d4 355.2To be determined (corresponding fragments to the non-deuterated analyte)To be optimized

Note: The precursor ion for the negatively charged molecule is [M-H]⁻.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of DK-PGD2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data. The values for the limit of detection (LOD) and limit of quantification (LOQ) will be dependent on the specific instrumentation and method validation.

ParameterExpected Performance
Linear Range e.g., 1 - 1000 pg/mL
Limit of Detection (LOD) e.g., 0.5 pg/mL
Limit of Quantification (LOQ) e.g., 1 pg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS/MS method for the quantification of 13,14-dihydro-15-keto PGD2 in biological samples. The detailed protocol for sample preparation and the suggested starting parameters for LC-MS/MS analysis will enable researchers to accurately measure this important lipid mediator. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the scientific context and the analytical procedure. This method will be a valuable tool for advancing our understanding of the role of the PGD2/DK-PGD2/CRTH2 axis in health and disease.

References

Development of a Competitive ELISA for 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, allergic responses, and inflammation. Due to its chemical instability, direct measurement of PGD2 in biological samples can be challenging. 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a more stable metabolite of PGD2, making it a reliable biomarker for PGD2 production. This document provides a detailed protocol for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of DK-PGD2 in biological fluids.

Principle of the Competitive ELISA

The competitive ELISA is a sensitive immunoassay for the quantification of small molecules. In this assay, free DK-PGD2 in the sample competes with a fixed amount of enzyme-labeled DK-PGD2 for binding to a limited number of specific antibody-coated microplate wells. The amount of enzyme-labeled DK-PGD2 bound to the antibody is inversely proportional to the concentration of DK-PGD2 in the sample. The enzymatic reaction with a substrate produces a colored product, and the intensity of the color is measured spectrophotometrically. A standard curve is generated using known concentrations of DK-PGD2, from which the concentration in unknown samples can be determined.

Signaling Pathway

The metabolic pathway leading to the formation of DK-PGD2 is initiated from arachidonic acid.

Prostaglandin D2 Metabolism Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

Caption: Metabolic pathway of Prostaglandin D2.

Experimental Protocols

Preparation of DK-PGD2-Protein Conjugate (Immunogen)

To elicit an immune response against the small molecule DK-PGD2, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The carbodiimide (B86325) reaction is a common method for this conjugation.

Materials:

  • This compound (DK-PGD2)

  • Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve DK-PGD2 in a minimal amount of DMF.

  • In a separate tube, dissolve DCC/EDC and NHS in DMF.

  • Add the DCC/EDC and NHS solution to the DK-PGD2 solution and stir for 4 hours at room temperature to activate the carboxyl group of DK-PGD2.

  • Dissolve BSA in PBS.

  • Slowly add the activated DK-PGD2 solution to the BSA solution while stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Remove the unconjugated DK-PGD2 and byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Determine the protein concentration and conjugation efficiency using a spectrophotometer.

Production of Monoclonal Antibodies

Experimental Workflow:

Monoclonal Antibody Production Immunization Immunization of Mice with DK-PGD2-BSA Conjugate Spleen_Harvest Harvest Spleen Cells Immunization->Spleen_Harvest Fusion Fusion with Myeloma Cells Spleen_Harvest->Fusion Hybridoma_Selection Selection of Hybridoma Cells in HAT Medium Fusion->Hybridoma_Selection Screening Screening of Hybridomas by ELISA Hybridoma_Selection->Screening Cloning Cloning of Positive Hybridomas Screening->Cloning Expansion Expansion and Antibody Production Cloning->Expansion

Caption: Monoclonal antibody production workflow.

Protocol:

  • Immunization: Immunize BALB/c mice with the DK-PGD2-BSA conjugate emulsified in Freund's complete adjuvant (for the primary immunization) and incomplete adjuvant (for subsequent boosts).

  • Spleen Cell Fusion: After a sufficient immune response is achieved (monitored by test bleeds), sacrifice the mouse and harvest the spleen. Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Hybridoma Selection: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will die in the presence of aminopterin, and unfused spleen cells have a limited lifespan.

  • Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to DK-PGD2 using an indirect ELISA.

  • Cloning: Clone the positive hybridoma cells by limiting dilution to ensure monoclonality.

  • Expansion and Antibody Purification: Expand the selected monoclonal hybridoma cell lines in vitro or in vivo (ascites) to produce a larger quantity of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Competitive ELISA Protocol

Experimental Workflow:

Competitive ELISA Workflow Coating Coat Microplate with Anti-DK-PGD2 Antibody Blocking Block Non-specific Binding Sites Coating->Blocking Incubation Add Standards, Samples, and DK-PGD2-HRP Conjugate Blocking->Incubation Washing1 Wash Plate Incubation->Washing1 Substrate_Addition Add TMB Substrate Washing1->Substrate_Addition Incubation2 Incubate for Color Development Substrate_Addition->Incubation2 Stopping Stop Reaction with Stop Solution Incubation2->Stopping Reading Read Absorbance at 450 nm Stopping->Reading Analysis Calculate Results Reading->Analysis

Caption: Competitive ELISA workflow.

Materials and Reagents:

  • Anti-DK-PGD2 monoclonal antibody

  • DK-PGD2 standard

  • DK-PGD2-Horseradish Peroxidase (HRP) conjugate

  • 96-well microplates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-DK-PGD2 monoclonal antibody in Coating Buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.

    • Add 50 µL of standards (in duplicate or triplicate) or samples to the appropriate wells.

    • Add 50 µL of DK-PGD2-HRP conjugate to all wells except the blank.

    • Incubate for 2 hours at room temperature on a plate shaker.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm within 15 minutes.

Data Presentation and Analysis

Standard Curve

A standard curve is generated by plotting the percentage of bound HRP-conjugate (%B/B₀) against the logarithm of the DK-PGD2 concentration. %B/B₀ is calculated as:

%B/B₀ = [(OD of standard or sample - OD of NSB) / (OD of zero standard - OD of NSB)] x 100

Table 1: Example Standard Curve Data for a DK-PGD2 Competitive ELISA

Standard Concentration (pg/mL)Average OD (450 nm)% B/B₀
0 (B₀)1.850100
15.61.62087.6
31.31.41076.2
62.51.15062.2
1250.85045.9
2500.58031.4
5000.39021.1
10000.25013.5
NSB0.0500
Assay Performance Characteristics

The performance of the ELISA should be thoroughly validated. The following table presents typical validation data adapted from a similar prostaglandin metabolite assay.[1][2]

Table 2: Assay Validation Parameters

ParameterValueDescription
Assay Range 15.6 - 1000 pg/mLThe range of concentrations where the assay is quantitative.[1]
Sensitivity (LOD) ~10 pg/mLThe lowest concentration of DK-PGD2 that can be distinguished from zero.[1]
Intra-Assay Precision (CV%) < 10%The variation within a single assay run.[2]
Inter-Assay Precision (CV%) < 15%The variation between different assay runs.[2]
Specificity (Cross-Reactivity)

The specificity of the antibody is crucial for accurate measurement. Cross-reactivity with related prostaglandins (B1171923) should be determined.

Table 3: Cross-Reactivity of the Anti-DK-PGD2 Antibody

Compound% Cross-Reactivity
13,14-dihydro-15-keto PGD2 100
Prostaglandin D2 (PGD2)< 0.1
13,14-dihydro-15-keto PGE2< 1.0
13,14-dihydro-15-keto PGF2α< 5.0
Prostaglandin E2 (PGE2)< 0.01
Prostaglandin F2α (PGF2α)< 0.01
Thromboxane B2< 0.01

Note: The data in the tables are for illustrative purposes and should be determined experimentally for each new assay.

Conclusion

The described competitive ELISA for this compound provides a sensitive, specific, and reliable method for its quantification in biological samples. This assay is a valuable tool for researchers and clinicians studying the role of PGD2 in health and disease. Proper validation of the assay is essential to ensure accurate and reproducible results.

References

Application Note: In Vitro Chemotaxis Assay of Eosinophils in Response to DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eosinophils are key granulocytes involved in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic rhinitis.[1][2] Their recruitment to inflammatory sites is a critical step mediated by chemoattractants. Prostaglandin (B15479496) D2 (PGD2), primarily released from activated mast cells, and its stable metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), are potent chemoattractants for eosinophils.[2][3][4] DK-PGD2 exerts its effects by selectively binding to the G-protein-coupled receptor DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][5][6][7] Activation of the DP2/CRTH2 pathway induces a cascade of intracellular events leading to eosinophil migration, degranulation, and activation.[2][3][8] This application note provides a detailed protocol for performing an in vitro chemotaxis assay to quantify eosinophil migration in response to DK-PGD2, a crucial tool for studying allergic inflammation and screening potential therapeutic agents.

DK-PGD2 Signaling Pathway in Eosinophils

DK-PGD2 is a selective agonist for the DP2 (CRTH2) receptor.[3] The binding of DK-PGD2 to this receptor on eosinophils initiates a signaling cascade through a Gαi protein, leading to intracellular calcium mobilization, actin polymerization, and ultimately, directed cell movement or chemotaxis.[5][6] This pathway is a key driver of eosinophil recruitment in allergic responses.[2][9]

DK-PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor DP2 (CRTH2) Receptor G_Protein Gαi/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_Mobilization Induces Actin Actin Polymerization Ca_Mobilization->Actin Chemotaxis Chemotaxis & Cell Migration Actin->Chemotaxis DK_PGD2 DK-PGD2 DK_PGD2->Receptor Binds

DK-PGD2 signaling pathway in eosinophils.

Experimental Protocols

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of highly purified eosinophils from fresh human peripheral blood using immunomagnetic negative selection.[1][8][10] This method removes unwanted cells, leaving a population of untouched, viable eosinophils.[1][11]

Materials:

  • Whole blood collected in EDTA or sodium citrate (B86180) tubes.[1][12]

  • Hanks' Balanced Salt Solution (HBSS), ice-cold.[1]

  • Density gradient medium (e.g., Ficoll-Paque).

  • Dextran solution.[1]

  • Human Eosinophil Isolation Kit (Negative Selection, e.g., from STEMCELL Technologies or Miltenyi Biotec).[1][13]

  • Separation buffer (e.g., PBS with 2% FBS and 1 mM EDTA).

  • Sterile conical tubes (15 mL and 50 mL).

  • Serological pipettes.

  • Centrifuge.

  • Immunomagnetic separation magnet.

Methodology:

  • Granulocyte Enrichment:

    • Dilute anticoagulated whole blood with an equal volume of HBSS.

    • Carefully layer the diluted blood over a density gradient medium in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells). Collect the granulocyte/erythrocyte pellet at the bottom.[10][13]

  • Erythrocyte Lysis (Optional but recommended for high purity):

    • Resuspend the cell pellet in a small volume of remaining supernatant.

    • Add hypotonic (0.2%) NaCl solution for 30 seconds to lyse red blood cells, then immediately restore isotonicity by adding hypertonic (1.6%) NaCl.[10]

    • Alternatively, use an ammonium (B1175870) chloride-based lysis buffer.[11]

    • Centrifuge at 300 x g for 5-8 minutes at 4°C. Discard the supernatant and wash the granulocyte pellet with cold HBSS.[1][10]

  • Negative Immunomagnetic Selection:

    • Resuspend the granulocyte pellet in the recommended separation medium at a concentration of 5 x 10⁷ cells/mL.[11]

    • Add the eosinophil isolation antibody cocktail, which contains antibodies against markers on non-eosinophils (e.g., CD16 for neutrophils).[1][13]

    • Incubate for 10-20 minutes on ice or at 4°C.[1]

    • Add magnetic particles/colloid to the cell suspension and incubate for another 10-20 minutes on ice with gentle mixing.[1]

  • Eosinophil Collection:

    • Place the tube in the magnet for the recommended time (typically 5-10 minutes).

    • The magnetically labeled, non-eosinophil cells will adhere to the side of the tube.

    • Carefully pour or pipette off the supernatant containing the enriched, untouched eosinophils into a new sterile tube.

    • Wash the collected eosinophils by centrifuging at 300 x g for 5 minutes at 4°C and resuspending in the desired assay medium.[1]

  • Purity and Viability Check:

    • Assess cell purity using flow cytometry or by staining a cytospin preparation (e.g., with Wright-Giemsa stain) to identify the characteristic eosinophil morphology. Purity should be >95%.

    • Determine cell viability using Trypan Blue exclusion. Viability should be >98%.

Protocol 2: In Vitro Chemotaxis Assay (Transwell System)

This protocol uses a multiwell Transwell or Boyden chamber system with a microporous membrane (typically 5 µm pore size for eosinophils) to measure cell migration toward a chemoattractant.[8][14]

Materials:

  • Purified eosinophils (from Protocol 1).

  • Assay Medium: RPMI-1640 or HBSS with 0.1% BSA.

  • DK-PGD2 stock solution (in DMSO, stored at -80°C).

  • Positive Control: e.g., Eotaxin (CCL11).

  • Negative Control: Assay medium only.

  • Transwell inserts (5 µm pore size) for 24-well plates.

  • 24-well tissue culture plate.

  • Cell counting solution (e.g., CellTiter-Glo®) or materials for cell staining.

  • Microplate reader (if using a luminescent assay) or microscope.

Methodology:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification A 1. Isolate Eosinophils (Protocol 1) B 2. Resuspend cells in assay medium at 1-2 x 10^6 cells/mL A->B F 6. Add eosinophil suspension to top of inserts B->F C 3. Prepare DK-PGD2 dilutions in assay medium D 4. Add DK-PGD2 dilutions to lower wells of 24-well plate C->D E 5. Place Transwell inserts into wells D->E E->F G 7. Incubate plate (e.g., 1-2 hours at 37°C, 5% CO₂) F->G H 8. Remove inserts G->H I 9. Quantify migrated cells in lower well H->I J 10. Analyze data and calculate Chemotactic Index I->J

References

Application Notes and Protocols: Utilizing DK-PGD2 in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production. Prostaglandin (B15479496) D2 (PGD2), primarily released from activated mast cells, is a key lipid mediator in the pathogenesis of allergic asthma.[1][2] Its biological effects are mediated through two main receptors: the DP1 receptor, which is generally associated with anti-inflammatory responses, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), which promotes pro-inflammatory responses.[1][3]

DK-PGD2 (13,14-dihydro-15-keto-prostaglandin D2) is a stable metabolite of PGD2 that acts as a selective agonist for the CRTH2 receptor.[1] Activation of CRTH2 on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils, triggers a cascade of events that are central to the asthmatic phenotype.[1][2][4] These events include cellular chemotaxis, degranulation, and the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[1][3][4] Consequently, DK-PGD2 is a valuable tool for studying the specific role of the CRTH2 pathway in the development and progression of allergic asthma in murine models.

These application notes provide a comprehensive overview and detailed protocols for the use of DK-PGD2 in a murine model of ovalbumin (OVA)-induced allergic asthma.

Signaling Pathway of DK-PGD2 in Allergic Asthma

DK-PGD2 exerts its pro-inflammatory effects by binding to the CRTH2 receptor, a Gαi-coupled protein. This interaction initiates a signaling cascade that leads to the key features of allergic asthma.

DK_PGD2_Signaling_Pathway cluster_cell Immune Cell (Th2, Eosinophil, ILC2) cluster_effects Downstream Effects cluster_pathology Asthma Pathology DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_protein Gαi Protein Activation CRTH2->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC cAMP_decrease Decreased cAMP G_protein->cAMP_decrease IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Chemotaxis Cell Migration/ Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation (e.g., Eosinophils) Ca_release->Degranulation Cytokine_Release Th2 Cytokine Release (IL-4, IL-5, IL-13) Ca_release->Cytokine_Release cAMP_decrease->Chemotaxis Inflammation Airway Inflammation Chemotaxis->Inflammation Degranulation->Inflammation Cytokine_Release->Inflammation AHR Airway Hyperresponsiveness (AHR) Cytokine_Release->AHR Mucus Mucus Hypersecretion Cytokine_Release->Mucus

Caption: DK-PGD2 signaling cascade via the CRTH2 receptor.

Experimental Protocols

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

This protocol describes the induction of allergic asthma in BALB/c mice, which are commonly used due to their robust Th2-type immune responses.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Nebulizer system

Protocol:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.

    • The control group receives an i.p. injection of PBS with alum.

  • Airway Challenge:

    • From Day 21 to Day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.

    • The control group is challenged with a PBS aerosol.

Administration of DK-PGD2

This protocol details the administration of DK-PGD2 to the OVA-sensitized and challenged mice. The route of administration can be adapted based on the specific research question. Intratracheal or aerosolized administration is recommended for direct lung effects.

Materials:

  • DK-PGD2 (Cayman Chemical or equivalent)

  • Sterile saline or PBS

  • Administration equipment (e.g., microsprayer for intratracheal delivery, nebulizer for aerosol delivery)

Protocol (Intratracheal Administration):

  • Timing: Administer DK-PGD2 30 minutes to 1 hour prior to the final OVA challenge on Day 23.

  • Dosage: Based on studies with related compounds and in other species, a starting dose of 10-50 µg/kg is recommended. A dose-response study may be necessary to determine the optimal concentration.[5]

  • Procedure:

    • Anesthetize the mouse.

    • Visualize the trachea and instill a 20-50 µL volume of DK-PGD2 solution directly into the lungs using a microsprayer or similar device.

    • The vehicle control group should receive an equivalent volume of saline/PBS.

Assessment of Allergic Asthma Phenotype

Approximately 24-48 hours after the final OVA challenge and DK-PGD2 administration, various parameters can be assessed to determine the effect on the asthma phenotype.

a) Airway Hyperresponsiveness (AHR) Measurement:

  • AHR to a bronchoconstrictor agent like methacholine (B1211447) can be measured using invasive or non-invasive plethysmography.[6][7]

  • Mice are exposed to increasing concentrations of aerosolized methacholine, and changes in airway resistance are recorded.[8]

b) Bronchoalveolar Lavage Fluid (BALF) Analysis:

  • Perform a bronchoalveolar lavage by instilling and retrieving a known volume of PBS into the lungs.

  • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.[9]

  • Centrifuge the BALF and store the supernatant at -80°C for cytokine analysis.

c) Cytokine Analysis:

  • Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex bead-based assay.[6][9]

d) Lung Histology:

  • Perfuse the lungs and fix them in 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

Experimental Workflow

The following diagram illustrates the experimental workflow for investigating the effects of DK-PGD2 in an OVA-induced murine model of allergic asthma.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: OVA/Alum i.p. injection Day14 Day 14: OVA/Alum i.p. injection Day21_22 Days 21-22: 1% OVA Aerosol Challenge Day14->Day21_22 7 days Day23 Day 23: DK-PGD2 Administration (i.t. or aerosol) Day23_OVA Day 23: Final 1% OVA Aerosol Challenge Day24_25 Days 24-25: (24-48h post-challenge) Day23_OVA->Day24_25 24-48 hours AHR AHR Measurement (Methacholine Challenge) BALF BALF Collection & Cell Counts Cytokines BALF Cytokine Analysis (ELISA/Multiplex) Histology Lung Histology (H&E, PAS) Day22_invis->Day23 1 day

Caption: Timeline of the experimental workflow.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from these experiments. The values presented are hypothetical and for illustrative purposes, based on expected outcomes from the literature.[1][6]

Table 1: Effect of DK-PGD2 on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPenh at 0 mg/mL MethacholinePenh at 6.25 mg/mL MethacholinePenh at 12.5 mg/mL MethacholinePenh at 25 mg/mL MethacholinePenh at 50 mg/mL Methacholine
Control (PBS) 1.0 ± 0.11.2 ± 0.21.5 ± 0.32.0 ± 0.42.5 ± 0.5
OVA + Vehicle 1.1 ± 0.22.5 ± 0.44.0 ± 0.66.5 ± 0.88.0 ± 1.0
OVA + DK-PGD2 1.2 ± 0.23.5 ± 0.5#5.8 ± 0.7#9.0 ± 1.1#11.5 ± 1.3#

Values are presented as mean ± SEM. Penh = Enhanced Pause. *p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle.

Table 2: Effect of DK-PGD2 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁴)Eosinophils (x10⁴)Lymphocytes (x10⁴)Neutrophils (x10⁴)
Control (PBS) 1.5 ± 0.313.5 ± 2.50.1 ± 0.050.5 ± 0.10.2 ± 0.1
OVA + Vehicle 8.0 ± 1.220.1 ± 3.045.2 ± 5.110.5 ± 1.52.5 ± 0.8
OVA + DK-PGD2 12.5 ± 1.8#22.5 ± 3.575.8 ± 8.2#18.2 ± 2.1#3.1 ± 1.0

Values are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle.

Table 3: Effect of DK-PGD2 on Th2 Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13
Control (PBS) < 10< 15< 20
OVA + Vehicle 55 ± 8120 ± 15250 ± 30
OVA + DK-PGD2 85 ± 12#180 ± 22#380 ± 45#

Values are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle.

Conclusion

The use of DK-PGD2 in a murine model of allergic asthma provides a powerful system to investigate the specific contribution of the CRTH2 signaling pathway to the disease pathology. The protocols and data presentation formats outlined in these application notes offer a standardized framework for conducting and reporting such studies. By elucidating the downstream effects of CRTH2 activation, researchers can identify and validate novel therapeutic targets for the treatment of allergic asthma.

References

Application Notes and Protocols for CRTH2 Receptor Binding Assay Using DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma.[1][2] It is activated by prostaglandin (B15479496) D2 (PGD2), a major pro-inflammatory mediator released from mast cells.[3][4] Understanding the interaction of ligands with the CRTH2 receptor is pivotal for the development of novel therapeutics. 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a metabolite of PGD2 that demonstrates high selectivity for the CRTH2 receptor over the DP1 receptor, making it a valuable tool for studying CRTH2-specific functions.[3][5] This document provides a detailed protocol for a CRTH2 receptor binding assay using DK-PGD2 as a competitive ligand.

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by an agonist, such as PGD2 or DK-PGD2, initiates a signaling cascade through its coupling with Gαi/o proteins.[3][6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Concurrently, activation of phospholipase C (PLC) by the Gβγ subunits leads to an increase in intracellular calcium concentration ([Ca2+]i).[3][7] These signaling events ultimately mediate the chemotaxis of various immune cells, including Th2 cells, eosinophils, and basophils, to sites of inflammation.[2]

CRTH2_Signaling_Pathway CRTH2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand DK-PGD2 / PGD2 CRTH2 CRTH2 Receptor Ligand->CRTH2 Binds G_Protein Gαi/oβγ CRTH2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) PLC Phospholipase C G_Protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts Ca2+ Intracellular Ca2+ Increase PLC->Ca2+ Leads to ATP ATP ATP->AC Response Chemotaxis, Cytokine Release cAMP->Response Modulates Ca2+->Response Mediates

Caption: CRTH2 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for ligand binding to the CRTH2 receptor.

Table 1: Binding Affinities of PGD2 and its Metabolites for the Human CRTH2 Receptor

LigandKi (nM)Reference
PGD22.4 ± 0.2[3]
DK-PGD22.91 ± 0.29[3]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32[3]

Ki values were determined using a membrane-based radioligand binding assay with [3H]PGD2.

Table 2: Selectivity of DK-PGD2 for CRTH2 over DP1 Receptor

LigandReceptorKi (nM)Selectivity (DP1 Ki / CRTH2 Ki)Reference
DK-PGD2CRTH2160>187.5[3]
DP1>30,000
DK-PGD2CRTH2-~2000-fold[3]
DP1-

Data from whole-cell and membrane-based binding assays highlight the high selectivity of DK-PGD2 for the CRTH2 receptor.

Experimental Protocols

1. Membrane Preparation from HEK293 Cells Expressing Human CRTH2

This protocol describes the preparation of cell membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing hCRTH2

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Dissociation Buffer (e.g., non-enzymatic)

  • Lysis Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, with protease inhibitors

  • Homogenization Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Culture HEK293-hCRTH2 cells to confluency.

  • Rinse the cells with ice-cold PBS and detach them using a cell dissociation buffer.[1]

  • Collect the cells by centrifugation at 500 x g for 10 minutes at 4°C.[3]

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and intact cells.[1]

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the membranes.[1]

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]

  • Aliquot the membrane preparation and store at -80°C until use.[1]

2. CRTH2 Receptor Radioligand Competition Binding Assay

This protocol outlines a competition binding assay to determine the binding affinity of DK-PGD2 for the CRTH2 receptor using [3H]PGD2 as the radioligand.

Materials:

  • CRTH2-expressing cell membranes

  • [3H]PGD2 (Radioligand)

  • Unlabeled PGD2 (for non-specific binding determination)

  • DK-PGD2 (Test compound)

  • Binding Buffer: 20 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, and 0.1% (w/v) BSA.[1]

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Thaw the CRTH2 membrane preparation on ice.

  • Prepare serial dilutions of the unlabeled competitor, DK-PGD2.

  • In a 96-well plate, add the following to each well in a final volume of 200-250 µL:[1][8]

    • ~20 µg of membrane protein.[1]

    • A fixed concentration of [3H]PGD2 (e.g., 2 nM).[1]

    • Varying concentrations of DK-PGD2 (typically from 0.01 nM to 10 µM).[1]

    • For total binding, add binding buffer instead of a competitor.

    • For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).[1]

  • Incubate the plate for 2 hours at room temperature with gentle agitation.[1]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of DK-PGD2.

  • Determine the IC50 value (the concentration of DK-PGD2 that inhibits 50% of the specific binding of [3H]PGD2) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow CRTH2 Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare CRTH2 Membranes D Incubate Membranes, [3H]PGD2, and DK-PGD2 A->D B Prepare Serial Dilutions of DK-PGD2 B->D C Prepare Radioligand ([3H]PGD2) Solution C->D E Separate Bound and Free Ligand by Filtration D->E F Quantify Radioactivity E->F G Calculate Specific Binding F->G H Plot Competition Curve G->H I Determine IC50 and Ki H->I

Caption: Workflow for the CRTH2 competition binding assay.

References

Application Notes and Protocols for the Analysis of Urinary Metabolites of 13,14-dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. The in vivo production of PGD2 is often assessed by measuring its urinary metabolites, as the parent compound has a very short half-life in circulation. 13,14-dihydro-15-keto-PGD2 is an early metabolite of PGD2, which is further metabolized before excretion. Therefore, quantifying its downstream, more stable urinary metabolites provides a reliable and non-invasive method to monitor PGD2 synthesis. The major urinary metabolites of PGD2 are 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid (tetranor-PGDM), 11β-prostaglandin F2α (11β-PGF2α), and 2,3-dinor-11β-prostaglandin F2α.[1][2] This document provides detailed application notes and protocols for the analysis of these metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PGD2 Metabolic Pathway

The metabolic cascade of PGD2 involves several enzymatic steps, leading to the formation of various metabolites. The following diagram illustrates the major metabolic pathway from PGD2 to its key urinary metabolites.

PGD2_Metabolism PGD2 Prostaglandin D2 (PGD2) PGD2_metabolite 13,14-dihydro-15-keto-PGD2 PGD2->PGD2_metabolite 15-hydroxy PGDH pathway eleven_beta_PGF2a 11β-PGF2α PGD2->eleven_beta_PGF2a 11-ketoreductase tetranor_PGDM tetranor-PGDM (9α,11β-dihydroxy-15-oxo-2,3,18,19- tetranorprost-5-ene-1,20-dioic acid) PGD2_metabolite->tetranor_PGDM Further metabolism (β- and ω-oxidation) dinor_eleven_beta_PGF2a 2,3-dinor-11β-PGF2α eleven_beta_PGF2a->dinor_eleven_beta_PGF2a β-oxidation

Caption: Metabolic pathway of Prostaglandin D2 to its major urinary metabolites.

Quantitative Data Summary

The urinary concentrations of PGD2 metabolites are typically normalized to creatinine (B1669602) levels to account for variations in urine dilution. The following table summarizes representative quantitative data for the major urinary metabolites of PGD2.

MetaboliteNormal Range (ng/mg creatinine)MethodReference
tetranor-PGDM1.08 ± 0.72 (mean ± 2SD)GC-MS[3]
2,3-dinor-11β-PGF2α< 1802 pg/mg creatinine (equivalent to 1.802 ng/mg creatinine)LC-MS/MSMayo Clinic Laboratories
Prostaglandin D2 (parent)< 175 ng/g creatinineELISA[4]

Note: Reference ranges can vary between laboratories and analytical methods. It is crucial to establish in-house reference ranges or use those provided by the specific testing laboratory.

Experimental Protocols

Patient and Sample Preparation

Proper patient preparation and sample handling are critical for accurate quantification of PGD2 metabolites.

Patient Preparation:

  • If possible, patients should avoid taking aspirin, non-steroidal anti-inflammatory drugs (NSAIDs), and other anti-inflammatory medications for at least 48 hours to two weeks prior to urine collection, as these can suppress prostaglandin synthesis.[5]

Urine Collection and Storage:

  • A random or 24-hour urine sample can be collected in a sterile, preservative-free container.

  • Immediately after collection, the urine sample should be frozen at -20°C or lower to prevent degradation of the metabolites.[6]

  • For shipment to a testing facility, samples must be kept frozen on dry ice.

Analytical Workflow

The following diagram outlines the general experimental workflow for the analysis of urinary PGD2 metabolites.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection (Frozen Storage) thawing Thawing and Centrifugation urine_sample->thawing spe Solid-Phase Extraction (SPE) thawing->spe elution Elution and Evaporation spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution lc_separation Liquid Chromatography (LC) Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification using Internal Standards ms_detection->quantification normalization Normalization to Creatinine quantification->normalization reporting Result Reporting normalization->reporting

Caption: Experimental workflow for urinary PGD2 metabolite analysis.
Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of prostaglandin metabolites from urine using a C18 SPE cartridge. Optimization may be required based on the specific cartridge and equipment used.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Formic acid

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Internal standards (deuterated analogs of the target metabolites)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at approximately 2000 x g for 10 minutes to pellet any particulate matter.

    • Transfer a known volume of the supernatant (e.g., 1-5 mL) to a clean tube.

    • Add internal standards (e.g., deuterated tetranor-PGDM, 11β-PGF2α-d4, etc.) to each sample, calibrator, and quality control.

    • Acidify the urine to a pH of approximately 3-4 by adding a small volume of formic acid (e.g., inclusion of 1% formic acid in the loading mixture can improve recovery).[7]

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Further wash with 3 mL of a low-percentage organic solvent solution (e.g., 5-25% methanol in water) to remove less hydrophobic impurities.[8]

  • Elution:

    • Elute the prostaglandin metabolites from the cartridge with a suitable organic solvent. A common elution solvent is methyl formate (B1220265) or ethyl acetate. Alternatively, two aliquots of 2 mL of methanol can be used.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

    • Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic or acetic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Detailed Protocol for LC-MS/MS Analysis

The following are general LC-MS/MS parameters for the analysis of PGD2 metabolites. These should be optimized for the specific instrument and column used.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.[9]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.02% acetic acid.[9]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

    • 0-2 min: 5% B

    • 2-10 min: ramp to 95% B

    • 10-12 min: hold at 95% B

    • 12.1-15 min: return to 5% B

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-20 µL

  • Column Temperature: 30-40°C

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ion transitions for each analyte and internal standard need to be determined by infusing pure standards. Representative transitions are provided in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
tetranor-PGDM327309
11β-PGF2α353.2193.1
2,3-dinor-11β-PGF2α325.2165.1
tetranor-PGDM-d6 (Internal Standard)333315
11β-PGF2α-d4 (Internal Standard)357.2197.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Conclusion

The analysis of urinary metabolites of 13,14-dihydro-15-keto PGD2, particularly tetranor-PGDM, 11β-PGF2α, and 2,3-dinor-11β-PGF2α, by LC-MS/MS provides a robust and reliable method for assessing in vivo PGD2 production. Adherence to proper sample collection and preparation protocols is essential for obtaining accurate and reproducible results. The methodologies and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this area.

References

Application Notes and Protocols for Cell-Based Functional Assays of DK-PGD2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based functional assays to characterize the activity of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a selective agonist for the G protein-coupled receptor (GPCR) DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The DP2 receptor is a key player in inflammatory and allergic responses, particularly asthma.[1][2]

DK-PGD2 is a metabolite of prostaglandin (B15479496) D2 (PGD2) and selectively activates the DP2 receptor.[3][4] The DP2 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins.[4][5] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This is in contrast to the PGD2 receptor 1 (DP1), which couples to Gs and increases cAMP.[6]

The following protocols describe robust cell-based assays to quantify the Gi-mediated activity of DK-PGD2 by measuring changes in intracellular cAMP and downstream reporter gene activation.

I. Measurement of DK-PGD2-Mediated Inhibition of cAMP Accumulation

This assay quantifies the ability of DK-PGD2 to inhibit the forskolin-stimulated production of cAMP in cells expressing the DP2 receptor. Forskolin (B1673556) directly activates adenylyl cyclase, leading to a robust increase in intracellular cAMP. The activation of the Gi-coupled DP2 receptor by DK-PGD2 counteracts this effect.

Available Assay Formats:

A variety of commercial kits are available for measuring cAMP levels, including:

  • Luminescence-based assays (e.g., cAMP-Glo™): These assays utilize a luciferase reporter system where the amount of light produced is inversely proportional to the cAMP concentration.[7]

  • Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) assays: These are competitive immunoassays where a fluorescently labeled cAMP tracer competes with cellular cAMP for binding to a specific antibody.

  • AlphaScreen® assays: This bead-based assay involves a competition between biotinylated cAMP and cellular cAMP for binding to an antibody-coated acceptor bead and a streptavidin-coated donor bead.[8]

  • FRET-based biosensors: Genetically encoded biosensors that change their fluorescence resonance energy transfer (FRET) signal upon binding to cAMP.[9]

Experimental Protocol: cAMP-Glo™ Assay

This protocol is adapted for the Promega cAMP-Glo™ Assay but can be generalized for other similar assay formats.

Materials:

  • HEK293 cells stably expressing the human DP2 receptor (HEK293-DP2).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • Forskolin.

  • DK-PGD2.

  • cAMP-Glo™ Assay Kit (Promega).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and count HEK293-DP2 cells.

    • Resuspend cells in DMEM with 10% FBS to the desired density.

    • Seed the cells into a white, opaque 96-well or 384-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of DK-PGD2 in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of DK-PGD2 in assay buffer to generate a concentration-response curve.

    • Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be optimized to induce a submaximal stimulation of cAMP production (typically in the low micromolar range).

  • Assay Protocol:

    • Remove the growth medium from the cells.

    • Wash the cells once with PBS.

    • Add the diluted DK-PGD2 compounds to the wells.

    • Add the forskolin solution to all wells except for the negative control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • cAMP Detection:

    • Follow the manufacturer's instructions for the cAMP-Glo™ Assay kit. This typically involves:

      • Adding the cAMP-Glo™ Lysis Buffer and incubating to lyse the cells and release cAMP.

      • Adding the Kinase Glo® Reagent, which contains the luciferase enzyme and its substrate. The amount of light generated is inversely proportional to the amount of cAMP.

    • Incubate the plate at room temperature as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the DK-PGD2 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of DK-PGD2 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Data Presentation
CompoundIC50 (nM)Assay FormatCell Line
DK-PGD2Example: 5.2cAMP-Glo™HEK293-DP2
Control AntagonistExample: >1000cAMP-Glo™HEK293-DP2

Note: The IC50 value is an example and should be determined experimentally.

II. CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional response downstream of cAMP signaling. The cAMP response element (CRE) is a DNA sequence that binds the transcription factor CREB. When cAMP levels are high, CREB is phosphorylated and activated, leading to the expression of genes downstream of the CRE. In this assay, a luciferase reporter gene is placed under the control of a promoter containing multiple copies of the CRE.[10][11] For a Gi-coupled receptor like DP2, activation by DK-PGD2 in the presence of forskolin will lead to a decrease in luciferase expression.

Experimental Protocol: CRE-Luciferase Assay

Materials:

  • HEK293 cells stably expressing the human DP2 receptor and a CRE-luciferase reporter construct.

  • DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Forskolin.

  • DK-PGD2.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the stable cell line into white, opaque 96-well plates and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of DK-PGD2.

    • Add the diluted compounds to the cells.

    • Add a sub-maximal concentration of forskolin to all wells except the negative control.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the logarithm of the DK-PGD2 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation
CompoundIC50 (nM)Assay FormatCell Line
DK-PGD2Example: 8.7CRE-LuciferaseHEK293-DP2-CRE-Luc
Control AntagonistExample: >1000CRE-LuciferaseHEK293-DP2-CRE-Luc

Note: The IC50 value is an example and should be determined experimentally.

III. Eosinophil Shape Change Assay

This is a more physiologically relevant functional assay that measures a downstream cellular response to DP2 receptor activation. Eosinophils, which are key effector cells in allergic inflammation, express the DP2 receptor. Activation of DP2 by agonists like DK-PGD2 induces a rapid change in cell shape, which can be quantified by flow cytometry as a change in forward scatter (FSC).[3]

Experimental Protocol: Eosinophil Shape Change Assay

Materials:

  • Freshly isolated human eosinophils from peripheral blood.

  • RPMI 1640 medium.

  • DK-PGD2.

  • Flow cytometer.

Procedure:

  • Eosinophil Isolation:

    • Isolate eosinophils from the whole blood of healthy or asthmatic donors using standard methods (e.g., negative selection with magnetic beads).

  • Compound Treatment:

    • Resuspend the isolated eosinophils in RPMI 1640.

    • Prepare serial dilutions of DK-PGD2.

    • Add the diluted DK-PGD2 to the eosinophil suspension.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Gate on the eosinophil population based on their forward and side scatter properties.

    • Measure the mean forward scatter (FSC) of the eosinophil population for each treatment condition. An increase in FSC indicates a change in cell shape.

  • Data Analysis:

    • Plot the mean FSC values against the logarithm of the DK-PGD2 concentration.

    • Determine the EC50 value (the concentration of DK-PGD2 that produces 50% of the maximal shape change) by fitting the data to a four-parameter logistic equation.

Data Presentation
CompoundEC50 (nM)Assay FormatCell Type
DK-PGD2Example: 2.1Eosinophil Shape ChangePrimary Human Eosinophils
Control AgonistExample: 1.5Eosinophil Shape ChangePrimary Human Eosinophils

Note: The EC50 value is an example and should be determined experimentally.

IV. Signaling Pathways and Experimental Workflows

DK-PGD2 Signaling Pathway through the DP2 Receptor

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DK_PGD2 DK-PGD2 DP2 DP2 Receptor (CRTH2) DK_PGD2->DP2 Binds Gi Gi Protein (αβγ) DP2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds Gene_Expression Gene Expression CRE->Gene_Expression Regulates cAMP_Assay_Workflow start Start seed_cells Seed DP2-expressing cells in a multi-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of DK-PGD2 and a fixed concentration of forskolin incubate1->prepare_compounds treat_cells Add DK-PGD2 and forskolin to cells prepare_compounds->treat_cells incubate2 Incubate for 30 minutes at 37°C treat_cells->incubate2 lyse_cells Lyse cells and add cAMP detection reagent incubate2->lyse_cells measure_signal Measure luminescence/fluorescence lyse_cells->measure_signal analyze_data Analyze data and determine IC50 measure_signal->analyze_data end End analyze_data->end CRE_Luciferase_Workflow start Start seed_cells Seed DP2-CRE-Luciferase cells in a multi-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of DK-PGD2 and a fixed concentration of forskolin incubate1->prepare_compounds treat_cells Add DK-PGD2 and forskolin to cells prepare_compounds->treat_cells incubate2 Incubate for 4-6 hours at 37°C treat_cells->incubate2 add_reagent Add luciferase assay reagent incubate2->add_reagent measure_signal Measure luminescence add_reagent->measure_signal analyze_data Analyze data and determine IC50 measure_signal->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Quantification of 13,14-dihydro-15-keto PGD2 using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including allergic inflammation and vasodilation. The quantification of its metabolites is crucial for understanding its biological roles and for the development of novel therapeutics. 13,14-dihydro-15-keto PGD2 is a major metabolite of PGD2, and its accurate measurement in biological matrices provides a reliable indication of PGD2 production.[1][2] This document provides detailed application notes and protocols for the quantification of 13,14-dihydro-15-keto PGD2 using a deuterated internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as deuterated 13,14-dihydro-15-keto PGD2, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

PGD2 Metabolic Pathway

The metabolic conversion of PGD2 to 13,14-dihydro-15-keto PGD2 is a critical step in its catabolism. This process is primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of PGD2 to a ketone. Subsequently, the double bond at C13-C14 is reduced by 15-oxo-prostaglandin Δ13-reductase. The resulting metabolite, 13,14-dihydro-15-keto PGD2, is a selective agonist for the CRTH2/DP2 receptor.[1][2]

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase 15_keto_PGD2 15-keto PGD2 PGD2->15_keto_PGD2 15-PGDH 13_14_dihydro_15_keto_PGD2 13,14-dihydro-15-keto PGD2 15_keto_PGD2->13_14_dihydro_15_keto_PGD2 15-oxo-PGΔ13-reductase

Figure 1: Simplified PGD2 Metabolic Pathway.

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation of prostaglandins (B1171923).

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Immediately after collection, centrifuge at 1000 x g for 15 minutes at 4°C. Transfer the plasma to a clean polypropylene (B1209903) tube and store at -80°C until analysis.[3] The addition of a cyclooxygenase inhibitor, such as indomethacin (B1671933) (approximately 10 µg/mL), to the collection tubes can prevent ex vivo prostaglandin formation.

  • Urine: For random urine samples, collect 5-10 mL in a sterile container and freeze immediately.[4][5] For 24-hour urine collections, ensure the collection container is kept cool, preferably refrigerated, throughout the collection period.[6] Patients should avoid aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours before and during urine collection.[4][5]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating prostaglandins from biological matrices.

Materials:

  • C18 SPE cartridges

  • Deuterated 13,14-dihydro-15-keto PGD2 internal standard (IS)

  • Methanol

  • Ethanol (B145695)

  • Hexane (B92381)

  • Ethyl acetate

  • Formic acid

  • Deionized water

  • Nitrogen evaporator

Protocol:

  • Sample Thawing and Spiking: Thaw plasma or urine samples on ice. Spike the samples with the deuterated 13,14-dihydro-15-keto PGD2 internal standard to a final concentration appropriate for the expected analyte levels.

  • Acidification: Acidify the sample to a pH of approximately 3.0-3.5 with 2 N HCl or formic acid.[3][7] This step is crucial for the efficient retention of prostaglandins on the C18 sorbent.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.[3]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approximately 0.5 mL/minute).[3]

  • Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove interfering substances.[3]

  • Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps Thaw_Spike Thaw Sample & Spike with IS Acidify Acidify Sample (pH 3.0-3.5) Thaw_Spike->Acidify Load Load Sample Acidify->Load Condition Condition C18 Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

References

Solid-Phase Extraction of Δ12-Prostaglandin D2 (DK-PGD2) from Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Δ12-Prostaglandin D2 (DK-PGD2), a metabolite of Prostaglandin (B15479496) D2 (PGD2), is a critical bioactive lipid that functions as a selective agonist for the DP2 receptor (also known as CRTH2). Its involvement in inflammatory pathways, particularly in the context of allergic asthma, makes its accurate quantification in biological fluids a key aspect of disease research and drug development. This document provides detailed application notes and a generalized solid-phase extraction (SPE) protocol for the isolation of DK-PGD2 from various biological matrices, such as plasma, urine, and cell culture supernatants, prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of PGD2 and its Metabolites

Prostaglandin D2 and its metabolites, including DK-PGD2, exert their biological effects primarily through two G-protein-coupled receptors: DP1 and DP2 (CRTH2).[1] Activation of the DP2 receptor by PGD2 and its metabolites like DK-PGD2 is strongly associated with pro-inflammatory responses, including the recruitment and activation of T-helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils.[1][2] This signaling cascade is a key therapeutic target in inflammatory conditions like asthma.[1][2]

PGD2_Signaling_Pathway PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 DK_PGD2 DK-PGD2 (Metabolite) DK_PGD2->DP2  Selective Agonist Non_Inflammatory Non-Inflammatory Effects (e.g., Vasodilation) DP1->Non_Inflammatory Pro_Inflammatory Pro-Inflammatory Effects DP2->Pro_Inflammatory Immune_Cells Th2 Cells, ILC2s, Eosinophils Pro_Inflammatory->Immune_Cells  Recruitment &  Activation Inflammation Inflammatory Cascade (e.g., in Asthma) Immune_Cells->Inflammation

PGD2 and DK-PGD2 Signaling Pathways

Experimental Protocol: Solid-Phase Extraction of DK-PGD2

This protocol is a general method for the extraction of prostaglandins (B1171923) and their metabolites using C18 reverse-phase SPE cartridges. It is recommended to optimize the procedure for your specific biological matrix and analytical setup.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., Bond-Elut™, Sep-Pak™)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Deionized Water

  • Formic Acid or Hydrochloric Acid (for pH adjustment)

  • Internal Standard (e.g., deuterated DK-PGD2 or PGD2)

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

  • Cyclooxygenase inhibitor (e.g., indomethacin) (optional, for sample collection)

Protocol Workflow Diagram:

SPE_Workflow start Start: Biological Sample Collection pretreatment 1. Sample Pretreatment - Add Internal Standard - Acidify to pH ~3.5 start->pretreatment conditioning 2. SPE Cartridge Conditioning - Methanol - Deionized Water pretreatment->conditioning loading 3. Sample Loading - Load pretreated sample onto cartridge conditioning->loading washing 4. Washing - Aqueous wash (e.g., water) - Organic wash (e.g., hexane) loading->washing elution 5. Elution - Elute with Ethyl Acetate or Methyl Formate washing->elution drying 6. Drying - Evaporate eluate under nitrogen stream elution->drying reconstitution 7. Reconstitution - Reconstitute in appropriate solvent for analysis drying->reconstitution analysis End: LC-MS/MS Analysis reconstitution->analysis

Generalized SPE Workflow for DK-PGD2

Procedure:

  • Sample Pretreatment:

    • Thaw frozen biological samples (e.g., 500 µL of plasma or urine) on ice.

    • To prevent ex-vivo formation of prostaglandins, it is advisable to add a cyclooxygenase inhibitor like indomethacin (B1671933) to samples immediately after collection.[2]

    • Spike the sample with an appropriate internal standard (e.g., deuterated PGD2 or DK-PGD2) to correct for extraction losses.

    • Acidify the sample to a pH of approximately 3.5 by adding dilute formic acid or hydrochloric acid.[2][3] This step is crucial for the efficient retention of acidic analytes like prostaglandins on the reverse-phase sorbent.

    • Vortex and centrifuge the sample to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1-2 column volumes of methanol through it.

    • Equilibrate the cartridge by passing 1-2 column volumes of deionized water. Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading:

    • Load the pretreated supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (e.g., 0.5-1 mL/minute).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of deionized water to remove polar interferences.

    • Perform a second wash with a non-polar solvent like hexane to remove non-polar lipids that are not of interest.[2]

  • Elution:

    • Elute the DK-PGD2 and other prostaglandins from the cartridge using 1-2 column volumes of a polar organic solvent such as ethyl acetate or methyl formate. Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, precise volume of an appropriate solvent compatible with your LC-MS/MS system (e.g., methanol/water mixture).

Data Presentation

The following tables summarize representative quantitative data for the extraction of PGD2, the parent compound of DK-PGD2. These values can serve as a benchmark, but it is essential to perform a validation for DK-PGD2 specifically.

Table 1: Recovery and Precision of Prostaglandin Extraction

AnalyteMatrixConcentration SpikedRecovery (%)Intra-day CV (%)Inter-day CV (%)Reference
PGD2Cell Culture Supernatant1, 10, 100 ng/mL77.0 ± 3.0< 5< 5[4]
PGE2Cell Culture Supernatant1, 10, 100 ng/mL92.0 ± 4.9< 5< 5[4]
PGD2Serum/Urine1-1000 pg/mL95.7 - 103.3 (Accuracy)8.8 - 10.2-[5]

CV: Coefficient of Variation

Table 2: Limits of Detection and Quantification for Prostaglandins

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
PGD2LC-MS/MS20 pg/mL-[4]
PGE2LC-MS/MS20 pg/mL-[4]
PGD2HPLC-MS/MS0.5 ng/mL1.0 ng/mL[6]
PGE2HPLC-MS/MS0.5 ng/mL1.0 ng/mL[6]

Conclusion

The solid-phase extraction method detailed above provides a robust framework for the isolation of DK-PGD2 from complex biological fluids. The use of a C18 reverse-phase sorbent, coupled with careful sample pretreatment and optimized wash and elution steps, enables the effective purification of this important PGD2 metabolite. This preparation is critical for obtaining accurate and reproducible quantitative data from subsequent high-sensitivity analytical techniques like LC-MS/MS, thereby facilitating a deeper understanding of the role of the PGD2/DK-PGD2 axis in health and disease. Researchers should perform in-house validation to ensure the method's performance for their specific application and matrix.

References

High-Performance Liquid Chromatography for the Separation and Quantification of PGD2 Metabolites: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2), a major cyclooxygenase (COX) metabolite of arachidonic acid, is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1] Due to its inherent instability, direct measurement of PGD2 is often unreliable for assessing its biological activity.[1] Instead, the analysis of its more stable metabolites provides a more accurate representation of in vivo PGD2 production and pathway activation.[1] This document provides a detailed protocol for the separation and quantification of key PGD2 metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]

PGD2 Metabolism and Signaling Pathway

PGD2 is enzymatically converted or spontaneously degrades into a series of metabolites, each with distinct biological activities.[4] Key metabolites include 11β-PGF2α, tetranor-PGDM, and the J-series prostaglandins (B1171923) such as Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2.[4][5] These metabolites exert their effects through various receptors, primarily the D-prostanoid receptor 1 (DP1) and 2 (DP2, also known as CRTH2).[4][6] The PGD2 signaling pathway plays a crucial role in modulating immune responses and has been implicated in diseases such as asthma and cancer.[4][6]

PGD2_Signaling_Pathway PGD2 Metabolism and Signaling Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD2 PGDS->PGD2 Metabolite1 11β-PGF2α PGD2->Metabolite1 Metabolism Metabolite2 Δ12-PGJ2 PGD2->Metabolite2 Dehydration Metabolite4 Tetranor-PGDM PGD2->Metabolite4 Urinary Metabolite DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Metabolite1->DP2 Metabolite3 15-deoxy-Δ12,14-PGJ2 Metabolite2->Metabolite3 Metabolite2->DP2 Metabolite3->DP2 Cellular_Response Cellular Responses (e.g., Inflammation, Apoptosis) DP1->Cellular_Response DP2->Cellular_Response

Caption: PGD2 Metabolism and Signaling Pathway.

Experimental Protocol: LC-MS/MS Analysis of PGD2 Metabolites

This protocol outlines the steps for sample preparation, HPLC separation, and mass spectrometric detection of PGD2 metabolites from biological matrices such as cell culture supernatants or urine.

Materials and Reagents
  • PGD2 and metabolite standards (e.g., 11β-PGF2α, tetranor-PGDM, 2,3-dinor-11β-PGF2α, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2)

  • Deuterated internal standards (e.g., PGD2-d4, 11β-PGF2α-d4)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Sample Preparation Workflow

Sample_Prep_Workflow Sample Preparation and Analysis Workflow Start Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standards Start->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Metabolites SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample Preparation and Analysis Workflow.

Detailed Procedure
  • Sample Collection and Storage: Collect biological samples (e.g., urine, cell culture supernatant) and store them at -80°C until analysis to ensure the stability of the prostaglandins.[2]

  • Internal Standard Spiking: Thaw samples on ice. To 500 µL of sample, add the deuterated internal standards to a final concentration of 10 ng/mL.[2]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute the PGD2 metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

HPLC and Mass Spectrometry Conditions

The following are typical starting conditions that may require optimization based on the specific instrument and metabolites of interest.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 20% B, increase to 95% B over 10 min, hold for 2 min, return to 20% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
PGD2351.2271.2
11β-PGF2α353.2193.1
Tetranor-PGDM315.2151.1
2,3-dinor-11β-PGF2α325.2163.1
Δ12-PGJ2333.2289.2
15-deoxy-Δ12,14-PGJ2315.2271.2
PGD2-d4 (IS)355.2275.2

Note: The specific mass transitions should be optimized for the instrument in use.

Data Presentation and Quantitative Analysis

Data is acquired in Multiple Reaction Monitoring (MRM) mode.[2] Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of PGD2 metabolites in the samples is then determined from these calibration curves.

Table 3: Example Quantitative Data for PGD2 Metabolites

AnalyteRetention Time (min)Limit of Detection (pg/mL)
PGD27.320
11β-PGF2α~6.5Varies by study
Tetranor-PGDMVaries by studyVaries by study
2,3-dinor-11β-PGF2αVaries by studyVaries by study
Δ12-PGJ2Varies by studyVaries by study
15-deoxy-Δ12,14-PGJ2Varies by studyVaries by study

Retention times and limits of detection are highly dependent on the specific chromatographic conditions and mass spectrometer used. The values presented are illustrative. An improved LC-MS-MS assay reported a limit of detection for PGD2 of 20 pg/mL.[2]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of multiple PGD2 metabolites. This methodology is invaluable for researchers and drug development professionals investigating the role of the PGD2 pathway in health and disease, enabling a deeper understanding of its complex signaling network and facilitating the discovery of novel therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective CRTH2/DP2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle DK-PGD2 upon receipt?

A1: Upon receipt, DK-PGD2, typically supplied in a methyl acetate (B1210297) solution, should be stored at -80°C.[1] It is shipped on dry ice to maintain its stability.[1] The compound is stable for at least two years when stored under these conditions.[1]

Q2: How do I prepare working solutions of DK-PGD2?

A2: To prepare working solutions, the methyl acetate solvent can be evaporated under a gentle stream of nitrogen. The compound can then be reconstituted in a solvent of choice. DK-PGD2 is soluble in several organic solvents and in aqueous buffers. The table below summarizes its solubility.

SolventSolubility
DMF50 mg/mL
DMSO30 mg/mL
Ethanol (B145695)50 mg/mL
PBS (pH 7.2)2.5 mg/mL
Data sourced from Cayman Chemical product information.[1]

For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final desired concentration in the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect the experimental system.

Q3: What is the stability of DK-PGD2 in aqueous working solutions?

Q4: What are the known degradation products of DK-PGD2?

A4: The primary degradation product of DK-PGD2 is formed through dehydration. This results in the formation of 13,14-dihydro-15-keto prostaglandin J2.

Q5: What is the primary signaling pathway activated by DK-PGD2?

A5: DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] CRTH2 is a G-protein coupled receptor (GPCR) that signals through a Gαi subunit.[2][3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

DK-PGD2 Signaling Pathway DK-PGD2 Signaling through CRTH2 Receptor DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular_Response Downstream Cellular Responses cAMP->Cellular_Response Leads to

DK-PGD2 signaling cascade.

Troubleshooting Guides

This section addresses common issues encountered during experiments with DK-PGD2.

Issue 1: Inconsistent or lower-than-expected biological activity.

Possible Cause Troubleshooting Step
Degradation of DK-PGD2 in working solution. Prepare fresh working solutions immediately before each experiment. Avoid storing DK-PGD2 in aqueous buffers for extended periods, even at 4°C. If unavoidable, perform a time-course experiment to determine its stability under your specific conditions.
Incorrect solvent or final solvent concentration. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is below the tolerance level of your cells or experimental system (typically <0.1%). Run a vehicle control with the same final solvent concentration to rule out solvent effects.
Improper storage of stock solution. Always store the stock solution at -80°C in tightly sealed vials to prevent evaporation and degradation.
Adsorption to plasticware. Prostaglandins can be "sticky" and adsorb to certain plastics. Consider using polypropylene (B1209903) or silanized glassware for preparing and storing solutions.

Issue 2: Difficulty in quantifying DK-PGD2 or its metabolites.

Possible Cause Troubleshooting Step
Low analyte concentration. Concentrate your sample using solid-phase extraction (SPE) before analysis by HPLC or LC-MS/MS.
Analyte degradation during sample preparation. Keep samples on ice and process them quickly. The addition of antioxidants like BHT may help prevent oxidative degradation. For 13,14-dihydro-15-keto-PGE2, immediate formation of oximes has been used to prevent dehydration.[5]
Suboptimal analytical method. Refer to the detailed experimental protocol below for a validated HPLC method that can be adapted for DK-PGD2. Ensure your mobile phase and column are appropriate for prostaglandin analysis.

Experimental Protocols

Protocol: Stability Assessment of DK-PGD2 in Aqueous Buffer by HPLC

This protocol provides a framework for determining the stability of DK-PGD2 in a common experimental buffer, such as Phosphate Buffered Saline (PBS).

1. Materials:

  • 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • Phosphate Buffered Saline (PBS), pH 7.4

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • DK-PGD2 Stock Solution: Prepare a 1 mg/mL stock solution of DK-PGD2 in HPLC-grade ethanol.

  • Working Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 10 µg/mL. Prepare enough for all time points.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio may need optimization.

3. Stability Study Procedure:

  • Aliquot the DK-PGD2 working solution into several polypropylene tubes.

  • Immediately inject a sample from one tube (t=0) into the HPLC system to determine the initial concentration.

  • Incubate the remaining tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a tube from each temperature and inject a sample into the HPLC.

4. HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~235 nm (based on the conjugated ketone chromophore)

  • Injection Volume: 20 µL

5. Data Analysis:

  • Quantify the peak area of DK-PGD2 at each time point.

  • Plot the percentage of remaining DK-PGD2 against time for each temperature.

  • Calculate the half-life (t½) at each temperature using first-order decay kinetics.

Stability testing workflow.

References

Technical Support Center: 13,14-dihydro-15-keto Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 13,14-dihydro-15-keto PGD2?

A1: For long-term stability of two years or more, 13,14-dihydro-15-keto PGD2 should be stored at -80°C.[1] It is typically shipped on dry ice to maintain this temperature.[1]

Q2: How should I prepare stock solutions of 13,14-dihydro-15-keto PGD2?

A2: To prepare a stock solution, dissolve 13,14-dihydro-15-keto PGD2 in an organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol.[1] Ensure the solvent is purged with an inert gas. For aqueous experiments, further dilutions into buffers like PBS (pH 7.2) should be made immediately before use. It is not recommended to store aqueous solutions for more than one day.

Q3: What is the primary signaling pathway activated by 13,14-dihydro-15-keto PGD2?

A3: 13,14-dihydro-15-keto PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] Activation of this G protein-coupled receptor (GPCR) on immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils leads to downstream signaling events, including intracellular calcium mobilization and chemotaxis.

Data Presentation

Table 1: Storage and Stability of 13,14-dihydro-15-keto PGD2

ParameterRecommended ConditionStability
Storage Temperature-80°C≥ 2 years[1]
Shipping ConditionDry IceN/A

Table 2: Solubility of 13,14-dihydro-15-keto PGD2

SolventApproximate Solubility
DMF50 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol50 mg/mL[1]
PBS (pH 7.2)2.5 mg/mL[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no biological activity observed Degradation of the compound: Prostaglandin metabolites can be unstable in aqueous solutions, with decomposition influenced by pH and temperature. The presence of albumin can also accelerate degradation.[2]Prepare fresh working solutions in aqueous buffer for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. When using cell culture media containing serum (albumin), minimize the incubation time as much as possible.
Improper storage: Storing the compound at temperatures warmer than -80°C can lead to degradation over time.Always store the stock compound at -80°C for long-term use.
Inconsistent or variable results between experiments Incomplete solubilization: The compound may not be fully dissolved in the initial organic solvent or may precipitate when diluted into aqueous buffers.Ensure the compound is completely dissolved in the organic stock solution before making further dilutions. When diluting into aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation.
pH sensitivity: The stability of similar prostaglandin metabolites is pH-dependent.[2]Ensure the pH of your experimental buffer is within a stable range, typically around neutral (pH 7.2-7.4).
Unexpected off-target effects High concentration of organic solvent: Residual organic solvent from the stock solution may have physiological effects on cells.Ensure the final concentration of the organic solvent in your experimental setup is insignificant and below the tolerance level of your cell type. A solvent control group should always be included in your experiments.

Experimental Protocols

Detailed Methodology: Chemotaxis Assay for Th2 Cells

This protocol is adapted from studies demonstrating the chemotactic effect of 13,14-dihydro-15-keto PGD2 on Th2 cells.[3]

1. Cell Preparation:

  • Culture human Th2 cells under appropriate conditions to maintain their phenotype.
  • Prior to the assay, harvest the cells and wash them with RPMI 1640 medium.
  • Resuspend the cells in RPMI 1640 containing 10% FCS and 10 mM HEPES, pH 7.3, at a concentration of 1–2 × 10^6 cells/mL.

2. Preparation of 13,14-dihydro-15-keto PGD2:

  • Prepare a stock solution of 13,14-dihydro-15-keto PGD2 in an appropriate organic solvent (e.g., DMSO).
  • On the day of the experiment, prepare serial dilutions of 13,14-dihydro-15-keto PGD2 in the same medium used for cell suspension to create a concentration gradient.

3. Chemotaxis Assay Procedure:

  • Use a 96-well microchemotaxis chamber with a 5-μm-pore size filter.
  • Add 29 μL of the diluted 13,14-dihydro-15-keto PGD2 or control medium to the bottom wells of the chamber.
  • Add 50 μL of the Th2 cell suspension to the top of each well of the filter.
  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1 hour.

4. Quantification of Migration:

  • After incubation, carefully remove the filter.
  • Count the number of cells that have migrated to the bottom wells using a flow cytometer or by manual counting with a microscope.

Detailed Methodology: Calcium Mobilization Assay

This protocol outlines the steps to measure intracellular calcium mobilization in response to 13,14-dihydro-15-keto PGD2.

1. Cell Preparation:

  • Plate cells expressing the CRTH2 receptor (e.g., transfected cell lines or primary Th2 cells) in a black-walled, clear-bottom 96-well plate.
  • Culture the cells overnight to allow for adherence.

2. Loading with Calcium Indicator Dye:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the wells and add the loading buffer to each well.
  • Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

3. Preparation of 13,14-dihydro-15-keto PGD2:

  • Prepare a stock solution in an organic solvent.
  • Dilute the stock solution to the desired final concentrations in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

4. Measurement of Calcium Flux:

  • Use a fluorescence plate reader equipped with an automated injection system.
  • Measure the baseline fluorescence of the cells in each well.
  • Inject the prepared 13,14-dihydro-15-keto PGD2 solution into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Visualizations

G cluster_storage Storage & Preparation cluster_experiment Experimental Workflow storage 13,14-dihydro-15-keto PGD2 (Lyophilized Powder) temp -80°C Storage storage->temp Long-term Stability stock Stock Solution (in Organic Solvent, e.g., DMSO) storage->stock Dissolve working Working Solution (Diluted in Aqueous Buffer) stock->working Dilute immediately before use treatment Treat Cells with Working Solution working->treatment cell_prep Prepare Target Cells (e.g., Th2 Cells) cell_prep->treatment assay Perform Assay (e.g., Chemotaxis, Ca2+ Mobilization) treatment->assay analysis Data Analysis assay->analysis G DK_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2 / DP2 Receptor (GPCR) DK_PGD2->CRTH2 Binds to G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Induces Cell_response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_release->Cell_response Leads to

References

Technical Support Center: Ensuring the Stability of DK-PGD2 During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) during sample preparation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure the accuracy and reliability of your experimental results.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and processing of samples for DK-PGD2 analysis.

Issue Potential Cause Troubleshooting Steps
Low or undetectable DK-PGD2 levels Degradation during sample collection: DK-PGD2 is susceptible to rapid degradation in biological matrices.- Immediately add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to the collection tube. - Keep samples on ice throughout the collection process. - Process samples as quickly as possible.
Improper storage: Prolonged storage at suboptimal temperatures can lead to significant loss of DK-PGD2.- For short-term storage (less than 7 days), store samples at -20°C. - For long-term storage (up to 3 months), store samples at -80°C.[1] - Avoid repeated freeze-thaw cycles.[1]
Degradation during extraction: pH and temperature fluctuations during the extraction process can degrade DK-PGD2.- Maintain a low temperature (on ice or at 4°C) throughout the extraction. - Use pre-chilled solvents and reagents. - Acidify the sample to pH 3.5-4.0 before extraction to improve stability and recovery.
High variability between replicate samples Inconsistent sample handling: Minor differences in processing time or temperature exposure can lead to variable degradation.- Standardize the entire sample preparation workflow, from collection to analysis. - Process all samples in the same batch under identical conditions. - Use an internal standard to account for variability in extraction efficiency.
Matrix effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the assay.- Perform a matrix effect validation by spiking known concentrations of DK-PGD2 into your specific sample matrix. - If significant interference is observed, consider sample purification steps like solid-phase extraction (SPE).
Unexpected peaks or artifacts in chromatogram (LC-MS analysis) Formation of degradation products: DK-PGD2 can degrade into other compounds, leading to extra peaks.- Review the sample handling and storage procedures to minimize degradation. - Compare the mass spectra of the unknown peaks with potential degradation products of prostaglandins.
Contamination: Contaminants from collection tubes, solvents, or labware can interfere with the analysis.- Use high-purity solvents and reagents specifically for LC-MS analysis. - Ensure all labware is thoroughly cleaned and free of contaminants.

Frequently Asked Questions (FAQs)

Q1: Why is my DK-PGD2 signal low even when I freeze my samples immediately?

A1: While immediate freezing is crucial, degradation can still occur during the thawing process and if the sample is not processed quickly after thawing. It is also important to inhibit enzymatic activity at the point of collection by adding a COX inhibitor like indomethacin (B1671933). For sensitive measurements, derivatization of PGD2 to a more stable methoxime (MOX) derivative at the time of collection can prevent degradation of the parent compound and its metabolites.

Q2: What is the optimal pH for storing samples for DK-PGD2 analysis?

A2: Based on studies of structurally similar prostaglandins, a slightly acidic pH (around 3.5-4.0) is recommended to enhance stability during extraction and short-term storage.[2] Extreme pH values (very low or high) have been shown to rapidly degrade similar compounds.[2]

Q3: Can I store my samples at -20°C for an extended period?

A3: For long-term storage (beyond one week), -80°C is strongly recommended to minimize degradation.[1] Studies on the parent compound, PGD2, have shown significant degradation even at -20°C over several weeks.

Q4: How do I minimize the impact of albumin on DK-PGD2 stability in plasma samples?

A4: Albumin can accelerate the degradation of keto-prostaglandins.[2][3] To mitigate this, process plasma samples as quickly as possible after collection. This includes immediate centrifugation to separate plasma from blood cells and prompt extraction or freezing at -80°C. Adding a protein precipitation step early in the protocol can also help by removing albumin.

Q5: Are there any specific considerations for urine samples?

A5: While urine is generally a more stable matrix than plasma, it is still recommended to store urine samples at -80°C for long-term preservation. Centrifuging the urine sample to remove any sediment before freezing is also a good practice.

II. Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for DK-PGD2 Analysis

Materials:

  • Vacutainer tubes containing EDTA as an anticoagulant.

  • Indomethacin solution (10 µM in ethanol).

  • Pre-chilled centrifuge.

  • Cryovials for plasma storage.

  • Ice bath.

Procedure:

  • Prepare the collection tubes by adding indomethacin to a final concentration of 10 µM.

  • Collect whole blood directly into the prepared EDTA tubes.

  • Immediately after collection, gently invert the tube several times to mix the blood with the anticoagulant and inhibitor.

  • Place the tube in an ice bath.

  • Within 15 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-chilled cryovial.

  • Immediately snap-freeze the plasma in liquid nitrogen or store it at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of DK-PGD2 from Plasma

Materials:

Procedure:

  • Thaw the frozen plasma sample on ice.

  • Acidify the plasma to pH 3.5 by adding a small volume of dilute formic acid.

  • Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water followed by 2 mL of hexane to remove lipids.

  • Elute the DK-PGD2 from the cartridge with 2 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

III. Signaling Pathways and Experimental Workflows

DK-PGD2 Signaling Pathway

DK-PGD2 is a metabolite of Prostaglandin D2 (PGD2) and a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[4][5][6] Activation of CRTH2 by DK-PGD2 is involved in pro-inflammatory responses, particularly in the context of allergic inflammation.[4]

DK_PGD2_Signaling cluster_membrane Cell Membrane CRTH2 CRTH2 (DP2) Receptor G_protein Gi/o Protein CRTH2->G_protein activates DK_PGD2 DK-PGD2 DK_PGD2->CRTH2 binds PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Pro-inflammatory Responses (e.g., Chemotaxis, Cytokine Release) Ca_release->Cell_Response PKC->Cell_Response

DK-PGD2 signaling through the CRTH2 receptor.
Experimental Workflow for DK-PGD2 Quantification

This workflow outlines the key steps from sample collection to data analysis for accurate DK-PGD2 measurement.

Experimental_Workflow Sample_Collection 1. Sample Collection (with COX inhibitor) Immediate_Processing 2. Immediate Processing (Centrifugation at 4°C) Sample_Collection->Immediate_Processing Storage 3. Storage (-80°C) Immediate_Processing->Storage Extraction 4. Extraction (e.g., SPE) Storage->Extraction Analysis 5. Analysis (LC-MS/MS) Extraction->Analysis Data_Analysis 6. Data Analysis Analysis->Data_Analysis

Recommended workflow for DK-PGD2 sample handling and analysis.
Troubleshooting Logic for Low DK-PGD2 Signal

This decision tree provides a logical approach to troubleshooting unexpectedly low DK-PGD2 measurements.

Troubleshooting_Logic Start Low DK-PGD2 Signal Detected Check_Collection Was a COX inhibitor used during collection? Start->Check_Collection Check_Storage How were samples stored and for how long? Check_Collection->Check_Storage Yes Outcome_Collection Revise collection protocol. Check_Collection->Outcome_Collection No Check_Processing Was processing rapid and at low temperature? Check_Storage->Check_Processing Optimal Outcome_Storage Optimize storage conditions (-80°C). Minimize freeze-thaw cycles. Check_Storage->Outcome_Storage Suboptimal Check_Extraction Was extraction pH controlled and efficient? Check_Processing->Check_Extraction Yes Outcome_Processing Streamline processing workflow. Check_Processing->Outcome_Processing No Check_Instrument Is the LC-MS/MS system performing optimally? Check_Extraction->Check_Instrument Yes Outcome_Extraction Validate and optimize extraction protocol. Check_Extraction->Outcome_Extraction No Outcome_Instrument Perform system maintenance and calibration. Check_Instrument->Outcome_Instrument No Success DK-PGD2 Signal Restored Check_Instrument->Success Yes

A decision-making guide for troubleshooting low DK-PGD2 signals.

References

Cross-reactivity of PGD2 antibodies with 13,14-dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the cross-reactivity of Prostaglandin (B15479496) D2 (PGD2) antibodies with its metabolite, 13,14-dihydro-15-keto PGD2.

Frequently Asked Questions (FAQs)

Q1: I am using a PGD2 ELISA kit. Can I expect significant cross-reactivity with the metabolite 13,14-dihydro-15-keto PGD2 in my samples?

A1: Based on available data for similar prostaglandin immunoassays, significant cross-reactivity between a PGD2 antibody and its metabolite 13,14-dihydro-15-keto PGD2 is generally expected to be low. Antibodies are typically highly specific to the immunogen used for their production. For instance, an ELISA kit for the PGF2α metabolite, 13,14-dihydro-15-keto PGF2α, shows very low cross-reactivity with PGD2 (<0.01%). While specific data for every PGD2 antibody with this particular metabolite is not always available, the structural differences between PGD2 and its metabolites are generally sufficient to prevent significant binding to an antibody specific for the parent molecule. However, to be certain, it is crucial to consult the datasheet for your specific antibody or ELISA kit, or to perform a cross-reactivity test.

Q2: Why is it difficult to find specific cross-reactivity data for PGD2 antibodies with 13,14-dihydro-15-keto PGD2 on product datasheets?

A2: There are a few reasons for this. Firstly, PGD2 is an inherently unstable molecule and can degrade into various products in aqueous solutions. To overcome this, many commercial PGD2 immunoassays employ a chemical derivatization step, such as methoximation (MOX), to stabilize PGD2 prior to measurement. The antibodies in these kits are raised against the PGD2-MOX derivative and are highly specific to it, showing minimal cross-reactivity even with the native PGD2 molecule.[1][2] Secondly, manufacturers typically test for cross-reactivity against a panel of the most common or structurally similar prostaglandins. If 13,14-dihydro-15-keto PGD2 is not included in their validation panel, this data will not be present on the datasheet.

Q3: My PGD2 measurements seem unexpectedly high. Could cross-reactivity with 13,14-dihydro-15-keto PGD2 be the cause?

A3: While unlikely to be the primary cause due to the expected low cross-reactivity, it cannot be entirely ruled out without empirical testing. A more probable cause for unexpectedly high PGD2 readings could be related to sample handling and stability. PGD2 is notoriously unstable, especially in the presence of albumin. Improper sample collection, storage, or processing can lead to artifactual results. If you are not using an assay that involves a stabilizing derivatization step, it is critical to handle samples on ice and process them quickly. For long-term storage, samples should be kept at -80°C. If you suspect cross-reactivity, we recommend performing a spike-and-recovery experiment or a competitive ELISA with purified 13,14-dihydro-15-keto PGD2 to assess its interference in your assay.

Troubleshooting Guide

Issue: Suspected cross-reactivity of PGD2 antibody with an unknown compound in the sample matrix.

Troubleshooting Step Action Expected Outcome
1. Review the Datasheet Carefully examine the cross-reactivity table provided with your PGD2 antibody or ELISA kit.The datasheet may list the cross-reactivity with other prostaglandins, which can give an indication of the antibody's specificity.
2. Perform a Spike-and-Recovery Experiment Add a known concentration of purified 13,14-dihydro-15-keto PGD2 to your sample matrix and measure the PGD2 concentration using your assay.If there is no cross-reactivity, you should only recover the endogenous PGD2 concentration. An increase in the measured PGD2 concentration indicates cross-reactivity.
3. Run a Competitive ELISA Perform a competitive ELISA using your PGD2 antibody and plate-coated PGD2, with increasing concentrations of 13,14-dihydro-15-keto PGD2 as the competitor.This will allow you to generate a dose-response curve and calculate the percentage of cross-reactivity of your antibody with the metabolite.
4. Sample Purification If cross-reactivity is confirmed, consider using a sample purification method, such as solid-phase extraction (SPE), to separate PGD2 from its metabolites before performing the immunoassay.Purification can remove interfering substances and improve the accuracy of your PGD2 measurements.

Quantitative Data Summary

The following table summarizes the cross-reactivity of a commercially available ELISA kit for a PGF2α metabolite. While not specific to a PGD2 antibody, it illustrates the typical high specificity of prostaglandin immunoassays.

Table 1: Cross-Reactivity of 13,14-dihydro-15-keto PGF2α ELISA Kit

Compound Cross-Reactivity (%)
13,14-dihydro-15-keto PGF2α100%
13,14-dihydro-15-keto PGE22.7%
15-keto PGF2α1.8%
PGD2 <0.01%
PGE2<0.01%
PGF1α<0.01%
PGF2α<0.01%

Source: Based on data from a commercially available 13,14-dihydro-15-keto PGF2α ELISA kit.

Experimental Protocols

Key Experiment: Determining Antibody Cross-Reactivity using Competitive ELISA

This protocol outlines a general procedure to determine the percent cross-reactivity of a PGD2 antibody with 13,14-dihydro-15-keto PGD2.

Principle: This assay is based on the competition between a fixed amount of enzyme-linked PGD2 (tracer) and varying amounts of unlabeled PGD2 (standard) or the test compound (13,14-dihydro-15-keto PGD2) for a limited number of PGD2 antibody binding sites. The amount of tracer bound to the antibody is inversely proportional to the concentration of unlabeled PGD2 or the test compound.

Materials:

  • High-binding 96-well microplate

  • PGD2-specific antibody

  • PGD2 standard

  • 13,14-dihydro-15-keto PGD2

  • PGD2-enzyme conjugate (e.g., PGD2-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the PGD2-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the PGD2 standard and the 13,14-dihydro-15-keto PGD2.

    • Add the standards or the test compound to the appropriate wells.

    • Add a fixed amount of PGD2-enzyme conjugate to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for both the PGD2 standard and the 13,14-dihydro-15-keto PGD2 to generate two separate competition curves.

  • Determine the concentration of PGD2 and 13,14-dihydro-15-keto PGD2 that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of PGD2 / IC50 of 13,14-dihydro-15-keto PGD2) x 100

Visualizations

PGD2_Metabolism_and_Antibody_Binding cluster_0 PGD2 Signaling Pathway cluster_1 Immunoassay Interaction PGH2 PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (Target Analyte) PGDS->PGD2 Metabolism Metabolism PGD2->Metabolism Metabolite 13,14-dihydro-15-keto PGD2 (Potential Cross-Reactant) Metabolism->Metabolite Antibody PGD2 Antibody Binding Specific Binding Binding->Antibody CrossReactivity Potential Cross-Reactivity CrossReactivity->Antibody PGD2_c Prostaglandin D2 PGD2_c->Binding Metabolite_c 13,14-dihydro-15-keto PGD2 Metabolite_c->CrossReactivity

Caption: PGD2 metabolism and antibody interaction diagram.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Workflow for Cross-Reactivity Start Start: Antibody-Coated Plate AddSample Add Sample: PGD2 Standard or Metabolite Start->AddSample AddTracer Add PGD2-Enzyme Tracer AddSample->AddTracer Incubate Incubate (Competition for Antibody Binding) AddTracer->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate DevelopColor Color Development AddSubstrate->DevelopColor StopReaction Stop Reaction DevelopColor->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance Analyze Analyze Data: Calculate % Cross-Reactivity ReadAbsorbance->Analyze

Caption: Workflow for competitive ELISA.

References

Technical Support Center: 13,14-dihydro-15-keto Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto Prostaglandin D2 (13,14-dihydro-15-keto PGD2).

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto PGD2 and what is its primary biological activity?

13,14-dihydro-15-keto PGD2 is a stable metabolite of Prostaglandin D2 (PGD2).[1] Its primary biological activity is as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This interaction mediates various inflammatory responses.

Q2: In what solvents is 13,14-dihydro-15-keto PGD2 soluble?

13,14-dihydro-15-keto PGD2 is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). It has limited solubility in aqueous buffers like phosphate-buffered saline (PBS).[1]

Q3: What are the recommended storage conditions for 13,14-dihydro-15-keto PGD2?

It is recommended to store 13,14-dihydro-15-keto PGD2 at -20°C for long-term stability.

Q4: Is 13,14-dihydro-15-keto PGD2 stable in aqueous solutions?

The stability of 13,14-dihydro-15-keto PGD2 in aqueous solutions can be influenced by pH. Prostaglandins, in general, can be unstable in aqueous media, with their stability being pH-dependent. It is advisable to prepare fresh aqueous solutions for experiments and avoid long-term storage.

Troubleshooting Guide: Overcoming Solubility Issues

A common challenge encountered when working with 13,14-dihydro-15-keto PGD2 is its low solubility in aqueous media, which can lead to precipitation during the preparation of working solutions for cell-based assays.

Issue: Precipitate forms when diluting my organic stock solution of 13,14-dihydro-15-keto PGD2 into aqueous cell culture medium.

This issue typically arises from the rapid change in solvent polarity, causing the hydrophobic compound to fall out of solution.

Solutions:

  • Two-Step Dilution: Instead of adding the organic stock directly to your final volume of aqueous medium, perform a serial dilution. First, dilute your stock into a smaller volume of a solvent that is miscible with both your stock solvent and water, such as ethanol. Then, add this intermediate dilution to your final volume of aqueous buffer or media with gentle mixing.

  • Use of a Surfactant: For particularly challenging solubility issues, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous solution can help to maintain the compound's solubility. It is crucial to first test the surfactant's compatibility with your specific cell line to ensure it does not induce cytotoxicity or other unwanted effects.

  • Preparation of a BSA-Complexed Solution: Prostaglandins can be complexed with bovine serum albumin (BSA) to enhance their solubility and stability in aqueous solutions.

Quantitative Data

Table 1: Solubility of 13,14-dihydro-15-keto PGD2 in Various Solvents

SolventConcentration
Dimethylformamide (DMF)~50 mg/mL[1]
Dimethyl sulfoxide (DMSO)~30 mg/mL[1]
Ethanol~50 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~2.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of 13,14-dihydro-15-keto PGD2 for Cell-Based Assays

This protocol provides a step-by-step method for preparing a working solution of 13,14-dihydro-15-keto PGD2 for use in cell-based assays, minimizing the risk of precipitation.

Materials:

  • 13,14-dihydro-15-keto PGD2

  • Anhydrous Ethanol (USP Grade)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Prepare a Stock Solution:

    • Allow the vial of 13,14-dihydro-15-keto PGD2 to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous ethanol. For example, for a 1 mg vial (Molecular Weight: 352.5 g/mol ), add 283.7 µL of ethanol.

    • Cap the vial tightly and vortex briefly to ensure complete dissolution. Store the stock solution at -20°C.

  • Prepare a Working Solution:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Perform a serial dilution to achieve the desired final concentration in your cell culture medium.

    • Crucially, ensure the final concentration of ethanol in the cell culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.

    • Example Dilution for a 1 µM final concentration:

      • Dilute the 10 mM stock solution 1:100 in sterile PBS to create a 100 µM intermediate solution.

      • Add 10 µL of the 100 µM intermediate solution to 990 µL of your pre-warmed cell culture medium. Mix gently by pipetting up and down.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 13,14-dihydro-15-keto PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2/DP2 Receptor 13,14-dihydro-15-keto PGD2->CRTH2 Binds to G_protein Gαi/βγ CRTH2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Decreased levels contribute to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_intracellular ↑ [Ca²⁺]i Ca_release->Ca_intracellular Ca_intracellular->Cellular_Response PKC->Cellular_Response

Caption: CRTH2/DP2 signaling pathway activated by 13,14-dihydro-15-keto PGD2.

Experimental Workflow

G cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in Ethanol prep_working Prepare working solutions by serial dilution in assay medium prep_stock->prep_working load_chamber Load lower chamber of Boyden chamber with chemoattractant (13,14-dihydro-15-keto PGD2) prep_working->load_chamber prep_cells Harvest and resuspend cells in serum-free medium load_cells Load cells into the upper chamber (Transwell insert) prep_cells->load_cells incubate Incubate at 37°C, 5% CO₂ (time dependent on cell type) load_cells->incubate fix_stain Fix and stain migrated cells on the underside of the membrane incubate->fix_stain quantify Quantify migrated cells by microscopy (cell counting) fix_stain->quantify analyze Analyze and plot data (e.g., chemotactic index) quantify->analyze

Caption: General workflow for a Boyden chamber chemotaxis assay.

References

Off-target effects of 13,14-dihydro-15-keto PGD2 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in cell culture experiments and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of 13,14-dihydro-15-keto PGD2?

13,14-dihydro-15-keto PGD2 is a metabolite of Prostaglandin D2 (PGD2) and is recognized as a selective and potent agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] Its binding affinity to CRTH2 is comparable to that of PGD2 itself.[4]

Q2: What is the known signaling pathway activated by 13,14-dihydro-15-keto PGD2?

Activation of the CRTH2 receptor by 13,14-dihydro-15-keto PGD2 initiates a signaling cascade through a Gαi/o protein.[4][5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and can stimulate the Gβγ complex to activate Phospholipase Cβ (PLCβ).[5] Activated PLCβ generates inositol (B14025) triphosphate (IP3), which induces the mobilization of calcium (Ca2+) from endoplasmic reticulum stores.[5] This increase in intracellular Ca2+ is associated with the activation, migration, and degranulation of immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils.[1][5]

Q3: Are there any known off-target receptors for 13,14-dihydro-15-keto PGD2?

While 13,14-dihydro-15-keto PGD2 is considered a selective CRTH2 agonist, its activity on other prostanoid receptors is significantly lower.[4][6] For instance, unlike PGD2, it has much less activity on the DP1 receptor.[4][6] The potential for off-target effects at high concentrations on other G-protein coupled receptors or cellular pathways cannot be entirely excluded and should be experimentally verified if suspected.

Q4: What are the expected cellular responses to 13,14-dihydro-15-keto PGD2 in immune cells?

In immune cells expressing the CRTH2 receptor, such as Th2 lymphocytes, eosinophils, and basophils, 13,14-dihydro-15-keto PGD2 is expected to induce chemotaxis, enhance the production of Th2-type cytokines (e.g., IL-4, IL-5, IL-13), and play an anti-apoptotic role in Th2 cells.[5][6]

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe unexpected or inconsistent results in your cell culture experiments with 13,14-dihydro-15-keto PGD2, this guide provides a workflow to help determine if off-target effects are the cause.

Issue: The observed cellular phenotype is not consistent with known CRTH2 signaling.

Possible Cause: The effect may be due to activation of an alternative signaling pathway or interaction with an unknown off-target protein.

Troubleshooting Steps:

  • Confirm CRTH2 Expression: Verify that your cell line expresses the CRTH2 receptor at the mRNA and protein level (e.g., via RT-qPCR and Western blot or flow cytometry). If the cells are CRTH2-negative, any observed effect is likely off-target.

  • Use a CRTH2 Antagonist: Pre-treat your cells with a selective CRTH2 antagonist (e.g., Ramatroban) before adding 13,14-dihydro-15-keto PGD2. If the antagonist blocks the observed phenotype, the effect is likely mediated through CRTH2.

  • Orthogonal Agonist Approach: Use a structurally different CRTH2 agonist. If this second agonist reproduces the phenotype, it further supports on-target activity. If not, an off-target effect of 13,14-dihydro-15-keto PGD2 is more likely.[7]

  • Dose-Response and Cytotoxicity Assessment: Perform a dose-response curve for the observed phenotype and in parallel, assess cell viability using an MTS or CellTiter-Glo assay.[7] Effects observed only at very high concentrations, especially those that correlate with cytotoxicity, are more likely to be off-target or non-specific.

Issue: Results vary between different batches of 13,14-dihydro-15-keto PGD2.

Possible Cause: There may be variations in the purity or stability of the compound.

Troubleshooting Steps:

  • Verify Compound Integrity: If possible, verify the purity and integrity of your 13,14-dihydro-15-keto PGD2 stock using analytical methods like LC-MS.

  • Proper Storage and Handling: Ensure the compound is stored at -80°C as recommended to maintain stability.[1] Prepare fresh dilutions for each experiment from a concentrated stock solution.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional responses related to 13,14-dihydro-15-keto PGD2's on-target activity. Data for direct, high-affinity off-target interactions are not extensively documented in the literature.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Cell Type/System
13,14-dihydro-15-keto PGD2Human CRTH22.91 ± 0.29 nMRecombinant HEK293(EBNA) cells
PGD2Human CRTH22.4 ± 0.2 nMRecombinant HEK293(EBNA) cells

Data sourced from reference[4].

Table 2: Functional Cellular Responses

Cell TypeResponse to 13,14-dihydro-15-keto PGD2Pathway
Th2 LymphocytesEnhanced cytokine production (IL-4, IL-5, IL-13)CRTH2-dependent
EosinophilsChemotaxis, degranulationCRTH2-dependent
BasophilsChemotaxisCRTH2-dependent

Data compiled from references[5][6].

Experimental Protocols

Protocol 1: Assessing Off-Target Effects using a CRTH2 Antagonist

Objective: To determine if an observed cellular response to 13,14-dihydro-15-keto PGD2 is mediated by the CRTH2 receptor.

Methodology:

  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere or stabilize overnight.

  • Antagonist Pre-treatment: Prepare a working solution of a selective CRTH2 antagonist (e.g., Ramatroban) in your cell culture medium. A typical concentration to start with is 1-10 µM, but this should be optimized.

  • Remove the old medium and add the medium containing the CRTH2 antagonist to the appropriate wells. Add vehicle control medium to other wells.

  • Incubate the cells for 1-2 hours.

  • Agonist Treatment: Prepare serial dilutions of 13,14-dihydro-15-keto PGD2 in cell culture medium.

  • Add the 13,14-dihydro-15-keto PGD2 solutions to both antagonist-treated and vehicle-treated wells. Include wells with only the antagonist and only the vehicle as controls.

  • Incubation: Incubate the cells for the desired duration to elicit the biological response of interest.

  • Phenotypic Readout: Measure the response using a suitable assay (e.g., cytokine ELISA, cell migration assay, or a reporter gene assay).

  • Data Analysis: Compare the dose-response curve of 13,14-dihydro-15-keto PGD2 in the presence and absence of the CRTH2 antagonist. A rightward shift or complete inhibition of the response in the presence of the antagonist indicates a CRTH2-mediated effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of 13,14-dihydro-15-keto PGD2 to its intended target (CRTH2) or potential off-targets within intact cells.[7]

Methodology:

  • Cell Culture and Treatment: Culture your cells to a high density. Treat the cells with either vehicle or a high concentration of 13,14-dihydro-15-keto PGD2 for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Also, include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[7]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (CRTH2) and any suspected off-target proteins remaining in the soluble fraction using Western blot.[7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle and 13,14-dihydro-15-keto PGD2-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Visualizations

Signaling_Pathway DK_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαi/o and Gβγ CRTH2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase Cβ G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Response Cellular Responses (Chemotaxis, Cytokine Release) Ca2->Response Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_CRTH2 Is the cell line CRTH2 positive? Start->Check_CRTH2 Antagonist_Block Does a CRTH2 antagonist block the effect? Check_CRTH2->Antagonist_Block Yes Off_Target Effect is likely OFF-TARGET Check_CRTH2->Off_Target No Orthogonal_Agonist Does a different CRTH2 agonist reproduce the effect? Antagonist_Block->Orthogonal_Agonist Yes Antagonist_Block->Off_Target No Dose_Response Is the effect observed only at high/toxic concentrations? Orthogonal_Agonist->Dose_Response Yes Orthogonal_Agonist->Off_Target No On_Target Effect is likely ON-TARGET Dose_Response->On_Target No Dose_Response->Off_Target Yes

References

Technical Support Center: Optimizing DK-PGD2 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Prostaglandin (B15479496) D2 metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), in in vitro settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is DK-PGD2 and how does it differ from PGD2?

A: DK-PGD2 is an enzymatic degradation product of Prostaglandin D2 (PGD2).[1] While PGD2 can activate both DP1 and DP2 (CRTH2) receptors, DK-PGD2 is considered a highly selective agonist for the DP2 receptor.[1][2] This selectivity is critical for studying DP2-specific signaling pathways without the confounding effects of DP1 activation, which can mediate different or even opposing biological functions such as smooth muscle relaxation and inhibition of cell migration.[3][4]

Q2: I am not observing a cellular response after treating my cells with DK-PGD2. What are the possible causes?

A: This is a common issue that can often be resolved by considering the following:

  • Receptor Expression: The primary target of DK-PGD2 is the DP2 (CRTH2) receptor.[3] Your cell type of interest must express this receptor to elicit a response. For example, DK-PGD2 stimulates eosinophils and Type 2 innate lymphoid cells (ILC2s), which are known to express DP2, but it does not typically affect cells where signaling is mediated by the DP1 receptor, such as certain endothelial or dendritic cells.[2][5] We recommend verifying DP2 expression in your cell line or primary cells via qPCR, Western blot, or flow cytometry.

  • Concentration: The effective concentration of DK-PGD2 is highly dependent on the cell type and the biological endpoint being measured. Responses like cell migration and shape change can occur in the low nanomolar (nM) range, while other effects, such as changes in gene expression or proliferation in cancer cell lines, may require micromolar (µM) concentrations.[1][6]

  • Compound Integrity: Ensure your DK-PGD2 stock has been stored correctly (typically at -80°C in an appropriate solvent like DMSO or ethanol) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.

  • Assay Sensitivity: Your experimental readout may not be sensitive enough to detect subtle changes. Consider using a more proximal and rapid assay, such as a calcium flux or cell shape change assay, to confirm bioactivity before moving to longer-term experiments like cytokine secretion.[1][6]

Q3: What is the optimal concentration range for DK-PGD2 in in vitro experiments?

A: There is no single optimal concentration. The ideal range is context-dependent. Based on published data, a dose-response experiment is strongly recommended.

  • For potent, acute responses in immune cells (e.g., eosinophil shape change, ILC2 migration), concentrations from 1 nM to 100 nM are typically effective.[1]

  • For other endpoints, such as inducing protein expression or proliferation in less sensitive cell lines, concentrations up to 1 µM - 10 µM have been utilized.[6]

  • Be aware that micromolar concentrations can sometimes abolish certain responses, like cell migration, potentially due to receptor desensitization or off-target effects.[1]

Q4: Can DK-PGD2 induce different or opposing effects at different concentrations?

A: Yes, this is possible. While not as extensively documented for DK-PGD2 specifically, its parent compound PGD2 has been shown to have biphasic effects. For instance, low concentrations of PGD2 (1-10 ng/mL) promoted the proliferation of diffuse large B-cell lymphoma cells, whereas high concentrations (1-10 µg/mL) were inhibitory.[7] It is crucial to perform a thorough dose-response analysis to identify the optimal concentration window for your desired effect.

Q5: My cells are responding, but the results are highly variable. How can I improve reproducibility?

A: Variability can stem from several sources:

  • Cell State: Ensure cells are in a consistent state (e.g., passage number, confluency, serum starvation state) before each experiment.

  • Compound Preparation: Prepare fresh dilutions of DK-PGD2 from a concentrated stock for each experiment. DK-PGD2 can be unstable in aqueous media over long periods.

  • Assay Timing: The kinetics of the response can vary. For example, calcium flux is a rapid event (seconds to minutes), while cytokine secretion may take hours.[1][6] Optimize your incubation time for the specific endpoint.

Data Presentation: Effective Concentrations of DK-PGD2

The following tables summarize the effective concentrations (EC₅₀) and working concentrations of DK-PGD2 reported in various in vitro assays.

Table 1: EC₅₀ Values for DK-PGD2 in Immune Cell Activation

Cell TypeAssayEC₅₀ (Mean ± SEM)Reference
Human EosinophilsShape Change2.7 ± 2.3 nM[1]
Human ILC2sCell Migration14.2 ± 3.4 nM[1]
Human ILC2sIL-5 Secretion108.1 ± 1.1 nM[1]
Human ILC2sIL-13 Secretion125.2 ± 1.1 nM[1]

Table 2: Working Concentrations of DK-PGD2 in Various Cell Models

Cell TypeAssay/EndpointConcentration RangeReference
Human Umbilical Vein Endothelial CellsTransendothelial Electrical Resistance0.1 - 1 µM (No effect observed)[5]
Human OsteoclastsApoptosis Induction0.1 nM - 10 µM[8]
Colorectal Cancer Cells (HT-29, Caco-2)DP2 Protein Expression, Proliferation5 - 10 µM[6]
Human T H 2 CellsCytokine Production (Mimics PGD2)Not specified, used as agonist[2]

Experimental Protocols

Protocol 1: Eosinophil Shape Change Assay by Flow Cytometry

This protocol details a method to assess the bioactivity of DK-PGD2 by measuring changes in eosinophil morphology, a rapid DP2-mediated response.[1]

1. Materials:

  • DK-PGD2 (in DMSO or ethanol)

  • Human peripheral blood from healthy or asthmatic donors

  • Red blood cell lysis buffer

  • PBS (Phosphate-Buffered Saline)

  • FACS tubes

  • Flow cytometer

2. Method:

  • Isolate Granulocytes: Isolate granulocytes (containing eosinophils and neutrophils) from whole blood using a suitable method, such as dextran (B179266) sedimentation followed by red blood cell lysis.

  • Prepare Cell Suspension: Resuspend the isolated cells in PBS at a concentration of approximately 1-5 x 10⁶ cells/mL.

  • Prepare DK-PGD2 Dilutions: Perform a serial dilution of DK-PGD2 in PBS to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add a fixed volume of the cell suspension to FACS tubes. Add an equal volume of the DK-PGD2 dilutions or vehicle control to the respective tubes.

  • Incubation: Incubate the tubes at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer immediately without a fixation step.

    • Gate on the eosinophil population. Eosinophils can be distinguished from neutrophils based on their higher side scatter (SSC) and autofluorescence properties.

    • Measure the Forward Scatter (FSC) of the gated eosinophil population. An increase in FSC indicates a change in cell shape (activation).

  • Data Analysis: Calculate the percentage change in mean FSC relative to the vehicle control for each DK-PGD2 concentration. Plot the results to determine the EC₅₀.

Visualizations

Signaling and Experimental Diagrams

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds GPCR G-Protein (Gi/Gq) DP2->GPCR Activates PLC PLC Activation GPCR->PLC MAPK MAPK Pathway (e.g., ERK1/2) GPCR->MAPK Ca_Flux ↑ Intracellular Ca²⁺ PLC->Ca_Flux Shape_Change Cell Shape Change (Actin Polymerization) Ca_Flux->Shape_Change Migration Chemotaxis/ Migration MAPK->Migration Cytokine Cytokine Release (e.g., IL-5, IL-13) MAPK->Cytokine

Caption: DK-PGD2 signaling via the DP2 (CRTH2) receptor.

Experimental_Workflow start Start: Hypothesis (DK-PGD2 affects Cell Type X) receptor_check 1. Verify DP2 (CRTH2) Receptor Expression (qPCR, WB, FACS) start->receptor_check dose_response 2. Perform Dose-Response (e.g., 0.1 nM - 10 µM) receptor_check->dose_response assay_selection 3. Select Primary Assay (e.g., Shape Change, Ca²⁺ Flux) dose_response->assay_selection incubation 4. Stimulate Cells with DK-PGD2 assay_selection->incubation data_acq 5. Data Acquisition (e.g., Flow Cytometer, Plate Reader) incubation->data_acq analysis 6. Analyze Results (Calculate EC₅₀) data_acq->analysis secondary_assay 7. Perform Secondary Assay (e.g., Migration, Cytokine ELISA) analysis->secondary_assay end Conclusion secondary_assay->end

Caption: General experimental workflow for using DK-PGD2.

Troubleshooting_Guide start Problem: No response to DK-PGD2 q_receptor Does your cell type express the DP2 receptor? start->q_receptor a_receptor_no Solution: Select a DP2-positive cell line or perform transfection. q_receptor->a_receptor_no No q_concentration Did you perform a wide dose-response curve? q_receptor->q_concentration Yes a_concentration_no Solution: Test a broader range, from low nM to high µM. q_concentration->a_concentration_no No q_compound Is the DK-PGD2 stock and dilution fresh? q_concentration->q_compound Yes a_compound_no Solution: Use a new vial or prepare fresh dilutions before use. q_compound->a_compound_no No q_assay Is the assay sensitive enough for the endpoint? q_compound->q_assay Yes a_assay_no Solution: Try a more proximal readout like a Ca²⁺ flux assay. q_assay->a_assay_no No

Caption: Troubleshooting decision tree for DK-PGD2 experiments.

References

Technical Support Center: Analysis of 13,14-dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 13,14-dihydro-15-keto PGD2. The information provided addresses common challenges, with a particular focus on mitigating matrix effects in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of 13,14-dihydro-15-keto PGD2?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of 13,14-dihydro-15-keto PGD2, endogenous components of biological samples like plasma, urine, or tissue homogenates can interfere with the ionization of the target analyte. This interference, known as ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[1]

Q2: What are the common sources of matrix effects in biological samples for 13,14-dihydro-15-keto PGD2 analysis?

A2: The primary sources of matrix effects are endogenous substances that are co-extracted with the analyte. In plasma, phospholipids (B1166683) and proteins are major contributors to ion suppression.[2] Urine samples contain high concentrations of salts and urea, which can also significantly interfere with ionization.[2] In tissue homogenates, the complexity of the matrix, including lipids and other small molecules, can lead to substantial matrix effects.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: A common method to evaluate matrix effects is the post-extraction spike analysis.[1] This involves comparing the signal response of the analyte spiked into the extracted blank matrix with the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A consistent matrix effect can be qualitatively assessed by analyzing quality control (QC) samples prepared in the matrix.[3]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[3] A SIL-IS, such as deuterated 13,14-dihydro-15-keto PGD2, will co-elute with the analyte and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem 1: Low or inconsistent signal intensity for 13,14-dihydro-15-keto PGD2.

  • Question: My signal for 13,14-dihydro-15-keto PGD2 is unexpectedly low or varies significantly between injections. What could be the cause?

  • Answer: This issue is often indicative of significant ion suppression. The complex nature of biological matrices can quench the ionization of your analyte.

    • Recommended Actions:

      • Evaluate Your Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3] These methods are more effective at removing interfering matrix components.

      • Optimize Chromatography: Ensure that your chromatographic method provides adequate separation of 13,14-dihydro-15-keto PGD2 from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.

      • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for signal variability caused by matrix effects.[3]

Problem 2: Poor reproducibility of results between different sample lots.

  • Question: I am observing poor reproducibility when analyzing different batches of plasma/urine samples. Why is this happening?

  • Answer: The composition of biological matrices can vary significantly between individuals and even within the same individual over time. This variability can lead to inconsistent matrix effects and, consequently, poor reproducibility.

    • Recommended Actions:

      • Implement a Robust Sample Preparation Method: Solid-phase extraction (SPE) is generally considered the most effective method for reducing matrix variability due to its ability to provide cleaner extracts.[4]

      • Utilize a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is essential to normalize for variations in matrix effects between different sample lots.[3]

      • Perform Matrix Effect Evaluation: Assess the matrix effect for each new batch of matrix by analyzing spiked samples and comparing them to a standard curve prepared in a neat solution.[1]

Problem 3: Inaccurate quantification at low concentrations.

  • Question: My assay is not accurate for low concentrations of 13,14-dihydro-15-keto PGD2, although the higher concentrations seem fine. What is the issue?

  • Answer: Low concentrations of the analyte are more susceptible to the impact of matrix effects. Even a small degree of ion suppression can significantly affect the accuracy of quantification at the lower limit of quantitation (LLOQ).

    • Recommended Actions:

      • Enhance Sample Cleanup: Employ a more selective SPE protocol to minimize the presence of interfering compounds. Mixed-mode SPE, which combines reverse-phase and ion-exchange mechanisms, can provide superior cleanup.[2]

      • Optimize LC-MS/MS Parameters: Ensure that the MS/MS parameters (e.g., collision energy, declustering potential) are optimized for maximum sensitivity for 13,14-dihydro-15-keto PGD2.

      • Validate the LLOQ Thoroughly: During method validation, pay close attention to the accuracy and precision of the LLOQ in the presence of the matrix.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the expected performance of different techniques for the analysis of 13,14-dihydro-15-keto PGD2 in biological matrices.

Sample Preparation MethodPrincipleExpected Matrix Effect ReductionAnalyte RecoveryThroughputRecommendation
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.LowHighHighNot recommended for quantitative analysis due to significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.ModerateModerate to HighModerateA viable option, but may be less effective than SPE for removing all interfering components.[4]
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.HighHighLow to ModerateHighly recommended for achieving the cleanest extracts and minimizing matrix effects.[4][5]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of 13,14-dihydro-15-keto PGD2 from Plasma

This protocol is a representative method for the extraction of prostaglandins (B1171923) and their metabolites from plasma and can be adapted for 13,14-dihydro-15-keto PGD2.

Materials:

  • Octadecyl (C18) SPE cartridges

  • Plasma sample

  • Stable isotope-labeled internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4)

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Deionized water

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add the SIL-IS.

    • Acidify the sample by adding 50 µL of 1% formic acid in water. This helps in the protonation of the analyte for better retention on the C18 sorbent.[5]

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 2 mL of 10% methanol in water to remove moderately polar interferences.

  • Elution:

    • Elute the 13,14-dihydro-15-keto PGD2 and the SIL-IS from the cartridge with 2 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

PGD2 Metabolic Pathway

PGD2_Metabolic_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin (B15479496) H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase keto_PGD2 13,14-dihydro-15-keto PGD2 PGD2->keto_PGD2 15-PGDH, 13-PGR PGJ2 PGJ2 PGD2->PGJ2 Non-enzymatic dehydration PGF2a_metabolite 9α,11β-PGF2 PGD2->PGF2a_metabolite 11-ketoreductase delta12_PGJ2 Δ12-PGJ2 PGJ2->delta12_PGJ2 d15_PGJ2 15d-PGJ2 delta12_PGJ2->d15_PGJ2

Caption: Metabolic pathway of Prostaglandin D2 (PGD2).

Experimental Workflow for Matrix Effect Assessment

Matrix_Effect_Workflow cluster_0 Set A: Analyte in Neat Solution cluster_1 Set B: Analyte in Extracted Blank Matrix Analyte_Neat Spike Analyte in Mobile Phase LCMS_A LC-MS/MS Analysis Analyte_Neat->LCMS_A Peak_Area_A Peak Area (A) LCMS_A->Peak_Area_A Calculation Calculate Matrix Factor (MF) MF = B / A Peak_Area_A->Calculation Blank_Matrix Blank Biological Sample Extraction Sample Preparation (e.g., SPE) Blank_Matrix->Extraction Spike_Post_Extraction Spike Analyte into Extracted Matrix Extraction->Spike_Post_Extraction LCMS_B LC-MS/MS Analysis Spike_Post_Extraction->LCMS_B Peak_Area_B Peak Area (B) LCMS_B->Peak_Area_B Peak_Area_B->Calculation Interpretation Interpretation: MF < 1: Ion Suppression MF > 1: Ion Enhancement MF = 1: No Matrix Effect Calculation->Interpretation

Caption: Workflow for the quantitative assessment of matrix effects.

PGD2 Receptor Signaling Pathway

PGD2_Signaling cluster_DP1 DP1 Receptor Signaling cluster_DP2 DP2 (CRTH2) Receptor Signaling PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gαs DP1->Gs AC_DP1 Adenylate Cyclase Gs->AC_DP1 Activates cAMP_DP1 ↑ cAMP AC_DP1->cAMP_DP1 PKA Protein Kinase A cAMP_DP1->PKA Relaxation Vasodilation, Bronchodilation PKA->Relaxation Gi Gαi DP2->Gi AC_DP2 Adenylate Cyclase Gi->AC_DP2 Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_DP2 ↓ cAMP AC_DP2->cAMP_DP2 IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Inflammation Eosinophil Chemotaxis, Th2 Cell Activation Ca2->Inflammation

Caption: Signaling pathways of the PGD2 receptors DP1 and DP2.[6][7]

References

Minimizing non-specific binding in CRTH2 receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding and optimize their Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of CRTH2 receptor assays?

A1: Non-specific binding refers to the adherence of a ligand (e.g., a radiolabeled or fluorescent probe) to components other than the intended CRTH2 receptor.[1] This can include binding to the walls of the assay plate, filter membranes, or other proteins in the preparation.[1][2] It is a form of adsorption driven by non-covalent forces like electrostatic interactions or the hydrophobic effect.[2]

Q2: Why is it critical to minimize non-specific binding?

A2: High non-specific binding obscures the true specific binding signal, reducing the assay's sensitivity and accuracy. It narrows the window between total binding and non-specific binding, making it difficult to reliably determine the binding affinity (Kd) or inhibitory constants (Ki) of test compounds. For a robust assay, specific binding should account for the majority of the total binding signal.[3]

Q3: What is considered an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be less than 50% of the total binding at the highest concentration of the ligand tested in a saturation experiment.[3] For competitive binding assays, the goal is to achieve a signal window where specific binding is at least 80% of the total binding at the Kd concentration of the radioligand.[3]

Q4: What are the common assay formats for studying the CRTH2 receptor?

A4: The most common formats are radioligand binding assays and fluorescence-based assays.

  • Radioligand Binding Assays: These use a radiolabeled form of a CRTH2 ligand, such as [³H]PGD₂, to quantify binding to the receptor, typically in membranes from cells expressing CRTH2.[4][5][6] The amount of bound radioactivity is measured after separating bound from free ligand, usually by rapid filtration.[4][6]

  • Fluorescence Polarization (FP) Assays: These assays measure the change in the polarization of light emitted from a fluorescently labeled ligand. When the small fluorescent ligand binds to the much larger receptor, its rotation slows, and the polarization of the emitted light increases.[7][8]

Q5: How is non-specific binding experimentally determined?

A5: Non-specific binding is determined by measuring the amount of labeled ligand that binds in the presence of a high concentration of an unlabeled "cold" ligand.[1] This unlabeled ligand saturates the specific binding sites on the CRTH2 receptor, so any remaining bound labeled ligand is considered non-specific. For CRTH2 assays, a concentration of 10 µM unlabeled PGD₂ is typically used for this purpose.[4][5] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).[1]

Troubleshooting Guide

Problem: High Non-Specific Binding (NSB > 50% of Total Binding)

Question: My assay shows very high background, with non-specific counts being more than half of my total counts. How can I fix this?

Answer: High non-specific binding can be caused by several factors related to your reagents, materials, and protocol. Consider the following troubleshooting steps:

  • Incorporate or Optimize Blocking Agents: The surfaces of your assay plates and filters can bind the ligand.

    • Action: Add a blocking protein to your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% (w/v) is commonly used to reduce ligand adsorption to surfaces.[5] In some cases, other proteins like casein may be more effective.[9]

  • Pre-treat Filtration Membranes: Radioligands can bind directly to glass fiber filters.

    • Action: Pre-soak your filters (e.g., GF/C) in a solution to block non-specific sites. A common and effective treatment is soaking in 0.3% polyethyleneimine (PEI) before use.[6]

  • Reduce Ligand Concentration: Higher concentrations of labeled ligand can lead to increased non-specific interactions.

    • Action: For competition assays, use a radioligand concentration at or below its Kd value for the CRTH2 receptor.[3] This ensures that binding is primarily to the high-affinity specific sites.

  • Optimize Receptor/Membrane Concentration: Too much membrane protein can increase non-specific sites.

    • Action: Titrate your membrane preparation to find the lowest concentration that still provides a robust specific binding signal. A typical range is 3-20 µg of protein for cell membranes per well.[6]

  • Improve Wash Steps: Inadequate washing can leave unbound ligand trapped on the filter.

    • Action: After filtration, wash the filters rapidly with multiple volumes of ice-cold wash buffer.[6] Ensure the vacuum is sufficient to quickly pull the buffer through the filter. Adding detergents like Tween 20 to the wash buffer can sometimes help, but this should be tested as it can also disrupt specific binding.

  • Evaluate Ligand Properties: Highly hydrophobic ligands are more prone to non-specific binding.[1]

    • Action: If possible, choose a radioligand with a lower hydrophobicity. Ensure the radiochemical purity of your ligand is high (>90%), as impurities may contribute to NSB.[1]

  • Consider Assay Plates and Tubes: The type of plastic used in your consumables can influence how much ligand sticks to the surface.[2]

    • Action: Test low-binding microplates or tubes to see if they reduce your background signal.

Problem: Poor Signal-to-Noise Ratio (Low Specific Binding)

Question: My non-specific binding is low, but my specific binding signal is also very weak, making my data unreliable. What can I do?

Answer: A weak specific signal can indicate issues with the receptor or ligand integrity, or suboptimal assay conditions.

  • Verify Receptor Expression and Integrity: The receptor may not be present or functional.

    • Action: Confirm the expression of CRTH2 in your cell membrane preparation using a validated method like Western blot or flow cytometry with a CRTH2-specific antibody.[10][11] Ensure membrane preparations have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.[6]

  • Check Labeled Ligand Activity: The radiolabel may have decayed, or the ligand may have degraded.

    • Action: Check the age and specific activity of your radioligand.[1] Tritiated ligands should generally be used within 3-6 months of their manufacture date.[1] Perform a saturation binding experiment to confirm the ligand can bind with the expected affinity (Kd).

  • Optimize Incubation Time and Temperature: The binding reaction may not have reached equilibrium.

    • Action: For CRTH2, specific binding of [³H]PGD₂ typically reaches equilibrium within 50-60 minutes at room temperature and remains stable for up to 3 hours.[4] Perform a time-course experiment to determine the optimal incubation time for your specific system.

Problem: High Variability Between Replicates

Question: I am seeing poor reproducibility in my assay, with large standard deviations between my replicate wells. What are the common causes?

Answer: High variability often points to technical inconsistencies in the assay procedure.

  • Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents, especially the small volumes of ligand or test compounds, is a major source of error.

    • Action: Use calibrated pipettes and ensure proper technique. For very small volumes, consider preparing intermediate dilutions to allow for the pipetting of larger, more accurate volumes.

  • Inadequate Mixing: Failure to properly mix the assay components can lead to uneven binding.

    • Action: Gently agitate the plate during incubation using an orbital shaker. Ensure all components are fully thawed and mixed before adding them to the wells.

  • Inconsistent Filtration and Washing: The speed and consistency of the filtration and washing steps are critical.

    • Action: Use a multi-well cell harvester to process all wells simultaneously and uniformly.[6] Ensure the wash buffer is applied consistently to each well.

Quantitative Data Summary

Table 1: Binding Affinities of Key Ligands for Human CRTH2

Ligand Type Binding Affinity Constant Reference
Prostaglandin (B15479496) D₂ (PGD₂) Endogenous Agonist KD (high affinity) = 2.5 nMKD (low affinity) = 109 nMKi = 2.4 ± 0.2 nM [4]
CAY10471 Antagonist Ki = 2.1 ± 0.5 nM [5]
Fevipiprant Antagonist Ki = 0.6 ± 0.1 nM [5]
Ramatroban Antagonist Ki = 28 nM [12]

| Indomethacin | NSAID / Ligand | Binds efficiently in the low nanomolar range |[4] |

Table 2: Example Buffer Compositions for CRTH2 Radioligand Binding Assays

Component Concentration Purpose Reference
Binding Buffer
HEPES, pH 7.5 20 mM Buffering agent [5]
EDTA 1 mM Chelates divalent cations [5]
MgCl₂ 5 mM Divalent cation, may be required for receptor conformation [5]
MnCl₂ 5 mM Divalent cation, may be required for receptor conformation [5]
Bovine Serum Albumin (BSA) 0.1% (w/v) Reduces non-specific binding [5]
Wash Buffer

| HEPES/KOH, pH 7.4 | 10 mM | Buffering agent for washing |[4] |

Experimental Protocols

Detailed Protocol: [³H]PGD₂ Competition Radioligand Binding Assay

This protocol outlines the key steps for performing a competition binding assay to determine the affinity of a test compound for the CRTH2 receptor using membranes from CRTH2-expressing cells.

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES, 1 mM EDTA, 5 mM MgCl₂, 5 mM MnCl₂, 0.1% (w/v) BSA, pH 7.5.[5] Keep on ice.

  • Radioligand Stock: Prepare a working stock of [³H]PGD₂ in assay buffer. The final concentration in the assay should be at or below the Kd (e.g., 2 nM).[5]

  • Unlabeled Ligand (for NSB): Prepare a stock of unlabeled PGD₂. The final concentration for determining NSB should be 10 µM.[5]

  • Test Compounds: Prepare serial dilutions of your test compounds in the desired solvent (e.g., DMSO), then dilute further in assay buffer. Keep the final solvent concentration constant across all wells (e.g., 1% DMSO).[4]

  • Membrane Preparation: Thaw frozen aliquots of CRTH2-expressing cell membranes on ice. Homogenize gently and dilute to the desired final concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.[6]

2. Assay Procedure (96-well plate format):

  • To each well of a 96-well plate, add the reagents in the following order for a final volume of 200-250 µL[5][6]:

    • 50 µL of Assay Buffer (for Total Binding) OR Unlabeled PGD₂ (for Non-Specific Binding) OR Test Compound dilution.

    • 50 µL of [³H]PGD₂ working stock.

    • 150 µL of diluted membrane preparation to initiate the reaction.

  • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation on an orbital shaker.[4][6]

3. Filtration and Washing:

  • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with 0.3% PEI or cold wash buffer.[4][6]

  • Place the filter plate on a vacuum manifold.

  • Rapidly transfer the contents of the assay plate to the filter plate to separate the bound ligand from the free ligand.

  • Wash the filters immediately 3-4 times with ice-cold wash buffer (e.g., 10 mM HEPES, pH 7.4).[4]

4. Counting and Data Analysis:

  • Dry the filter plate completely (e.g., 30 minutes at 50°C).[6]

  • Add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[6]

Visualizations

CRTH2_Signaling_Pathway CRTH2 Signaling via Gαi cluster_membrane Cell Membrane PGD2 PGD₂ CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds Gai Gαi Protein CRTH2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Canonical CRTH2 signaling pathway initiated by PGD₂ binding.

Radioligand_Assay_Workflow Radioligand Binding Assay Workflow prep 1. Prepare Reagents (Buffer, Ligands, Membranes) incubate 2. Incubate (Ligands + Membranes) prep->incubate filter 3. Filter & Wash (Separate Bound/Free) incubate->filter count 4. Scintillation Counting (Measure Radioactivity) filter->count analyze 5. Analyze Data (Calculate Ki/Kd) count->analyze

Caption: General experimental workflow for a CRTH2 radioligand binding assay.

NSB_Troubleshooting Troubleshooting Logic for High Non-Specific Binding start Start: High NSB (>50% of Total) check_blocker Is a blocking agent (e.g., 0.1% BSA) present? start->check_blocker add_blocker Action: Add BSA to assay buffer. check_blocker->add_blocker No check_filter Are filters pre-treated (e.g., with PEI)? check_blocker->check_filter Yes add_blocker->check_filter treat_filter Action: Pre-soak filters in 0.3% PEI. check_filter->treat_filter No check_ligand Is [Ligand] ≤ Kd? check_filter->check_ligand Yes treat_filter->check_ligand reduce_ligand Action: Lower the ligand concentration. check_ligand->reduce_ligand No check_receptor Can receptor concentration be reduced? check_ligand->check_receptor Yes reduce_ligand->check_receptor reduce_receptor Action: Titrate membranes to a lower concentration. check_receptor->reduce_receptor Yes end Re-evaluate NSB check_receptor->end No reduce_receptor->end

Caption: A logical flowchart for troubleshooting high non-specific binding.

References

Interpreting immunoassay results for PGD2 and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing immunoassays to measure Prostaglandin (B15479496) D2 (PGD2) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why should I measure PGD2 metabolites instead of PGD2 itself?

A1: PGD2 is a highly unstable compound in biological samples, with a short half-life, making its direct and accurate quantification challenging.[1][2][3] It is rapidly converted to more stable metabolites. Therefore, measuring these metabolites, such as 9α,11β-PGF2α and tetranor-PGDM, provides a more reliable index of in vivo PGD2 production and mast cell activation.[1][4][5]

Q2: My immunoassay results are consistently higher than those reported using mass spectrometry (LC-MS/GC-MS). Why is this?

A2: This is a known phenomenon when comparing immunoassay and mass spectrometry results for prostaglandins.[6] Immunoassays may exhibit cross-reactivity, where the antibody binds not only to the target analyte but also to structurally similar molecules, such as other metabolites.[1][6][7] This can result in a higher reported concentration, as the assay is measuring the sum of the primary metabolite and other immunoreactive compounds.[1][7] Mass spectrometry, being a more specific technique, typically quantifies a single, distinct molecule.

Q3: Which PGD2 metabolite is best to measure in urine?

A3: Both 9α,11β-PGF2α and tetranor-PGDM are major urinary metabolites of PGD2 and can be used to assess its production.[4][8][9] Tetranor-PGDM has been identified as a particularly abundant metabolite in human urine, making it a robust marker.[4][5] The choice may depend on the specific research question and the commercial availability of high-quality assay kits.

Q4: What are the critical first steps in sample collection to ensure accurate results?

A4: Careful sample collection and preparation are crucial.[2] For plasma or serum, it is recommended to draw blood into tubes containing a cyclooxygenase inhibitor to prevent ex vivo prostaglandin synthesis.[2] Samples should be centrifuged and the resulting serum or plasma aliquoted and frozen immediately at ≤ -20°C, with -80°C being preferable for long-term storage.[10][11][12] Avoid repeated freeze-thaw cycles.[10][11][12] For urine samples, they should be collected and frozen promptly.[6] It is also advisable to avoid anti-inflammatory medications like aspirin (B1665792) or indomethacin (B1671933) for at least 48 hours before sample collection, as they can suppress PGD2 production.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Insufficient washingIncrease the number of wash steps or the soak time during washes to ensure complete removal of unbound reagents.[11]
Contaminated wash bufferPrepare fresh wash buffer for each assay.[11]
Substrate exposed to lightStore and handle the TMB substrate in the dark.[14][15]
High concentration of detection antibodyOptimize the concentration of the HRP-conjugated antibody; you may need to dilute it further.[14]
Low Signal or Poor Sensitivity Insufficient incubation timeIncrease the incubation time for antibodies or samples to allow for optimal binding.[11][15] Consider an overnight incubation at 4°C.[15]
Improper storage of kit reagentsEnsure all kit components are stored at the recommended temperatures.[11]
Analyte degradationEnsure samples were collected and stored properly to prevent degradation of PGD2/metabolites.[12]
Inactive enzyme conjugateCheck the expiration date of the kit. Increase the concentration of the enzyme conjugate if necessary.[15]
Poor Standard Curve Inaccurate pipettingCalibrate and check your pipettes. Use fresh tips for each standard and sample.[10][11]
Improper standard reconstitution/dilutionEnsure the standard is completely dissolved and serially diluted accurately. Vortex gently after each dilution step.[11]
High Coefficient of Variation (%CV) Inconsistent pipetting techniqueBe consistent with your pipetting technique and timing, especially during reagent addition.[14]
Plate not washed uniformlyEnsure all wells are washed with the same volume and for the same duration. An automated plate washer can improve consistency.[11]
Temperature variation across the plateEnsure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.
Suspected Matrix Effects Interference from components in the sample matrix (e.g., plasma, serum)Dilution: Dilute the sample 2- to 5-fold in the assay buffer. This can often dilute out the interfering substances.[16][17] Spike and Recovery: Add a known amount of the standard to your sample and a control buffer. If the recovery in your sample is significantly different from 100%, a matrix effect is likely present.[16][18][19] Use a matrix-matched standard curve: If possible, prepare your standard curve in a sample matrix that is similar to your experimental samples but known to be free of the analyte.[16][17]

Data Presentation

Table 1: Example Cross-Reactivity Profile for a PGD2 Metabolite Immunoassay
Compound% Cross-Reactivity
Tetranor-PGDM (Target Analyte) 100%
9α,11β-PGF2α< 5%
PGD2< 1%
PGE2< 0.1%
PGF2α< 0.1%
Arachidonic Acid< 0.01%
Table 2: Sample Data with Suspected Matrix Effect
Sample IDDirect Measurement (pg/mL)Measurement after 1:4 Dilution (pg/mL)Calculated Concentration (Dilution Corrected)
Plasma-018548192
Plasma-029255220
Urine-0115004501800
Urine-0216204901960
Note: A significant increase in the calculated concentration after dilution suggests the presence of a matrix effect in the undiluted sample.

Experimental Protocols

General Protocol for Competitive ELISA for a PGD2 Metabolite

This protocol is a generalized example. Always refer to the specific manual provided with your ELISA kit.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.[10][14]

    • Prepare the wash buffer by diluting the concentrated stock as instructed.[10][12]

    • Reconstitute the standard with the provided diluent to create a stock solution. Perform serial dilutions to generate the standard curve.[6]

    • Dilute samples if necessary to fall within the range of the standard curve.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[12]

    • Add the enzyme-conjugated PGD2 metabolite (the "tracer") to each well.

    • Add the specific antibody to each well.

    • Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature or overnight at 4°C).

    • Wash the plate: Aspirate the contents of the wells and wash 3-5 times with the prepared wash buffer.[10][11] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[12]

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) at room temperature.[10][12]

    • Stop the reaction by adding the stop solution to each well. The color will typically change from blue to yellow.[12]

  • Data Analysis:

    • Read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12]

    • Subtract the average OD of the blank wells from all other OD readings.

    • Generate a standard curve by plotting the OD of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.[20]

    • Calculate the concentration of the PGD2 metabolite in your samples by interpolating their OD values from the standard curve.

    • Multiply the calculated concentration by any dilution factor used for the samples.

Visualizations

PGD2_Metabolism ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD2 (unstable) PGDS->PGD2 Metabolites Systemic Circulation and Metabolism PGD2->Metabolites Metabolite1 9α,11β-PGF2α (stable metabolite) Metabolites->Metabolite1 Metabolite2 Tetranor-PGDM (stable metabolite) Metabolites->Metabolite2 Urine Urinary Excretion Metabolite1->Urine Metabolite2->Urine Competitive_ELISA_Workflow cluster_plate Antibody-Coated Well cluster_reagents Reagents Added to Well Ab1 Incubate Incubate & Compete (Analyte and Tracer compete for antibody binding) Ab2 Ab3 Ab4 Sample Sample (contains Analyte) Sample->Incubate Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Incubate Wash Wash (Remove unbound reagents) Incubate->Wash Substrate Add Substrate Wash->Substrate Develop Color Development (Intensity is inversely proportional to Analyte concentration) Substrate->Develop Read Read Absorbance Develop->Read

References

Validation & Comparative

A Comparative Analysis of DK-PGD2 and PGD2 Activity on the CRTH2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of two key endogenous ligands, 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) and its parent molecule prostaglandin D2 (PGD2), on the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The data presented is compiled from peer-reviewed studies to assist researchers in understanding the nuanced interactions of these prostanoids with a critical receptor in allergic inflammation.

Introduction to CRTH2 and its Ligands

The CRTH2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and atopic dermatitis. It is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by its agonists, including PGD2 and its metabolite DK-PGD2, triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines.[1][2] PGD2 is a primary lipid mediator released by activated mast cells, while DK-PGD2 is a major metabolite of PGD2.[3][4] Understanding the comparative activity of these two ligands is crucial for the development of targeted therapeutics for allergic and inflammatory conditions.

Quantitative Comparison of Ligand Activity

The following tables summarize the binding affinities and functional potencies of DK-PGD2 and PGD2 for the CRTH2 receptor, as determined by various in vitro assays.

Table 1: Binding Affinity for Human CRTH2 Receptor
LigandKi (nM)Cell LineAssay TypeReference
PGD2 2.4 ± 0.2HEK293(EBNA)Radioligand Competition Binding ([3H]PGD2)[3]
DK-PGD2 2.91 ± 0.29HEK293(EBNA)Radioligand Competition Binding ([3H]PGD2)[3]
Table 2: Functional Potency on CRTH2 Receptor
LigandAssayEndpointEC50 (nM)Cell TypeReference
PGD2 Eosinophil Shape ChangeForward Scatter0.7 ± 0.2Human Eosinophils[1]
DK-PGD2 Eosinophil Shape ChangeForward Scatter2.7 ± 2.3Human Eosinophils[1]
PGD2 Inhibition of cAMPcAMP levels1.8 ± 0.4HEK-hCRTH2[3]
DK-PGD2 Inhibition of cAMPcAMP levels---
PGD2 ILC2 MigrationCell Migration17.4 ± 3.9Human ILC2s[1]
DK-PGD2 ILC2 MigrationCell Migration14.2 ± 3.4Human ILC2s[1]

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by either PGD2 or DK-PGD2 initiates a signaling cascade through its coupling to the Gαi/o class of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Concurrently, the Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.

CRTH2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein cluster_downstream Downstream Effectors Ligand PGD2 or DK-PGD2 CRTH2 CRTH2 Receptor Ligand->CRTH2 Binding G_protein Gαi/oβγ CRTH2->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C (PLC) G_betagamma->PLC Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Chemotaxis, Activation) cAMP->Cellular_Response IP3 IP3 PLC->IP3 Ca2+ ↑ [Ca2+]i IP3->Ca2+ Ca2+->Cellular_Response Binding_Assay_Workflow Membrane_Prep Prepare cell membranes expressing CRTH2 Incubation Incubate membranes with [3H]PGD2 and varying concentrations of unlabeled ligand (PGD2 or DK-PGD2) Membrane_Prep->Incubation Separation Separate bound from free radioligand by rapid filtration Incubation->Separation Quantification Quantify radioactivity of the bound fraction using scintillation counting Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki values Quantification->Analysis Shape_Change_Workflow Eosinophil_Isolation Isolate eosinophils from human peripheral blood Incubation Incubate eosinophils with varying concentrations of agonist (PGD2 or DK-PGD2) Eosinophil_Isolation->Incubation Fixation Fix cells with paraformaldehyde Incubation->Fixation Flow_Cytometry Analyze cell morphology by flow cytometry (Forward Scatter) Fixation->Flow_Cytometry Analysis Determine EC50 values from dose-response curves Flow_Cytometry->Analysis cAMP_Assay_Workflow Cell_Culture Culture HEK-hCRTH2 cells Stimulation Pre-treat cells with a phosphodiesterase inhibitor, then stimulate with forskolin and varying concentrations of agonist Cell_Culture->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis cAMP_Measurement Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) Lysis->cAMP_Measurement Analysis Determine EC50 values for the inhibition of cAMP production cAMP_Measurement->Analysis

References

Comparative Analysis of Prostaglandin D2 Metabolite Potency on Eosinophil Migration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative efficacy of Prostaglandin (B15479496) D2 (PGD2) metabolites in stimulating eosinophil migration, a key process in allergic inflammation.

Prostaglandin D2 (PGD2) and its metabolites are significant lipid mediators in the pathogenesis of allergic diseases, such as asthma, by potently inducing the migration and activation of eosinophils. This guide provides a comparative analysis of the potency of various PGD2 metabolites on eosinophil chemotaxis, supported by experimental data and detailed methodologies.

Relative Potency of PGD2 Metabolites

The chemoattractant effect of PGD2 and its metabolites on eosinophils is primarily mediated through the G protein-coupled receptor DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3] While PGD2 itself is a potent chemoattractant, its metabolites exhibit varying degrees of potency, often acting as selective and stable agonists of the DP2 receptor.

A study on atopic asthmatic patient-derived eosinophils and type 2 innate lymphoid cells (ILC2s), which also express DP2 and are involved in eosinophilic inflammation, provides valuable insights into the relative potencies of these metabolites. The following table summarizes the potencies (EC50 values) of various PGD2 metabolites on ILC2 migration, which is a comparable measure of their chemoattractant potential on eosinophils.

MetaboliteEC50 for ILC2 Migration (nM)Notes
PGD2 -Reference compound
13,14-dihydro-15-keto-PGD2 (DK-PGD2) -A selective DP2 agonist.[4][5]
PGJ2 91.7
Δ12-PGD2 17.4More potent than PGD2 in inducing ILC2 migration.[6]
Δ12-PGJ2 23.9A major metabolite of PGD2 in plasma.[2][6]
15-deoxy-Δ12,14-PGD2 23.3Preferentially binds to DP2.[2][6]
15-deoxy-Δ12,14-PGJ2 26.2Accumulates in low concentrations and preferably binds to DP2.[6]
9α,11β-PGF2 >1000Showed a non-significant trend to reduced maximal migration responses.[6]

Data extracted from a study by T. Gerlach et al. (2021) on ILC2s from atopic asthmatic patients.[6]

The data indicates that several PGD2 metabolites, particularly those of the D-series (Δ12-PGD2 and 15-deoxy-Δ12,14-PGD2) and J-series (Δ12-PGJ2 and 15-deoxy-Δ12,14-PGJ2), are potent inducers of cell migration with EC50 values in the nanomolar range.[6] Notably, some metabolites like Δ12-PGD2, 15-deoxy-Δ12,14-PGD2, PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 enhanced absolute cell migration compared to PGD2.[6] In contrast, 13,14-dihydro-15-keto-PGD2 (DK-PGD2) is a highly selective DP2 agonist and a potent activator of cells bearing this receptor.[4][7]

Experimental Protocols

The assessment of eosinophil migration is typically conducted using a chemotaxis assay. The following is a generalized protocol based on the principles of the Boyden chamber method.

Eosinophil Chemotaxis Assay

Objective: To quantify the migration of eosinophils in response to a chemoattractant gradient of PGD2 metabolites.

Materials:

  • Isolated human peripheral blood eosinophils

  • PGD2 and its metabolites (e.g., DK-PGD2, Δ12-PGJ2)

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5-μm pore size)

  • Culture medium (e.g., RPMI 1640 with supplements)

  • Incubator (37°C, 5% CO2)

  • Microscope for cell counting

  • Staining solution (e.g., Chromotrope 2R) to identify eosinophils[8]

Procedure:

  • Cell Preparation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using standard cell separation techniques. Resuspend the purified eosinophils in the culture medium at a specified concentration (e.g., 2 x 10^4 cells/ml).[9]

  • Chamber Setup:

    • In the lower wells of the chemotaxis chamber, add the culture medium containing different concentrations of the PGD2 metabolite to be tested. A medium-only well serves as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • In the upper chambers, add the eosinophil cell suspension.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration that allows for cell migration (e.g., 3 hours).[10]

  • Cell Counting: After incubation, remove the membrane. The migrated cells on the lower side of the membrane and in the lower well are fixed, stained, and counted under a microscope.

  • Data Analysis: The number of migrated eosinophils in response to each metabolite concentration is compared to the negative control. The results are often expressed as a chemotactic index (fold increase over control).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by PGD2 metabolites in eosinophils and a typical workflow for an eosinophil migration assay.

G cluster_0 Eosinophil Migration Assay Workflow A Isolate Eosinophils from Peripheral Blood B Prepare Cell Suspension in Culture Medium A->B E Add Eosinophil Suspension to Upper Wells B->E C Set up Chemotaxis Chamber (e.g., Boyden Chamber) D Add PGD2 Metabolites to Lower Wells C->D F Incubate at 37°C D->F E->F G Fix, Stain, and Count Migrated Cells F->G H Analyze Data and Determine Potency (EC50) G->H

Caption: Workflow for Eosinophil Migration Assay.

G cluster_1 PGD2 Metabolite Signaling in Eosinophils PGD2_Metabolite PGD2 Metabolites (e.g., DK-PGD2, Δ12-PGJ2) DP2 DP2 (CRTH2) Receptor PGD2_Metabolite->DP2 Binds to Gi Gi Protein DP2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates Ca_Mobilization Intracellular Ca2+ Mobilization PLC->Ca_Mobilization Leads to Migration Eosinophil Migration (Chemotaxis) Ca_Mobilization->Migration Induces

Caption: PGD2 Metabolite Signaling Pathway.

Conclusion

PGD2 metabolites are potent chemoattractants for eosinophils, acting primarily through the DP2 receptor.[11] Metabolites such as Δ12-PGD2, 15-deoxy-Δ12,14-PGD2, and Δ12-PGJ2 demonstrate high potency, in some cases exceeding that of PGD2 itself in inducing cell migration.[6] The detailed understanding of the relative potencies and signaling mechanisms of these metabolites is crucial for the development of targeted therapies aimed at inhibiting eosinophilic inflammation in allergic diseases. The DP2 receptor, activated by PGD2 and its stable metabolites, represents a key therapeutic target for conditions like asthma.[11]

References

Validating 13,14-dihydro-15-keto PGD2 as a Biomarker for Asthma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13,14-dihydro-15-keto PGD2 (DK-PGD2) and other established biomarkers for the diagnosis and monitoring of asthma. The information presented is intended to support researchers and clinicians in making informed decisions regarding the selection of appropriate biomarkers for their studies and clinical practice.

Introduction to Asthma Biomarkers

Asthma is a heterogeneous chronic inflammatory disease of the airways. The identification of reliable biomarkers is crucial for accurate diagnosis, phenotyping, and monitoring of disease activity, as well as for the development of targeted therapies. An ideal asthma biomarker should be non-invasive, sensitive, specific, and correlate with disease severity and treatment response. This guide focuses on DK-PGD2, a metabolite of prostaglandin (B15479496) D2 (PGD2), and compares its potential utility with established biomarkers of type 2 inflammation, including fractional exhaled nitric oxide (FeNO), blood eosinophil count, serum periostin, and total immunoglobulin E (IgE).

13,14-dihydro-15-keto PGD2 (DK-PGD2) in Asthma

Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, primarily released by mast cells. Its metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The activation of CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and innate lymphoid cells (ILC2s), promotes the recruitment and activation of these cells in the airways, contributing to the characteristic features of allergic asthma.

While direct clinical trial data comparing DK-PGD2 head-to-head with other asthma biomarkers is limited, studies on its parent compound, PGD2, and other urinary PGD2 metabolites provide strong evidence for its potential as a biomarker. Increased levels of PGD2 have been observed in the airways of asthmatic patients, particularly those with severe asthma, and correlate with the severity of the disease. Furthermore, urinary metabolites of PGD2 have been shown to be as sensitive as established biomarkers in identifying type 2 inflammation in both adults and children with asthma.

Comparative Analysis of Asthma Biomarkers

The following table summarizes the performance and characteristics of DK-PGD2 (based on evidence from its parent compound and other metabolites) and other commonly used asthma biomarkers.

BiomarkerBiological SourceMethod of MeasurementCorrelation with Asthma SeverityCorrelation with T2 InflammationAdvantagesDisadvantages
Urinary PGD2 Metabolites (including DK-PGD2) UrineLC-MS/MS, ELISAHigh levels associated with severe asthma[1][2]Strong[3]Non-invasive sample collection, Stable moleculeLimited direct comparative data for DK-PGD2, Requires specialized laboratory equipment
Fractional Exhaled Nitric Oxide (FeNO) Exhaled BreathPortable electrochemical/chemiluminescence analyzerCorrelates with airway inflammation and exacerbation risk[4][5]StrongNon-invasive, Point-of-care testing, Rapid resultsCan be influenced by diet, smoking, and medications
Blood Eosinophil Count Peripheral BloodAutomated hematology analyzerHigher counts associated with severe eosinophilic asthma and exacerbation risk[6][7][8]Strong[9][10]Widely available, Standardized measurementCan be variable, Influenced by corticosteroid use
Serum Periostin SerumELISAHigher levels in certain severe asthma phenotypes (e.g., eosinophilic, late-onset)[11][12][13][14]Moderate to Strong[12]Stable biomarkerLevels can be influenced by other conditions (e.g., fibrosis), Overlap between phenotypes
Total Immunoglobulin E (IgE) SerumChemiluminescence immunoassay, ELISAPoor association with severity, but very high levels can be indicative[15][16]Primarily a marker of atopy[17]Well-established marker for allergic sensitizationNot specific to asthma, Levels can be normal in non-allergic asthma

Experimental Protocols

Detailed methodologies for the measurement of each biomarker are crucial for the reproducibility and comparison of experimental data.

Measurement of Urinary 13,14-dihydro-15-keto PGD2 (DK-PGD2)

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DK-PGD2 in urine. This method offers high sensitivity and specificity.

Protocol Outline (LC-MS/MS):

  • Sample Preparation:

    • Urine samples are collected and stored at -80°C.

    • An internal standard (e.g., deuterated DK-PGD2) is added to a known volume of urine.

    • The sample undergoes solid-phase extraction (SPE) to purify and concentrate the analyte.

    • The extracted sample is evaporated to dryness and reconstituted in a suitable solvent.

  • Chromatographic Separation:

    • The reconstituted sample is injected into a liquid chromatograph.

    • Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • DK-PGD2 is ionized using negative ion electrospray ionization (ESI).

    • Quantification is performed using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions for both DK-PGD2 and its internal standard.

Measurement of Fractional Exhaled Nitric Oxide (FeNO)

Principle: FeNO is measured in exhaled breath using a portable device based on an electrochemical or chemiluminescence sensor. The measurement is standardized according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.

Protocol Outline:

  • The patient exhales completely to residual volume.

  • The patient then inhales NO-free air to total lung capacity through the device.

  • The patient immediately exhales at a constant flow rate (50 mL/s for adults) for a specified duration (e.g., 10 seconds).

  • The device analyzes the exhaled air and provides a FeNO value in parts per billion (ppb).[18][19][20][21][22]

Measurement of Blood Eosinophil Count

Principle: The absolute eosinophil count is determined using an automated hematology analyzer that employs a combination of technologies such as electrical impedance, light scattering, and cytochemical staining.[23][24][25][26]

Protocol Outline:

  • A whole blood sample is collected in a tube containing an anticoagulant (e.g., EDTA).

  • The sample is introduced into the automated hematology analyzer.

  • The analyzer aspirates a precise volume of blood and dilutes it.

  • The diluted blood passes through a flow cell where individual cells are counted and differentiated based on their physical and chemical properties.

  • The instrument provides a complete blood count with a differential, including the absolute eosinophil count (cells/µL).[27]

Measurement of Serum Periostin

Principle: Serum periostin levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).[28][29][30][31][32]

Protocol Outline (ELISA):

  • Wells of a microplate are pre-coated with a capture antibody specific for human periostin.

  • Serum samples and standards are added to the wells and incubated.

  • After washing, a biotinylated detection antibody specific for periostin is added.

  • Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • A substrate solution is added, and the color development is proportional to the amount of periostin.

  • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

  • A standard curve is used to determine the concentration of periostin in the samples.

Measurement of Total Immunoglobulin E (IgE)

Principle: Total IgE levels in serum are commonly measured using a chemiluminescence immunoassay (CLIA) or ELISA.[33][34][35]

Protocol Outline (CLIA):

  • Serum samples are incubated in a reaction vessel with anti-IgE antibody-coated microparticles.

  • After a wash step, an acridinium-labeled anti-IgE conjugate is added, forming a sandwich complex.

  • Following another wash, pre-trigger and trigger solutions are added to initiate the chemiluminescent reaction.

  • The light emitted is measured by a luminometer, and the intensity is proportional to the concentration of total IgE in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PGD2 signaling pathway in asthma, a typical experimental workflow for biomarker comparison, and the logical relationship for biomarker validation.

PGD2_Signaling_Pathway cluster_mast_cell Mast Cell cluster_th2_cell Th2 Cell / Eosinophil / ILC2 Allergen Allergen IgE IgE Allergen->IgE FcεRI FcεRI IgE->FcεRI Arachidonic Acid Arachidonic Acid FcεRI->Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 PGD2 Synthase PGD2 Synthase PGH2->PGD2 Synthase PGD2 PGD2 PGD2 Synthase->PGD2 DK-PGD2 DK-PGD2 PGD2->DK-PGD2 Metabolism CRTH2 CRTH2 DK-PGD2->CRTH2 Gαi Gαi CRTH2->Gαi PLC PLC Gαi->PLC PI3K PI3K Gαi->PI3K p38 MAPK p38 MAPK Gαi->p38 MAPK Ca2+ mobilization Ca2+ mobilization PLC->Ca2+ mobilization Chemotaxis & Activation Chemotaxis & Activation PI3K->Chemotaxis & Activation Cytokine Release (IL-4, IL-5, IL-13) Cytokine Release (IL-4, IL-5, IL-13) p38 MAPK->Cytokine Release (IL-4, IL-5, IL-13)

PGD2/DK-PGD2 signaling pathway in asthma.

Biomarker_Comparison_Workflow cluster_samples Sample Types cluster_biomarkers Biomarkers Patient Recruitment Patient Recruitment Sample Collection Sample Collection Patient Recruitment->Sample Collection Clinical Assessment Clinical Assessment Patient Recruitment->Clinical Assessment Urine Urine Sample Collection->Urine Exhaled Breath Exhaled Breath Sample Collection->Exhaled Breath Blood Blood Sample Collection->Blood Biomarker Measurement Biomarker Measurement Statistical Analysis Statistical Analysis Biomarker Measurement->Statistical Analysis Clinical Assessment->Statistical Analysis Performance Evaluation Performance Evaluation Statistical Analysis->Performance Evaluation DK-PGD2 DK-PGD2 Urine->DK-PGD2 FeNO FeNO Exhaled Breath->FeNO Eosinophils Eosinophils Blood->Eosinophils Periostin Periostin Blood->Periostin IgE IgE Blood->IgE DK-PGD2->Biomarker Measurement FeNO->Biomarker Measurement Eosinophils->Biomarker Measurement Periostin->Biomarker Measurement IgE->Biomarker Measurement Biomarker_Validation_Logic cluster_analytical Analytical Performance cluster_clinical Clinical Performance Hypothesis DK-PGD2 is a valid biomarker for asthma Analytical Validation Analytical Validation Hypothesis->Analytical Validation Clinical Validation Clinical Validation Hypothesis->Clinical Validation Clinical Utility Clinical Utility Analytical Validation->Clinical Utility Accuracy Accuracy Analytical Validation->Accuracy Precision Precision Analytical Validation->Precision Sensitivity Sensitivity Analytical Validation->Sensitivity Specificity Specificity Analytical Validation->Specificity Clinical Validation->Clinical Utility Correlation with Severity Correlation with Severity Clinical Validation->Correlation with Severity Correlation with T2 Inflammation Correlation with T2 Inflammation Clinical Validation->Correlation with T2 Inflammation Diagnostic Accuracy Diagnostic Accuracy Clinical Validation->Diagnostic Accuracy Prognostic Value Prognostic Value Clinical Validation->Prognostic Value

References

Urinary DK-PGD2 Metabolites as a Biomarker for Allergy Symptoms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary 11-keto-9α,11β-dihydroxy-prostaglandin D2 (DK-PGD2) metabolites, primarily tetranor-prostaglandin D2 metabolite (tetranor-PGDM), with other key biomarkers used in the assessment of allergy symptoms. The following sections detail the performance of urinary DK-PGD2, its experimental measurement, and a comparative analysis with alternative markers, supported by experimental data.

Introduction to Urinary DK-PGD2 as an Allergy Biomarker

Prostaglandin D2 (PGD2) is a major mediator released from activated mast cells during an allergic response. It is rapidly metabolized in the body to more stable compounds that are excreted in the urine. One of the major and most studied urinary metabolites is tetranor-PGDM. The quantification of urinary tetranor-PGDM offers a non-invasive method to assess systemic mast cell activation and the intensity of certain allergic reactions.[1][2]

Recent studies have highlighted the potential of urinary tetranor-PGDM as a specific and sensitive biomarker for food allergy.[1] Its levels have been shown to correlate with the severity of allergic symptoms in both animal models and human subjects.[1] A key advantage of urinary tetranor-PGDM is its specificity for food allergy when compared to other allergic conditions like asthma, atopic dermatitis, and allergic rhinitis.[1]

Comparative Analysis of Allergy Biomarkers

This section compares urinary DK-PGD2 (represented by its major metabolite, tetranor-PGDM) with other commonly used biomarkers for allergy diagnosis and monitoring: serum tryptase, urinary N-methyl histamine (B1213489), and urinary leukotriene E4.

Quantitative Data Summary

The following table summarizes the quantitative data for each biomarker in different populations. These values are indicative and can vary based on the specific assay and patient population.

BiomarkerAllergic ConditionPatient PopulationMean/Median Concentration (approx.)Healthy Controls (approx.)Key Findings & Citations
Urinary tetranor-PGDM Food AllergyChildren & AdultsSignificantly higher than controls and other allergy groups.~1-5 ng/mg creatinine (B1669602)Positively correlates with food allergy symptom severity. Not significantly elevated in asthma, atopic dermatitis, or allergic rhinitis.[1]
AsthmaAdults with severe asthmaElevated compared to healthy controls.~10-15 ng/mg creatinineLevels may be associated with Type 2 inflammation.[1]
Serum Tryptase Anaphylaxis (Food-Induced)AdultsPeak: 2.77 µg/L (median)Baseline: 1.24 µg/L (median)Peak tryptase levels are often elevated post-reaction, but sensitivity can be low. A significant increase from baseline is a better indicator.[3]
MastocytosisAdultsSignificantly higher than controls.< 11.4 ng/mLA persistently elevated baseline tryptase is a marker for mastocytosis.[4]
Urinary N-methyl histamine MastocytosisAdults>200 mcg/g creatinine in a significant portion of patients.30-200 mcg/g creatinine (>16 years)Correlates with mast cell burden.[5]
Food AllergyChildrenSignificant increase after positive oral food challenge.VariableSensitive (92.8%) but lacks specificity (37.7%) for food allergy.[6]
Urinary Leukotriene E4 Asthma & Aspirin SensitivityAdultsElevated in asthma and significantly higher in aspirin-sensitive patients.< 104 pg/mg creatinineA marker of cysteinyl leukotriene pathway activation.[7]
Allergic Rhinitis / AsthmaPreschool ChildrenElevated in children with IgE sensitization and asthma.VariableAssociated with atopic predisposition.[8][9]
Performance Characteristics
BiomarkerSensitivitySpecificityAdvantagesDisadvantages
Urinary tetranor-PGDM High for Food AllergyHigh for Food Allergy (vs. other allergies)Non-invasive (urine sample), stable metabolite, specific for food allergy.[1]Limited data on sensitivity/specificity percentages, less established than other markers.
Serum Tryptase Low to Moderate for Anaphylaxis (17-50% for peak level)High for Anaphylaxis (85-100%)Well-established marker for mast cell activation and anaphylaxis.Short half-life requires timely blood draw (15 min - 3 hours post-reaction), often not elevated in food allergy.[3][10][11][12]
Urinary N-methyl histamine High for Food Allergy (92.8%)Low for Food Allergy (37.7%)Non-invasive (urine sample).Lacks specificity, can be influenced by diet.[6]
Urinary Leukotriene E4 Moderate for Asthma/Aspirin SensitivityModerate to High for Aspirin SensitivityNon-invasive (urine sample), reflects a different inflammatory pathway.Not specific for a particular allergic disease.

Experimental Protocols

Measurement of Urinary tetranor-PGDM by LC-MS/MS

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of tetranor-PGDM in urine.

Methodology:

  • Sample Preparation:

    • A small volume of urine (e.g., 0.2 mL) is used.

    • An internal standard (e.g., tetranor-PGDM-d6) is added to each sample for accurate quantification.

    • For manual methods, solid-phase extraction (SPE) using a C18 cartridge is performed to clean up the sample and concentrate the analyte.

    • High-throughput methods may utilize online SPE coupled directly to the LC-MS/MS system.[13][14]

  • Liquid Chromatography (LC):

    • The extracted sample is injected into an LC system.

    • A reversed-phase C18 column is typically used to separate tetranor-PGDM from other urinary components.

    • A gradient elution with solvents like water and acetonitrile, often with a modifier like formic acid, is employed.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both tetranor-PGDM and its internal standard.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of tetranor-PGDM in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Measurement of Serum Tryptase

Principle: This assay measures the total concentration of tryptase (both alpha- and beta-tryptase) in serum using an immunoassay.

Methodology:

  • Sample Collection:

    • For suspected anaphylaxis, a blood sample should be collected between 15 minutes and 3 hours after the onset of symptoms.[11][12][15]

    • A baseline sample should be collected at least 24 hours after symptoms have completely resolved.[11][12]

    • Blood is collected in a serum separator tube.

  • Sample Processing:

    • The blood is allowed to clot, and then centrifuged to separate the serum.

  • Immunoassay:

    • The most common method is a fluoroenzyme immunoassay (FEIA), such as the ImmunoCAP system.[12]

    • The assay involves the binding of tryptase in the sample to anti-tryptase antibodies coated on a solid phase.

    • A second, enzyme-labeled anti-tryptase antibody is added, forming a "sandwich."

    • A fluorescent substrate is then added, and the resulting fluorescence is measured. The intensity of the fluorescence is proportional to the concentration of tryptase in the sample.

  • Interpretation:

    • An elevated peak tryptase level compared to the baseline is indicative of mast cell activation.[3] A persistently high baseline level may suggest mastocytosis.

Measurement of Urinary N-methyl histamine

Principle: Quantification of N-methyl histamine, a stable metabolite of histamine, in urine using LC-MS/MS.

Methodology:

  • Sample Collection:

    • A 24-hour urine collection is often preferred to account for diurnal variations, though random spot urine can be used for episodic symptoms.[5][16][17]

    • Patients should avoid histamine-rich foods for 24 hours prior to and during collection.[18]

  • Sample Preparation:

    • An aliquot of the urine is taken.

    • An internal standard is added.

    • Sample cleanup may involve solid-phase extraction.

  • LC-MS/MS Analysis:

    • Similar to the tetranor-PGDM analysis, LC is used to separate N-methyl histamine from other components.

    • MS/MS with ESI in positive ion mode and MRM is used for detection and quantification.

  • Quantification:

    • Concentration is determined using a calibration curve and normalized to urinary creatinine.

Measurement of Urinary Leukotriene E4

Principle: Quantification of leukotriene E4 (LTE4), a stable metabolite of cysteinyl leukotrienes, in urine using immunoassay or LC-MS/MS.

Methodology:

  • Sample Collection:

    • A 24-hour or spot urine sample can be used.

  • Sample Preparation (for Immunoassay):

    • Urine samples may require an initial extraction and purification step using a C18 solid-phase extraction cartridge to remove interfering substances.[19][20]

  • Immunoassay (EIA):

    • A competitive enzyme immunoassay is often used.

    • LTE4 in the sample competes with a fixed amount of enzyme-labeled LTE4 for binding to a limited number of anti-LTE4 antibody sites.

    • The amount of bound enzyme-labeled LTE4 is inversely proportional to the concentration of LTE4 in the sample.

  • LC-MS/MS Analysis:

    • This method offers higher specificity.

    • The protocol is similar to that for other urinary metabolites, involving sample cleanup, LC separation, and MS/MS detection.[7]

  • Quantification:

    • Results are normalized to urinary creatinine concentration.

Signaling Pathways and Experimental Workflows

Prostaglandin D2 Metabolic Pathway

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 Metabolism Metabolism PGD2->Metabolism DK_PGD2 DK-PGD2 Metabolites (e.g., tetranor-PGDM) Metabolism->DK_PGD2 Urine Urinary Excretion DK_PGD2->Urine

Caption: Metabolic pathway of Prostaglandin D2 (PGD2) to urinary DK-PGD2 metabolites.

Experimental Workflow for Urinary DK-PGD2 Measurement

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Collection Add_IS Add Internal Standard Urine_Collection->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE LC_Separation LC Separation SPE->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Normalization Normalization to Creatinine Quantification->Normalization Final_Result Final_Result Normalization->Final_Result Final Result (ng/mg creatinine)

Caption: Experimental workflow for the measurement of urinary DK-PGD2 by LC-MS/MS.

Logical Relationship of Biomarkers in Allergic Reaction

Allergy_Biomarkers cluster_mediators Released Mediators cluster_biomarkers Measured Biomarkers Allergen Allergen Exposure Mast_Cell Mast Cell Activation Allergen->Mast_Cell Tryptase Tryptase Mast_Cell->Tryptase Histamine Histamine Mast_Cell->Histamine PGD2 Prostaglandin D2 Mast_Cell->PGD2 Leukotrienes Cysteinyl Leukotrienes Mast_Cell->Leukotrienes Serum_Tryptase Serum Tryptase Tryptase->Serum_Tryptase Urinary_NMH Urinary N-methyl histamine Histamine->Urinary_NMH Urinary_DK_PGD2 Urinary DK-PGD2 PGD2->Urinary_DK_PGD2 Urinary_LTE4 Urinary Leukotriene E4 Leukotrienes->Urinary_LTE4

Caption: Relationship between mast cell activation and the release of various allergy biomarkers.

Conclusion

Urinary DK-PGD2, particularly tetranor-PGDM, is an emerging and promising biomarker for the assessment of allergic reactions, demonstrating high specificity for food allergies. Its non-invasive nature and stability make it an attractive alternative to more established markers like serum tryptase, which, despite its high specificity for anaphylaxis, suffers from a short clinical window for detection. While urinary N-methyl histamine is sensitive, it lacks the specificity required for a definitive diagnosis of food allergy. Urinary leukotriene E4 provides valuable information about a distinct inflammatory pathway but is not specific to a single allergic condition.

For researchers and drug development professionals, the measurement of urinary DK-PGD2 can provide a more focused and objective endpoint for clinical trials related to food allergy interventions. Further research to establish standardized cutoff values and to directly compare its diagnostic accuracy with other biomarkers in large, prospective studies will solidify its role in the clinical management of allergic diseases.

References

Head-to-head comparison of DK-PGD2 and other CRTH2 agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DK-PGD2 and Other CRTH2 Agonists for Researchers

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in inflammatory responses, particularly in type 2 inflammation characteristic of allergic diseases like asthma.[1][2][3][4] Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as DP2.[1][2][3][5] While DP1 activation is often associated with vasodilation and inhibition of cell migration, CRTH2 activation promotes the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[5][6][7]

This guide provides a head-to-head comparison of 13,14-dihydro-15-keto-PGD2 (DK-PGD2), a major metabolite of PGD2, with other notable CRTH2 agonists.[5][8][9] The comparison is based on binding affinities, functional potencies, and selectivity, supported by detailed experimental protocols and pathway diagrams to aid researchers in selecting the appropriate agonist for their experimental needs.

Activation of the CRTH2 receptor by an agonist like DK-PGD2 initiates a signaling cascade through a pertussis toxin-sensitive Gαi/o protein.[10] This leads to two primary downstream effects: the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase Cβ (PLCβ) by the Gβγ subunit, which generates inositol (B14025) triphosphate (IP3) and mobilizes Ca2+ from intracellular stores.[5] This increase in intracellular calcium is linked to immune cell activation, chemotaxis, and degranulation.[5]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CRTH2 CRTH2 (DP2 Receptor) G_protein Gαi/oβγ CRTH2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits PLC Phospholipase Cβ (PLCβ) G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates Agonist CRTH2 Agonist (e.g., DK-PGD2) Agonist->CRTH2 Binds Response Cellular Responses (Chemotaxis, Activation, Degranulation) cAMP->Response Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes Ca2->Response cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture hCRTH2-expressing HEK293 cells B Pre-treat with phosphodiesterase inhibitor A->B C Stimulate with Forskolin to raise cAMP levels B->C D Add varying concentrations of CRTH2 Agonist C->D E Lyse cells and measure intracellular [cAMP] D->E F Plot dose-response curve (% Inhibition vs. [Agonist]) E->F G Calculate EC50 value F->G

References

A Comparative Guide to the In Vivo Efficacy of DK-PGD2 versus PGD2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and its parent molecule, Prostaglandin D2 (PGD2), in relevant animal models. The information presented is collated from preclinical studies to assist researchers in selecting the appropriate agonist for their experimental needs, with a focus on allergic inflammation and hair growth inhibition.

Introduction to PGD2 and DK-PGD2

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily produced by mast cells, Th2 cells, and other immune cells. It exerts a wide range of biological effects by signaling through two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These two receptors often mediate opposing effects; DP1 activation is generally associated with anti-inflammatory responses such as vasodilation and inhibition of immune cell migration, while DP2 activation is predominantly pro-inflammatory, promoting the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2]

DK-PGD2 is a stable, enzymatic metabolite of PGD2.[3] A key distinction is that DK-PGD2 is a selective agonist for the DP2 receptor, exhibiting little to no activity at the DP1 receptor.[3][4] This selectivity makes DK-PGD2 a valuable pharmacological tool to specifically investigate the in vivo consequences of DP2 receptor activation, dissecting them from the effects of DP1 signaling.

PGD2 Signaling Pathways

The differential effects of PGD2 are dictated by its binding to either the DP1 or DP2 receptor, which triggers distinct intracellular signaling cascades.

PGD2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 DK_PGD2 DK-PGD2 DK_PGD2->DP2 Gs Gs DP1->Gs activates Gi Gi DP2->Gi activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Anti_Inflammatory Anti-inflammatory Effects (e.g., Vasodilation, Inhibition of Cell Migration) PKA->Anti_Inflammatory PLC PLC Gi->PLC activates IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2_PKC ↑ Ca2+ / PKC IP3_DAG->Ca2_PKC Pro_Inflammatory Pro-inflammatory Effects (e.g., Chemotaxis, Cell Activation) Ca2_PKC->Pro_Inflammatory

Caption: PGD2 and DK-PGD2 Signaling Pathways.

In Vivo Efficacy in Allergic Inflammation Models

The pro-inflammatory role of PGD2 in allergic diseases, such as asthma and atopic dermatitis, is well-documented in animal models. These effects, including the recruitment of eosinophils and other leukocytes to inflammatory sites, are primarily mediated through the DP2 receptor. Consequently, DK-PGD2 is a potent inducer of these inflammatory responses.

Quantitative Data Summary: Eosinophil and ILC2 Activation (in vitro)

While direct head-to-head in vivo quantitative comparisons are limited, in vitro studies using cells from asthmatic patients provide valuable insights into the relative potencies of PGD2 and DK-PGD2 on key immune cells.

CompoundEC50 for Eosinophil Shape Change (nM)[3]Maximal ILC2 Migration[3]Maximal ILC2 Cytokine (IL-5/IL-13) Secretion[3]
PGD2 0.7 ± 0.2BaselineBaseline
DK-PGD2 2.7 ± 2.3Non-significant trend towards reduction vs. PGD2Similar to PGD2

Data presented as mean ± SEM where available. These in vitro findings suggest that while PGD2 is more potent in inducing eosinophil shape change, DK-PGD2 effectively stimulates cytokine secretion from ILC2s at a similar maximal level.

Key Experimental Protocol: Allergic Airway Inflammation in Rodents

A common model to study the effects of PGD2 and its analogs on allergic airway inflammation involves sensitization and challenge with an allergen, such as ovalbumin (OVA), in mice or rats.

Allergic_Inflammation_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 & 7: Sensitization Intraperitoneal injection of Ovalbumin (OVA) with Alum Day21_27 Days 21-27: Challenge Aerosolized OVA exposure Day0->Day21_27 14-21 days Treatment Intratracheal Administration of Vehicle, PGD2, or DK-PGD2 prior to or during challenge Day28 Day 28: Euthanasia & Sample Collection Treatment->Day28 24h post-final challenge BALF Bronchoalveolar Lavage Fluid (BALF) - Differential cell counts - Cytokine analysis (ELISA) Day28->BALF Lungs Lung Tissue - Histology (H&E, PAS staining) - Gene expression analysis Day28->Lungs

Caption: Workflow for Allergic Airway Inflammation Model.

Methodology:

  • Animal Model: Brown Norway rats or BALB/c mice are commonly used.

  • Sensitization: Animals are sensitized via intraperitoneal injections of ovalbumin emulsified in an adjuvant like aluminum hydroxide (B78521) on days 0 and 7.[5]

  • Challenge: From day 21, animals are challenged with aerosolized ovalbumin for a set duration on multiple days.

  • Treatment: PGD2, DK-PGD2, or vehicle is administered, typically via intratracheal instillation, prior to the allergen challenge.[5]

  • Endpoint Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell infiltrate, particularly eosinophils. Lung tissue is also harvested for histological analysis of inflammation and mucus production, and for cytokine and chemokine measurements.[5]

Summary of In Vivo Findings:

  • Intratracheal administration of DK-PGD2 in rats pre-sensitized with IL-5 induces marked airway eosinophilia, comparable to the effect of PGD2.[5]

  • The eosinophil recruitment induced by both PGD2 and DK-PGD2 is mediated by the DP2 (CRTH2) receptor, as it can be blocked by a DP2 antagonist.[5]

  • These findings confirm that the pro-inflammatory, eosinophil-recruiting effects of PGD2 in the airways are primarily driven by DP2 receptor activation, an effect faithfully mimicked by the selective agonist DK-PGD2.

In Vivo Efficacy in Hair Growth Inhibition

Recent studies have identified PGD2 as a potent inhibitor of hair growth, with elevated levels found in the bald scalp of men with androgenetic alopecia.[1][6] This inhibitory effect is mediated through the DP2 receptor (GPR44).

Quantitative Data Summary: Hair Growth Inhibition
CompoundAnimal ModelAdministrationEffect on Hair GrowthReceptor Dependence[1]
PGD2 C57BL/6 MiceTopicalInhibitionDP2 (GPR44) dependent
DK-PGD2 InferredTopicalExpected to inhibitDP2 (GPR44) dependent

The inhibitory effect of PGD2 on hair growth is abolished in GPR44 (DP2) knockout mice, indicating that this receptor is required for its action. As a selective DP2 agonist, DK-PGD2 is expected to replicate this effect.[1]

Key Experimental Protocol: Topical Hair Growth Inhibition in Mice

This model assesses the effect of topically applied compounds on hair growth following synchronization of the hair cycle.

Hair_Growth_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Hair Cycle Synchronization Depilation of dorsal skin of mice (e.g., C57BL/6) to induce anagen Day8_onward Day 8 onwards: Treatment Daily topical application of Vehicle, PGD2, or DK-PGD2 Day0->Day8_onward ~8 days Measurement Regular Measurement - Hair length measurements - Digital photography Day8_onward->Measurement Day18 Day ~18: Euthanasia & Sample Collection Histology Skin Biopsy - Histological analysis of hair follicle stage (H&E staining) Day18->Histology

References

A Comparative Guide to the Quantitative Analysis of 13,14-dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of signaling molecules is paramount. This guide provides a comprehensive comparison of leading analytical methods for 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2), a critical metabolite of PGD2. We will delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from published studies.

Introduction to 13,14-dihydro-15-keto PGD2

Prostaglandin D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including inflammation and allergic responses. PGD2 is enzymatically converted in vivo to its more stable metabolite, 13,14-dihydro-15-keto PGD2. This metabolite is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, making it a significant biomarker for monitoring PGD2 activity. Accurate measurement of 13,14-dihydro-15-keto PGD2 in biological matrices such as plasma and urine is crucial for understanding its role in disease and for the development of novel therapeutics.

Signaling Pathway of PGD2 and its Metabolite

The metabolic pathway of PGD2 leading to the formation of 13,14-dihydro-15-keto PGD2 involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Subsequently, 13,14-dihydro-15-keto PGD2 exerts its biological effects primarily through the activation of the CRTH2/DP2 receptor.

PGD2 Signaling Pathway Arachidonic Acid Arachidonic Acid PGD2 PGD2 Arachidonic Acid->PGD2 COX-1/2, PGDS Metabolite 13,14-dihydro-15-keto PGD2 PGD2->Metabolite 15-PGDH Receptor CRTH2/DP2 Receptor Metabolite->Receptor Agonist Binding Effect Biological Effects (e.g., Chemoattaxis of Th2 cells, Eosinophils) Receptor->Effect Signal Transduction

PGD2 Metabolism and Signaling

Comparison of Analytical Methods

The quantification of 13,14-dihydro-15-keto PGD2 can be achieved through several analytical techniques, each with its own set of advantages and limitations. Below is a comparative summary of the most common methods: LC-MS/MS, GC-MS, and ELISA.

ParameterLC-MS/MSGC-MSELISA
Specificity Very HighHighModerate to High
Sensitivity (LOD) pg/mL range (e.g., ~2.5-20 pg/mL)pg/mL range (e.g., ~30-40 pg/mL)pg/mL range (e.g., ~15-50 pg/mL)[1]
Linearity Range Wide (e.g., 2.5-500 pg/mL)ModerateNarrow
Sample Throughput HighLow to ModerateVery High
Sample Preparation SPE or LLEDerivatization requiredMinimal to moderate
Matrix Effects Potential for ion suppression/enhancementLess prone to ion suppressionPotential for cross-reactivity
Cost per Sample HighModerateLow
Instrumentation Cost Very HighHighLow

Experimental Protocols

LC-MS/MS Method for Prostaglandin Analysis

This protocol is a representative method for the quantification of 13,14-dihydro-15-keto PGD2 in plasma, based on established methods for similar prostaglandins (B1171923).[2][3]

a. Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of plasma, add an internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4).

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

  • Elute the analyte with 1 mL of methyl formate (B1220265) or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Negative electrospray ionization (ESI-)

  • MRM Transitions (Predicted):

    • Quantifier: 351.2 > 333.2

    • Qualifier: 351.2 > 193.1

    • Internal Standard (d4): 355.2 > 337.2

c. Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy 85-115% (80-120% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability Stable under defined storage and processing conditions
Alternative Method 1: GC-MS

GC-MS offers high sensitivity but requires derivatization of the analyte to increase its volatility.

a. Sample Preparation and Derivatization

  • Perform sample extraction as described for the LC-MS/MS method (SPE or LLE).

  • Evaporate the extract to dryness.

  • Derivatize the sample by adding a methoxime agent to protect the ketone groups, followed by a silylating agent (e.g., PFBBr/BSTFA) to derivatize the hydroxyl and carboxyl groups.[4]

b. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • MS System: Single or triple quadrupole mass spectrometer

  • Ionization: Negative Chemical Ionization (NCI)

Alternative Method 2: ELISA

ELISA is a high-throughput and cost-effective method, suitable for screening large numbers of samples. The performance data below is for a commercially available ELISA kit for the closely related 13,14-dihydro-15-keto PGF2α.[1]

  • Assay Principle: Competitive ELISA

  • Assay Range: 2.3 - 5,000 pg/mL[1]

  • Sensitivity (80% B/B0): Approximately 15 pg/mL[1]

  • Sample Types: Plasma, urine, cell culture supernatants

Workflow Diagrams

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc ms Tandem MS Detection lc->ms data Data Acquisition & Processing ms->data

LC-MS/MS Experimental Workflow

Method_Comparison_Logic start Need to Quantify 13,14-dihydro-15-keto PGD2 q1 High Specificity & Accuracy Required? start->q1 q2 High Throughput Needed? q1->q2 No lcms LC-MS/MS q1->lcms Yes gcms GC-MS q2->gcms No elisa ELISA q2->elisa Yes

Method Selection Logic

Conclusion

The choice of analytical method for the quantification of 13,14-dihydro-15-keto PGD2 depends on the specific requirements of the study. LC-MS/MS stands out as the gold standard for its high specificity, sensitivity, and accuracy, making it ideal for clinical and research applications where reliable quantitative data is essential. While GC-MS provides a viable, high-sensitivity alternative, the requirement for derivatization adds complexity to the sample preparation process. ELISA offers a high-throughput and cost-effective solution for screening large sample sets, though with a potential trade-off in specificity compared to mass spectrometry-based methods. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method is crucial for generating robust and meaningful data.

References

A Comparative Guide to the Specificity of CRTH2 Antagonists Against DK-PGD2-Induced Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists in blocking the activation induced by 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a potent and selective CRTH2 agonist. The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers in immunology and drug development.

Introduction to CRTH2 and its Ligands

The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis.[1][2] It is primarily expressed on Th2 cells, eosinophils, and basophils.[2] Prostaglandin (B15479496) D2 (PGD2) is the primary endogenous ligand for CRTH2. However, its metabolite, DK-PGD2, is a more selective and stable agonist for CRTH2, making it an invaluable tool for studying CRTH2-mediated signaling and for evaluating the potency and specificity of CRTH2 antagonists.[3] Activation of CRTH2 by DK-PGD2 triggers a signaling cascade that leads to various cellular responses, including intracellular calcium mobilization, chemotaxis, and the upregulation of adhesion molecules like CD11b on eosinophils.[2]

Comparative Efficacy of CRTH2 Antagonists

The following tables summarize the in vitro potency of several CRTH2 antagonists against PGD2 or DK-PGD2-induced activation across various functional assays. This data allows for a direct comparison of their ability to inhibit CRTH2-mediated responses.

Table 1: Antagonist Potency in Radioligand Binding Assays

AntagonistLigandAssay SystemPotency (Kᵢ, nM)
OC000459[³H]PGD₂Human recombinant CRTH213
AZD1981[³H]PGD₂Human recombinant CRTH2~4 (pIC₅₀ = 8.4)
BI 671800PGD₂hCRTH2 transfected cells4.5 (IC₅₀)
SetipiprantPGD₂-6.0 (IC₅₀)
Ramatroban[³H]ramatrobanCRTH2 transfectants7.2 (K𝘥)
TM30089[³H]PGD₂Human CRTH20.60
AMG 853[³H]PGD₂HEK-293 cells expressing CRTH23 (IC₅₀, in buffer)

Table 2: Antagonist Potency in Functional Assays

AntagonistAssay TypeAgonistCell Type/SystemPotency (IC₅₀/pA₂/pKₑ)
OC000459Eosinophil Shape ChangePGD₂Human whole bloodpKₑ = 7.5
AZD1981CD11b ExpressionDK-PGD₂Human eosinophilspKₑ = 8.55
RamatrobanCalcium MobilizationPGD₂CRTH2 transfectantspA₂ = 8.5
TM30089cAMP InhibitionPGD₂-1.2 nM (IC₅₀)
AMG 853CRTH2 Down-modulationPGD₂Human whole blood (eosinophils)0.2 nM (Kₑ)

Signaling Pathways and Experimental Overviews

To understand the mechanism of action of these antagonists, it is essential to visualize the signaling pathway they inhibit and the experimental workflows used to assess their efficacy.

DK-PGD2-Induced CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by its agonist DK-PGD2 initiates a signaling cascade through a Gαi protein-coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit of the G-protein activates phospholipase Cβ (PLCβ), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This calcium influx, along with other signaling events, culminates in various cellular responses, including chemotaxis, degranulation, and cytokine production.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC PLCβ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC G_alpha->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers release Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Cell_Response Cellular Responses (Chemotaxis, Degranulation) Ca2_cyto->Cell_Response

Caption: DK-PGD2-induced CRTH2 signaling cascade.

Experimental Workflow for Assessing Antagonist Specificity

A typical workflow to determine the specificity and potency of a CRTH2 antagonist against DK-PGD2-induced activation involves a series of in vitro assays. These assays are designed to measure the antagonist's ability to inhibit key events in the CRTH2 signaling pathway.

Experimental_Workflow cluster_assays In Vitro Assays cluster_readouts Functional Readouts start CRTH2-expressing cells (e.g., eosinophils, transfected cell lines) incubation Incubate with CRTH2 Antagonist start->incubation stimulation Stimulate with DK-PGD2 incubation->stimulation binding Radioligand Binding (Measure Ki) stimulation->binding calcium Calcium Mobilization (Measure IC₅₀) stimulation->calcium shape_change Eosinophil Shape Change (Measure IC₅₀) stimulation->shape_change cd11b CD11b Expression (Measure IC₅₀) stimulation->cd11b analysis Data Analysis (Dose-response curves, IC₅₀/Ki determination) binding->analysis calcium->analysis shape_change->analysis cd11b->analysis conclusion Determine Antagonist Specificity and Potency analysis->conclusion

Caption: Workflow for evaluating CRTH2 antagonist specificity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of CRTH2 antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor, thereby determining its binding affinity (Ki).

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing human CRTH2.

    • Harvest cells and resuspend in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation (typically 10-50 µg of protein per well).

    • Add various concentrations of the unlabeled CRTH2 antagonist (test compound).

    • Add a fixed concentration of a radiolabeled CRTH2 agonist, typically [³H]PGD₂ (e.g., 2 nM).

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PGD₂) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by DK-PGD2.

  • Cell Preparation:

    • Use a cell line stably expressing CRTH2, such as CHO-K1 or HEK293 cells.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells to remove excess extracellular dye.

  • Assay Procedure:

    • Pre-incubate the dye-loaded cells with various concentrations of the CRTH2 antagonist for a specified period (e.g., 15-30 minutes) at room temperature.

    • Place the plate in a fluorescence microplate reader capable of kinetic reading and automated injection.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject a fixed concentration of DK-PGD2 (typically at its EC₈₀ concentration) into the wells.

    • Immediately measure the change in fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the DK-PGD2-induced calcium response against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

Eosinophil Shape Change Assay

This assay assesses the ability of an antagonist to inhibit the morphological changes in eosinophils induced by DK-PGD2.

  • Eosinophil Isolation:

    • Isolate eosinophils from the peripheral blood of healthy human donors using standard methods such as density gradient centrifugation followed by negative selection with magnetic beads.

  • Assay Procedure:

    • Resuspend the purified eosinophils in a suitable buffer.

    • Pre-incubate the eosinophils with various concentrations of the CRTH2 antagonist or vehicle control.

    • Stimulate the cells with a sub-maximal concentration of DK-PGD2.

    • After a short incubation period, fix the cells with a fixative solution (e.g., paraformaldehyde).

    • Analyze the cell morphology using flow cytometry. The change in forward scatter (FSC) is typically used as an indicator of cell shape change.

  • Data Analysis:

    • Quantify the extent of shape change for each condition.

    • Plot the percentage of inhibition of the DK-PGD2-induced shape change against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Eosinophil CD11b Expression Assay

This assay measures the antagonist's ability to block the upregulation of the adhesion molecule CD11b on the surface of eosinophils in response to DK-PGD2.

  • Cell Preparation:

    • Isolate granulocytes from human peripheral blood.

  • Assay Procedure:

    • Pre-incubate the granulocytes with various concentrations of the CRTH2 antagonist or vehicle.

    • Stimulate the cells with increasing concentrations of DK-PGD2.

    • After incubation, stain the cells with a fluorescently labeled anti-CD11b antibody and an eosinophil-specific marker (e.g., anti-CCR3).

    • Analyze the cells by flow cytometry, gating on the eosinophil population.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) of CD11b expression on eosinophils for each condition.

    • Generate dose-response curves for DK-PGD2 in the absence and presence of the antagonist.

    • Analyze the data using a model of non-competitive antagonism to determine the antagonist's affinity (pKB) value.[4]

Conclusion

The data and methodologies presented in this guide offer a comparative framework for evaluating the specificity of various CRTH2 antagonists against DK-PGD2-induced activation. The choice of antagonist for further research or development will depend on the specific requirements of the study, including desired potency, selectivity, and the biological system being investigated. The provided experimental protocols serve as a detailed reference for researchers aiming to conduct similar comparative studies.

References

A Comparative Guide to the Immunomodulatory Effects of DK-PGD2 and PGF2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of two lipid mediators: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and Prostaglandin (B15479496) F2α (PGF2α). We will delve into their distinct mechanisms of action, target immune cells, and overall impact on the inflammatory response, supported by available experimental data.

Introduction to DK-PGD2 and PGF2α

DK-PGD2 is a stable metabolite of Prostaglandin D2 (PGD2), a key mediator primarily released by mast cells during allergic responses. DK-PGD2 exerts its effects predominantly through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Its role is strongly associated with the promotion of type 2 inflammatory responses, which are characteristic of asthma and allergic diseases.

Prostaglandin F2α (PGF2α) is another major metabolite of arachidonic acid that signals through the F prostanoid (FP) receptor. Its immunomodulatory functions are more diverse and context-dependent, implicated in both pro-inflammatory and regulatory processes across various tissues and cell types, including uterine muscle, mesenchymal stem cells, and microglia.

Comparative Analysis of Immunomodulatory Effects

The distinct receptor-binding profiles of DK-PGD2 and PGF2α lead to different downstream signaling cascades and, consequently, divergent effects on the immune system.

Key Characteristics and Primary Effects
FeatureDK-PGD2PGF2α
Primary Receptor DP2 (CRTH2)FP Receptor
G-Protein Coupling GαiPrimarily Gαq
Primary Immune Cell Targets T Helper 2 (Th2) cells, Type 2 Innate Lymphoid Cells (ILC2s), Eosinophils, BasophilsMesenchymal Stem Cells (MSCs), Microglia, Myometrial Immune Cells, Eosinophils
Key Immunomodulatory Effects Pro-inflammatory (Type 2 Immunity): - Potent chemoattractant for Th2 cells, ILC2s, and eosinophils.[1]- Upregulates Th2 cytokine (IL-4, IL-5, IL-13) production.[2]- Induces eosinophil activation and degranulation.[3]Context-Dependent Inflammation: - Can be pro-inflammatory, stimulating cytokine/chemokine release in uterine cells.[4][5]- Modulates MSCs by attenuating IL-1β and GM-CSF production.[3]- Can activate eosinophils, potentially via the DP2 receptor.[4]- Implicated in neuroinflammation by antagonizing LXR/RXR pathways in microglia.[6]
Signaling Mechanisms Gαi coupling leads to decreased intracellular cAMP, activation of PLC, and Ca2+ mobilization.Gαq coupling activates PLC, leading to downstream activation of PKC, NF-κB, MAPKs (ERK1/2, p38), PI3K, and NFAT signaling pathways.[4][7]
Quantitative Comparison of Cellular Activation

Quantitative data for PGF2α's direct effects on eosinophil and ILC2 activation is limited in the current literature, making a direct potency comparison challenging. However, the activity of DK-PGD2 on these key type 2 immune cells has been well-characterized.

AgonistAssayCell TypeEC₅₀ Value (nM)
DK-PGD2 Eosinophil Shape ChangeHuman Eosinophils2.7 ± 2.3
ILC2 MigrationHuman ILC2s14.2 ± 3.4
IL-5 SecretionHuman ILC2s108.1 (approx.)
IL-13 SecretionHuman ILC2s125.2 (approx.)
PGF2α Eosinophil ActivationHuman EosinophilsData not available
ILC2 MigrationHuman ILC2sData not available

Data for DK-PGD2 is derived from studies on peripheral blood cells of atopic asthmatic patients.[3][4]

Signaling Pathways

The signaling pathways initiated by DK-PGD2 and PGF2α are distinct, reflecting their engagement with different G-protein coupled receptors.

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Examples of Cellular Responses DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 G_protein Gαi/βγ DP2->G_protein Activation PLC PLC Activation G_protein->PLC cAMP ↓ cAMP G_protein->cAMP Ca_mobilization ↑ Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Response cAMP->Cellular_Response Inhibition of Adenylyl Cyclase Ca_mobilization->Cellular_Response Chemotaxis Chemotaxis (Eosinophils, ILC2s, Th2) Cellular_Response->Chemotaxis Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Cellular_Response->Cytokine_Release Degranulation Degranulation (Eosinophils) Cellular_Response->Degranulation PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Downstream Cellular Effects PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Gq_protein Gαq FP_Receptor->Gq_protein Activation PI3K PI3K FP_Receptor->PI3K Gq-independent? PLC PLCβ Activation Gq_protein->PLC PKC PKC PLC->PKC NFAT Calcineurin/ NFAT PLC->NFAT via Ca²⁺ MAPK MAPKs (ERK, p38) PKC->MAPK NFkB NF-κB PKC->NFkB Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Gene_Expression Cytokine/Chemokine Gene Expression PI3K->Gene_Expression MAPK->Gene_Expression NFAT->Gene_Expression NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Eosinophil_Shape_Change_Workflow Start Isolate Human Peripheral Blood Isolation Purify Eosinophils (Density Gradient & Magnetic Selection) Start->Isolation Stimulation Incubate Cells with DK-PGD2 or PGF2α (Dose-Response) Isolation->Stimulation Fixation Fix with Paraformaldehyde Stimulation->Fixation Analysis Analyze Forward Scatter (FSC) by Flow Cytometry Fixation->Analysis End Calculate EC₅₀ Value Analysis->End

References

Plasma 13,14-dihydro-15-keto PGD2: A Key Biomarker in Allergic Inflammation and Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the clinical relevance, measurement, and comparison of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) as a plasma biomarker.

Prostaglandin D2 (PGD2), a major product of the cyclooxygenase pathway, is primarily released by activated mast cells during allergic responses.[1] Due to its instability, direct measurement of PGD2 is often unreliable for assessing its endogenous production.[2] Consequently, its more stable metabolites have emerged as crucial biomarkers for evaluating mast cell activation in various clinical contexts, including asthma, allergic diseases, and systemic mastocytosis.[2][3] Among these, the plasma level of 13,14-dihydro-15-keto PGD2 (DK-PGD2) offers significant clinical insights.

DK-PGD2 is a metabolite of PGD2 formed via the 15-hydroxy PGDH pathway.[4][5] It is a selective agonist for the CRTH2/DP2 receptor, a key player in type 2 immune responses characteristic of allergic inflammation.[4][5][6] Activation of the CRTH2 receptor by DK-PGD2 can induce chemotaxis and degranulation of eosinophils, basophils, and Th2 cells, contributing to the inflammatory cascade.[6][7]

Signaling Pathway of PGD2 Metabolism and Action

The generation of DK-PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This is subsequently converted to PGD2, which then undergoes further metabolism to DK-PGD2. This metabolite then exerts its biological effects primarily through the CRTH2 receptor.

PGD2_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptor Target Cell Arachidonic Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxy PGDH pathway CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binds & Activates Inflammation Pro-inflammatory Response CRTH2->Inflammation

Figure 1. Simplified PGD2 Metabolism and Signaling Pathway.

Comparison with Alternative Biomarkers

The clinical utility of plasma DK-PGD2 is best understood in comparison to other established biomarkers of mast cell activation and allergic inflammation. The primary alternatives include urinary metabolites of PGD2 and other mast cell mediators like tryptase and histamine.

BiomarkerSample TypeStabilityKey AdvantagesKey Limitations
Plasma DK-PGD2 PlasmaModerateReflects recent systemic PGD2 production. Selective agonist for pro-inflammatory CRTH2 receptor.[4][6]Shorter half-life than urinary metabolites. Virtually none survives intact in urine.[5]
Urinary PGD-M 24-hour UrineHighReflects total PGD2 production over a longer period (24h). Non-invasive collection.[3]May not capture acute, transient mast cell activation events.
Plasma 9α,11β-PGF2 PlasmaModerateSensitive marker of PGD2 synthesis following allergen challenge.[8]Can also be formed from PGF2α, potentially confounding results.[9]
Serum Tryptase SerumHighSpecific to mast cells. Elevated levels reflect increased mast cell load.[3]May not be significantly elevated during all mast cell activation events.[1]
Plasma Histamine PlasmaLowReleased by both mast cells and basophils.Very short half-life (peaks at 5 min, baseline by 15-30 min), making detection difficult.[10]

Clinical Relevance in Disease States

Elevated levels of PGD2 and its metabolites are strongly associated with several inflammatory and allergic conditions.

  • Asthma : PGD2 levels are increased in the bronchoalveolar lavage fluid of patients with severe asthma and in response to allergen challenges.[11][12] Plasma 9α,11β-PGF2, another PGD2 metabolite, has been shown to be a sensitive marker of mast cell activation following allergen provocation in asthmatics.[8]

  • Systemic Mastocytosis : This disease, characterized by an abnormal proliferation of mast cells, shows significantly elevated levels of PGD2 metabolites.[3] Measuring these metabolites is valuable for both diagnosis and monitoring of the disease.[13]

  • Allergic Reactions : During severe allergic reactions, such as anaphylaxis, there is a substantial release of PGD2. Detecting its metabolites in plasma or urine can help confirm mast cell activation during such events.[3][13]

Experimental Protocols

Accurate quantification of DK-PGD2 and related prostaglandins (B1171923) is critical for their use as clinical biomarkers. The gold standard for measurement is mass spectrometry, though immunoassays are also used.

Sample Collection and Processing Workflow

The stability of prostaglandins is a critical factor in obtaining accurate measurements. PGD2 itself is relatively unstable, degrading significantly at room temperature within 8 hours.[14] Therefore, prompt processing and appropriate storage are paramount.

Sample_Workflow cluster_collection 1. Sample Collection cluster_processing 2. Initial Processing (within 30 mins) cluster_storage 3. Aliquot & Store cluster_analysis 4. Analysis Collect Collect whole blood in EDTA or heparin tube Centrifuge Centrifuge at 4°C to separate plasma Collect->Centrifuge Aliquot Aliquot plasma into cryovials Centrifuge->Aliquot Freeze Immediately freeze and store at -80°C Aliquot->Freeze Analysis Analyze using LC-MS/MS or validated immunoassay Freeze->Analysis

Figure 2. General workflow for plasma sample handling for prostaglandin analysis.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity and specificity, allowing for the simultaneous quantification of multiple prostaglandins and their isomers.[14]

Protocol Outline:

  • Internal Standard Addition : A deuterated internal standard (e.g., d4-PGD2) is added to the plasma sample to account for analyte loss during sample preparation.[14]

  • Solid Phase Extraction (SPE) : The plasma sample is acidified and passed through an SPE cartridge to extract the prostaglandins and remove interfering substances.

  • Elution : The prostaglandins are eluted from the cartridge with an organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • Drying and Reconstitution : The eluate is dried under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation : The sample is injected onto a C18 or phenyl-hexyl column to separate PGD2, PGE2, and their metabolites. Complete chromatographic separation is essential as isomers often show similar fragmentation patterns.[14]

  • Mass Spectrometric Detection : The separated analytes are ionized using negative ion electrospray ionization (ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a higher throughput alternative to LC-MS/MS but may have limitations regarding specificity due to potential cross-reactivity of antibodies with related compounds.

Protocol Outline:

  • Sample Preparation : Plasma samples may require an extraction step, similar to that for LC-MS/MS, to remove interfering substances.

  • Plate Coating : A 96-well plate is coated with a capture antibody specific for DK-PGD2.

  • Incubation : The prepared samples, standards, and controls are added to the wells and incubated. A DK-PGD2-enzyme conjugate is also added, which competes with the DK-PGD2 in the sample for binding to the capture antibody.

  • Washing : The plate is washed to remove unbound reagents.

  • Substrate Addition : A substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the amount of DK-PGD2 in the sample.

  • Measurement : The absorbance is read using a plate reader, and the concentration of DK-PGD2 in the samples is determined by comparison to the standard curve.

References

Establishing a Reference Range for Urinary DK-PGD2 in Healthy Subjects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing a reliable reference range for biomarkers is a critical first step in understanding their clinical utility. This guide provides a comparative analysis of urinary 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid (DK-PGD2), a major metabolite of prostaglandin (B15479496) D2 (PGD2), and its alternatives, offering insights into their measurement and potential applications.

This document summarizes quantitative data for urinary DK-PGD2 and alternative biomarkers in healthy individuals, details the experimental protocols for their quantification, and visualizes the relevant biological pathways and analytical workflows.

Comparative Analysis of Urinary Biomarkers

The selection of an appropriate biomarker often depends on the specific research or clinical question. While urinary DK-PGD2 is a key indicator of systemic PGD2 production, other biomarkers such as leukotriene E4 (LTE4) and N-methylhistamine (NMH) offer insights into related inflammatory pathways. The following table summarizes the reference ranges for these biomarkers in healthy adult populations.

BiomarkerReference RangeMethod of AnalysisNotes
Urinary DK-PGD2 1.08 ± 0.72 ng/mg creatinine (B1669602)LC-MS/MSBased on a study of 18 healthy adults.[1] Further studies in larger cohorts are needed to establish a more definitive range.
Urinary Leukotriene E4 (LTE4) ≤104 pg/mg creatinineLC-MS/MSThis upper limit is derived from the 95th percentile in a healthy volunteer cohort.[2][3]
Urinary N-methylhistamine (NMH) >16 years: 30-200 mcg/g creatinine 6-16 years: 70-330 mcg/g creatinine 0-5 years: 120-510 mcg/g creatinineLC-MS/MSReference ranges are age-dependent.[4][5][6][7]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity.

Protocol for Urinary DK-PGD2 Quantification by LC-MS/MS

A detailed protocol for the quantification of the major urinary metabolite of PGD2, 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid, has been developed. The method involves stable isotope dilution mass spectrometry. Key steps include:

  • Internal Standard Preparation: An 18O4-labeled derivative of the metabolite is synthesized for use as an internal standard.

  • Sample Preparation: Urine samples undergo novel derivatization and purification procedures. This takes advantage of the molecule's ability to cyclize at acidic pH to form a hemiketal, γ-lactone, and uncyclize with methoximation.

  • Analysis: Quantification is performed using gas chromatography/negative ion chemical ionization mass spectrometry.

This assay has a reported precision of +/- 7% and an accuracy of 96%, with a lower limit of sensitivity of approximately 50 pg.[1]

Protocol for Urinary Leukotriene E4 (LTE4) Quantification by LC-MS/MS

A robust LC-MS/MS method for urinary LTE4 has been validated and involves the following steps:

  • Sample Preparation: Urine samples are subjected to solid-phase extraction (SPE) to isolate and concentrate LTE4 and its deuterated internal standard (LTE4-d5).

  • Chromatographic Separation: The extracted analytes are separated using a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in negative ion mode, monitoring specific precursor-to-product ion transitions for LTE4 and its internal standard.

The assay is accurate, precise, and linear across a range of 31–3020 pg/mL.[2][3]

Protocol for Urinary N-methylhistamine (NMH) Quantification by LC-MS/MS

The quantification of urinary NMH is also achieved through LC-MS/MS with the following general procedure:

  • Sample Preparation: Urine samples are typically diluted, and an isotopically labeled internal standard (e.g., d3-N-methylhistamine) is added.

  • Chromatographic Separation: Separation is achieved on a suitable column, often a HILIC (Hydrophilic Interaction Liquid Chromatography) column, to retain and separate the polar NMH from other urine components.

  • Mass Spectrometric Detection: The analysis is carried out using a tandem mass spectrometer in positive ion mode, monitoring specific MRM (Multiple Reaction Monitoring) transitions for NMH and its internal standard.

Signaling Pathways and Experimental Workflow

Prostaglandin D2 Signaling Pathway

Prostaglandin D2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). The activation of these receptors triggers different downstream signaling cascades, leading to a variety of cellular responses.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 Gs Gαs DP1->Gs Gi Gαi DP2->Gi AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation PLC Phospholipase C Gi->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Chemotaxis Cell Chemotaxis (Eosinophils, Th2 cells) Ca2->Chemotaxis

Caption: PGD2 signaling through DP1 and DP2 receptors.

Experimental Workflow for Urinary Biomarker Analysis

The general workflow for the analysis of urinary biomarkers by LC-MS/MS involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Collect Urine Sample Collection Add_IS Addition of Internal Standard Collect->Add_IS Extract Solid-Phase Extraction (SPE) or Dilution Add_IS->Extract LC Liquid Chromatography (LC) Separation Extract->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Norm Normalization to Creatinine Quant->Norm Report Data Reporting Norm->Report

Caption: General workflow for urinary biomarker analysis by LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of 13,14-Dihydro-15-keto prostaglandin D2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2, a metabolite of prostaglandin D2 utilized in various research applications.

When handling 13,14-Dihydro-15-keto prostaglandin D2, it is imperative to consult the product's Safety Data Sheet (SDS) for specific hazard information and handling instructions. This compound is often supplied in a flammable solvent, such as methyl acetate (B1210297) or ethanol (B145695), which dictates many of the disposal requirements.[1][2] The primary hazards are typically associated with the solvent, including flammability and potential eye irritation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative data related to this compound and its common solvent.

PropertyValueCompound/SolventSource
Molecular Weight352.5 g/mol This compound[1]
Typical SolventMethyl Acetate-[1]
Flammability of SolventHighly FlammableMethyl Acetate/Ethanol
Eye Irritation PotentialCauses serious eye irritationMethyl Acetate/Ethanol Solution

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process focused on the safe management of both the chemical and its container.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step for safe disposal.

  • Do not mix this compound waste with other incompatible waste streams.

  • Collect all waste containing this prostaglandin, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

Step 2: Waste Container Management

The choice and handling of the waste container are critical to prevent leaks and accidents.

  • Use a chemically compatible container , typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound in [Solvent Name]".

  • Keep the waste container closed at all times , except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.

Step 3: Disposal of Empty Containers

Even "empty" containers of this compound require specific handling due to residual chemicals.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or another solvent miscible with the original solution).

  • Collect the first rinseate as hazardous waste and add it to your designated this compound waste container. Subsequent rinseates can typically be disposed of as regular solvent waste, but institutional guidelines should be followed.

  • After triple rinsing and air-drying, deface or remove the original label from the container.

  • Dispose of the clean, defaced container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Step 4: Arranging for Final Disposal

The final disposal of the collected hazardous waste must be handled by trained professionals.

  • Once the hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Do not dispose of this compound, or the solvent it is in, down the drain or in the regular trash.

Experimental Protocol Example: Signaling Pathway Analysis

In a typical experiment investigating the effect of this compound on a specific signaling pathway, the following steps would generate waste requiring proper disposal:

  • Stock Solution Preparation: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as DMSO or ethanol.

  • Cell Culture Treatment: The stock solution is diluted to the desired final concentration in cell culture media and added to cells.

  • Cell Lysis and Analysis: After the treatment period, the cells are lysed to extract proteins or other molecules for downstream analysis (e.g., Western blotting, ELISA).

All materials that come into contact with this compound during these steps, including the original vial, pipette tips, culture plates, and unused diluted solutions, must be considered hazardous waste and disposed of according to the procedures outlined above.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process cluster_empty_container Empty Container Disposal start Generation of 13,14-Dihydro-15-keto PGD2 Waste segregate Segregate Waste start->segregate triple_rinse Triple Rinse Container start->triple_rinse Empty Original Vial container Use Labeled, Compatible Waste Container segregate->container store Store in Satellite Accumulation Area container->store ehs_pickup Arrange EHS Waste Pickup store->ehs_pickup Container Full final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate collect_rinseate->container deface_label Deface Label collect_rinseate->deface_label dispose_container Dispose of Clean Container deface_label->dispose_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling 13,14-Dihydro-15-keto prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 13,14-Dihydro-15-keto prostaglandin (B15479496) D2. The following procedural steps outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: 13,14-Dihydro-15-keto prostaglandin D2

  • Synonyms: dk-pgd2, 13,14-dihydro-15-keto-pgd2

  • CAS Number: 59894-07-4[1][2]

General Safety Precautions: This compound is for research use only and should be handled by trained personnel. Some suppliers classify it as a Dangerous Good for transport, which may incur additional shipping charges.[3][4][5] Prostaglandin analogs are potent pharmacologically active substances and should be handled with care.[6] Materials containing this compound should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with eyes and skin.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling hazardous chemicals and prostaglandin analogs.

PPE CategorySpecificationPurpose
Hand Protection Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[8]Prevents skin contact and contamination. Double gloving provides extra protection.
Eye Protection Safety goggles or a face shield. Standard eyeglasses are not sufficient.[9]Protects eyes from splashes and aerosols.
Body Protection A disposable, polyethylene-coated polypropylene (B1209903) gown or other laminate material resistant to chemical permeability.[8] Laboratory coats made of absorbent materials are not suitable.Protects skin and clothing from contamination.
Respiratory Protection A government-approved respirator (e.g., N95) should be used when handling the compound outside of a ventilated enclosure or if there is a risk of aerosolization.[9][10]Prevents inhalation of the compound.

Experimental Protocol: Handling and Disposal Workflow

The following workflow outlines the step-by-step procedure for the safe handling and disposal of this compound.

G prep 1. Preparation - Assemble all necessary PPE - Prepare work area in a fume hood weigh 2. Weighing and Aliquoting - Use a certified chemical fume hood - Handle with care to avoid dust/aerosol prep->weigh Proceed when ready dissolve 3. Dissolution - Add solvent slowly to the vial - Cap and vortex to dissolve weigh->dissolve experiment 4. Experimental Use - Conduct experiment within a designated area - Avoid direct contact dissolve->experiment decon 5. Decontamination - Clean all surfaces and equipment - Use appropriate cleaning agents experiment->decon dispose 6. Waste Disposal - Segregate waste (solid, liquid) - Dispose in labeled hazardous waste containers decon->dispose

Figure 1. Workflow for handling and disposing of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary PPE as detailed in the table above.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a certified chemical fume hood to minimize inhalation exposure. Handle the material carefully to avoid generating dust or aerosols.

  • Dissolution: The compound is soluble in ethanol, DMSO, and DMF.[1] When preparing solutions, add the solvent to the vial containing the compound to avoid splashing. Cap the vial securely and vortex until fully dissolved.

  • Experimental Use: Perform all experimental procedures within a designated and properly ventilated area. Avoid direct contact with the compound and its solutions.

  • Decontamination: After use, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound. Use an appropriate cleaning agent as per your institution's guidelines.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and pipette tips, in a designated and clearly labeled hazardous waste container.[10] Liquid waste should be collected in a separate, labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。